3-Bromo-5-fluorobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSLJMGWUPAQGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378388 | |
| Record name | 3-Bromo-5-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176548-70-2 | |
| Record name | 3-Bromo-5-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-fluorobenzoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Bromo-5-fluorobenzoic acid chemical properties
An In-depth Technical Guide to 3-Bromo-5-fluorobenzoic Acid: Properties, Synthesis, and Applications
Introduction
This compound is a halogenated aromatic carboxylic acid that serves as a pivotal building block in advanced organic synthesis. Its unique molecular architecture, featuring bromine and fluorine atoms meta-substituted on a benzoic acid scaffold, imparts a combination of stability and tunable reactivity. This makes it an exceptionally valuable intermediate in the development of complex, high-value molecules. For researchers and professionals in drug development and agrochemical science, this compound is not merely a reagent but a strategic component for creating novel active pharmaceutical ingredients (APIs) and crop protection agents.[1][2][3] The strategic placement of the halogen substituents allows for selective functionalization through a variety of modern synthetic methodologies, particularly cross-coupling reactions, making it indispensable for constructing intricate molecular frameworks.[1][3]
This guide offers a comprehensive technical overview of this compound, grounded in established scientific principles and experimental data. It details the compound's core physicochemical properties, provides validated protocols for its synthesis and derivatization, explores its reactivity, and discusses its applications, with a focus on the causality behind experimental choices to empower researchers in their synthetic endeavors.
Physicochemical and Structural Properties
The properties of this compound are dictated by the interplay between its three functional components: the carboxylic acid group, the fluorine atom, and the bromine atom. The carboxylic acid group provides a handle for amide bond formation and esterification, while the halogens offer sites for cross-coupling reactions and influence the electronic nature of the aromatic ring.
Structural Information:
-
IUPAC Name: this compound
-
Synonyms: 3-Fluoro-5-bromobenzoic acid, 5-Bromo-3-fluorobenzoic acid[4][5]
-
Structure:
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 176548-70-2 | [1][4][6][7] |
| Molecular Formula | C₇H₄BrFO₂ | [1][4][6][7] |
| Molecular Weight | 219.01 g/mol | [1][3][6][7] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 140 - 146 °C | [1][3] |
| Solubility | Insoluble in water. | [2] |
| Purity | ≥ 98% (GC) | [1] |
Synthesis and Purification
A reliable and scalable synthesis is crucial for the utility of any chemical intermediate. This compound is commonly prepared via the hydrolysis of 3-bromo-5-fluorobenzonitrile under basic conditions. This method is efficient and typically results in a high yield of the desired product.
Workflow for Synthesis via Hydrolysis
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis from 3-bromo-5-fluorobenzonitrile
This protocol describes a standard laboratory procedure for the synthesis of this compound, achieving a high yield.[2]
Materials:
-
3-bromo-5-fluorobenzonitrile (13.8 mmol, 1.0 eq)
-
5 M Sodium Hydroxide (NaOH) aqueous solution (28 mL)
-
Concentrated Hydrochloric Acid (HCl)
-
Cold deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
pH paper or pH meter
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: Combine 3-bromo-5-fluorobenzonitrile (2.8 g, 13.8 mmol) and 5 M aqueous sodium hydroxide (28 mL) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Hydrolysis: Heat the mixture to reflux with vigorous stirring for 2 hours. The nitrile group undergoes hydrolysis to a sodium carboxylate salt, which is soluble in the aqueous base.
-
Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature. Carefully adjust the pH of the solution to 1 by adding concentrated hydrochloric acid dropwise. This step is critical as it protonates the sodium carboxylate, causing the water-insoluble this compound to precipitate.
-
Isolation: Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.
-
Purification: Wash the solid cake with cold water to remove any residual salts (e.g., NaCl) and excess acid.
-
Drying: Dry the purified solid to obtain the final product, this compound. A typical yield for this procedure is around 94%.[2]
Product Confirmation: The structure of the product can be confirmed using ¹H NMR spectroscopy.[2]
Chemical Reactivity and Derivatization
The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The carboxylic acid can be readily converted into esters and amides, while the carbon-bromine bond is an ideal handle for palladium-catalyzed cross-coupling reactions.
A. Reactions at the Carboxylic Acid Group
Esterification: The carboxylic acid can be converted to its corresponding ester, a common protecting group or a precursor for further transformations. A standard method involves reaction with an alcohol (e.g., methanol) in the presence of a strong acid catalyst like thionyl chloride (SOCl₂).[8]
Protocol: Methyl Ester Synthesis
-
Dissolve this compound in methanol.
-
Slowly add thionyl chloride at room temperature.
-
Heat the reaction mixture (e.g., to 70°C) for several hours.[8]
-
Remove the solvent under reduced pressure to yield the crude methyl 3-bromo-5-fluorobenzoate.[8]
-
Purify the product using silica gel column chromatography.[8]
B. Reactions at the Carbon-Bromine Bond: Cross-Coupling
The C-Br bond is the most versatile site for building molecular complexity. It readily participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, allowing for the formation of new carbon-carbon bonds. This capability is extensively used in the synthesis of pharmaceuticals.[3]
Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
This reactivity allows for the introduction of a wide range of substituents (alkyl, aryl, heteroaryl groups) at the 3-position of the benzoic acid ring, making it a cornerstone of combinatorial chemistry and targeted drug design.[3]
Applications in Research and Industry
The unique substitution pattern and reactivity of this compound make it a high-value intermediate in several sectors.
-
Pharmaceutical Development: It is a key starting material for synthesizing APIs. It is particularly prominent in the development of anti-inflammatory agents, analgesics, and drugs targeting central nervous system disorders.[1][3] The halogenated structure contributes to metabolic stability and binding affinity in the final drug molecules.
-
Agrochemicals: The compound is used to create advanced herbicides and fungicides.[1][3] The bromo-fluoro-aromatic core is a common feature in many effective crop protection chemicals.
-
Material Science: It can be incorporated into specialty polymers and resins to enhance properties like thermal stability and mechanical durability.[1]
Safety and Handling
Proper handling of this compound is essential in a laboratory or industrial setting. The primary hazards are irritation to the skin, eyes, and respiratory system.[9]
Table 2: GHS Hazard and Precautionary Information
| Category | Statement | Source |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [9] |
| Precautionary (Prevention) | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/eye protection/face protection. | [10] |
| Precautionary (Response) | P302 + P352: IF ON SKIN: Wash with plenty of water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [10] |
| Precautionary (Storage) | P403 + P233: Store in a well-ventilated place. Keep container tightly closed.P405: Store locked up. | [10] |
Handling and Storage Recommendations
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[9] Eyewash stations and safety showers should be readily accessible.[11]
-
Personal Protective Equipment (PPE):
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place at room temperature.[1][3][10]
Conclusion
This compound is a versatile and powerful synthetic intermediate whose value is firmly established in pharmaceutical, agrochemical, and materials science research. Its well-defined reactivity, particularly the orthogonality between the carboxylic acid and the C-Br bond, provides chemists with a reliable platform for constructing complex molecular targets. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in creating the next generation of innovative chemical products.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 176548-70-2 [chemicalbook.com]
- 3. This compound [myskinrecipes.com]
- 4. This compound [oakwoodchemical.com]
- 5. This compound | VSNCHEM [vsnchem.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 176548-70-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to 3-Bromo-5-fluorobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Abstract
3-Bromo-5-fluorobenzoic acid, identified by CAS number 176548-70-2, is a halogenated aromatic carboxylic acid of significant interest to the scientific community. Its trifunctional nature—featuring a carboxylic acid group, a bromine atom, and a fluorine atom on a benzene ring—makes it a highly versatile and valuable building block in modern organic synthesis. The strategic positioning of these functional groups provides distinct reactive sites, enabling regioselective modifications and facilitating its use in the construction of complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, validated synthesis protocols, characteristic reactivity, and key applications, particularly in the fields of pharmaceutical development and agrochemical research. It is intended to serve as a comprehensive technical resource for researchers, chemists, and professionals in drug discovery and materials science.
Core Physicochemical Properties and Characterization
A precise understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. This compound is typically a white to off-white crystalline powder.[1] A summary of its key properties is presented below.
| Property | Value | Source |
| CAS Number | 176548-70-2 | [1] |
| Molecular Formula | C₇H₄BrFO₂ | [1][2] |
| Molecular Weight | 219.01 g/mol | [1][2] |
| Appearance | White to almost white powder/crystal | [1] |
| Melting Point | 142 - 146 °C | [1] |
| pKa | 3.47 ± 0.10 (Predicted) | [3] |
| Solubility | Insoluble in water. | [3][4] |
| Storage | Room temperature | [1][2] |
Spectroscopic Profile for Structural Validation
Confirmation of the molecular structure is paramount for ensuring the integrity of experimental outcomes. Spectroscopic methods provide a definitive fingerprint for this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural confirmation. A typical spectrum in deuterated methanol (CD₃OD) shows signals in the aromatic region corresponding to the three protons on the benzene ring. One reported analysis describes peaks at δ 6.31 (dt, J = 8.08, 2.02 Hz, 1H), δ 6.37-6.43 (m, 1H), and δ 6.68 (s, 1H).[4] The splitting patterns (doublet of triplets, multiplet, singlet) and coupling constants are dictated by the relative positions of the protons and their coupling to the fluorine atom.
-
¹³C NMR and ¹⁹F NMR: Carbon and fluorine NMR provide further structural confirmation. The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms, with the carbon atoms bonded to fluorine exhibiting characteristic splitting (C-F coupling). The ¹⁹F NMR spectrum will show a single resonance, confirming the presence of the single fluorine atom.
-
Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound. The presence of bromine is readily identified by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the functional groups present. Key peaks include a broad O-H stretch from the carboxylic acid (typically ~2500-3300 cm⁻¹), a sharp C=O stretch for the carbonyl group (~1700 cm⁻¹), and C-Br and C-F stretching vibrations in the fingerprint region.
Synthesis and Manufacturing Pathways
The reliable synthesis of this compound is crucial for its availability as a research chemical and industrial intermediate. A common and high-yielding laboratory-scale preparation involves the hydrolysis of a nitrile precursor.
Protocol: Hydrolysis of 3-Bromo-5-fluorobenzonitrile
This method is favored for its straightforward execution and high yield. The nitrile group is hydrolyzed under basic conditions, followed by acidification to precipitate the desired carboxylic acid.
Workflow Diagram: Synthesis via Nitrile Hydrolysis
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-bromo-5-fluorobenzonitrile (1.0 eq) with 5 M aqueous sodium hydroxide (approx. 10 mL per gram of nitrile).[4]
-
Hydrolysis: Heat the mixture to reflux and maintain for 2 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Causality Note: The strong basic conditions and high temperature facilitate the nucleophilic attack of hydroxide on the nitrile carbon, leading to complete hydrolysis to the carboxylate salt.
-
Acidification & Precipitation: After cooling the reaction mixture to room temperature, slowly add concentrated hydrochloric acid with stirring until the pH of the solution reaches 1.[4] A precipitate will form. Causality Note: Protonation of the water-soluble sodium carboxylate salt converts it to the neutral carboxylic acid, which is insoluble in water and precipitates out of the aqueous solution.[4]
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove residual salts and acid.[4]
-
Drying: Dry the collected solid under vacuum to yield this compound as a final product. A typical yield for this procedure is around 94%.[4] The product's identity and purity should be confirmed using the spectroscopic methods outlined in Section 1.1.
Chemical Reactivity and Synthetic Utility
The utility of this compound stems from the distinct reactivity of its three functional groups, which can be addressed with high selectivity. This allows it to serve as a versatile scaffold for building molecular complexity.[1]
Diagram: Key Reaction Pathways
Caption: Major synthetic transformations of this compound.
Reactions at the Carboxylic Acid Group
The carboxylic acid is the most readily derivatized functional group.
-
Amide Coupling: It can be readily converted to amides using standard coupling reagents (e.g., HATU, EDCI, DCC) and an amine. This is a cornerstone reaction in medicinal chemistry for creating peptidomimetics and other biologically active molecules.[2]
-
Esterification: Fischer esterification (acid catalysis with an alcohol) or conversion to an acyl chloride (using thionyl chloride or oxalyl chloride) followed by reaction with an alcohol provides the corresponding esters.[6]
Reactions at the Aryl Bromide: Cross-Coupling
The carbon-bromine bond is a key handle for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions.[1]
-
Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base is a powerful method for creating biaryl structures.[7] This is extensively used in drug discovery to explore structure-activity relationships.
-
Other Couplings: The bromide also serves as a substrate for other important reactions such as Buchwald-Hartwig amination (forming C-N bonds), Sonogashira coupling (forming C-C triple bonds), and Heck coupling.
Insight from the Field: The bromine atom is generally more reactive in palladium-catalyzed coupling than the C-F bond, allowing for selective functionalization at the 3-position. The fluorine atom is relatively inert to these conditions, a property that is highly advantageous in multi-step synthesis.
Applications in Drug Discovery and Agrochemicals
This compound is not just a laboratory curiosity; it is a pivotal intermediate in the synthesis of a wide range of commercially and scientifically important molecules.[1][4]
-
Pharmaceutical Development: It is a key building block for active pharmaceutical ingredients (APIs).[1][2] Its derivatives are found in molecules targeting central nervous system disorders, as well as anti-inflammatory and anti-cancer agents.[1][2] The presence of fluorine can enhance metabolic stability and binding affinity, while the bromine provides a site for diversification.[1]
-
Agrochemicals: The halogenated aromatic core is a common feature in modern pesticides. This compound serves as an intermediate in the synthesis of effective herbicides and fungicides.[1][2] The specific halogenation pattern contributes to the molecule's biological activity and selectivity, helping to protect crops.[1]
-
Material Science: This molecule can be incorporated into polymers and resins to enhance their thermal stability and mechanical properties, leading to the creation of more durable materials.[1]
Safety and Handling
As with any laboratory chemical, proper handling is essential. This compound is classified as an irritant.
-
Personal Protective Equipment (PPE): Wear appropriate safety goggles, chemical-resistant gloves, and a lab coat.[8][9][10]
-
Handling: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[9] Avoid contact with skin and eyes.[8][9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]
Always consult the most current Safety Data Sheet (SDS) from your supplier before use.[8][11]
Conclusion
This compound (CAS 176548-70-2) is a quintessential example of a modern synthetic building block. Its well-defined physicochemical properties, reliable synthesis, and predictable, selective reactivity make it an invaluable tool for chemists. Its demonstrated utility in the development of pharmaceuticals, agrochemicals, and advanced materials underscores its importance and ensures its continued relevance in both academic research and industrial applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. 176548-70-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound | 176548-70-2 [chemicalbook.com]
- 5. PubChemLite - this compound (C7H4BrFO2) [pubchemlite.lcsb.uni.lu]
- 6. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. combi-blocks.com [combi-blocks.com]
- 9. echemi.com [echemi.com]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
Introduction: A Versatile Halogenated Building Block
An In-depth Technical Guide to the Structure, Synthesis, and Application of 3-Bromo-5-fluorobenzoic Acid
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a halogenated aromatic carboxylic acid of significant interest to researchers in medicinal chemistry, agrochemical synthesis, and materials science. We will delve into its core structural features, elucidate its spectroscopic signature, detail a reliable synthetic protocol, and explore its reactivity and applications, grounding all claims in authoritative data.
This compound (CAS No. 176548-70-2) is a crystalline organic compound that has emerged as a crucial intermediate in advanced organic synthesis.[1][2] Its utility stems from the unique arrangement of three distinct functional groups on the benzene ring: a carboxylic acid, a bromine atom, and a fluorine atom. This trifecta of functionalities provides a scaffold with tunable reactivity, enabling its use in the construction of complex, high-value molecules.
The bromine atom serves as a versatile handle for cross-coupling reactions, while the fluorine atom can significantly modulate the physicochemical properties of derivative compounds, such as metabolic stability and binding affinity.[2][3] The carboxylic acid group provides a ready site for derivatization into esters, amides, and other functional groups.[3] Consequently, this molecule is a preferred building block in the development of novel pharmaceuticals—including anti-inflammatory, anti-cancer, and central nervous system (CNS) agents—and in the formulation of modern herbicides and fungicides.[2][3]
Core Compound Identifiers
| Property | Value | Reference |
| CAS Number | 176548-70-2 | [2] |
| Molecular Formula | C₇H₄BrFO₂ | [2] |
| Molecular Weight | 219.01 g/mol | [2] |
| MDL Number | MFCD01569540 | [2][4] |
| PubChem CID | 2773339 | [2] |
Molecular Structure and Physicochemical Properties
The structure of this compound is defined by a benzene ring substituted at positions 1, 3, and 5. The electron-withdrawing nature of the carboxylic acid, bromine, and fluorine substituents deactivates the aromatic ring toward electrophilic substitution. However, their specific placement creates a unique electronic and steric environment that dictates the molecule's reactivity.
Caption: 2D Structure of this compound.
Physical Properties
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 142 - 146 °C | [2] |
| Solubility | Insoluble in water | [1] |
| Storage | Room temperature | [2][3] |
Synthesis and Purification
A robust and high-yielding synthesis of this compound can be achieved via the hydrolysis of 3-bromo-5-fluorobenzonitrile. This method is advantageous due to the availability of the starting material and the straightforward nature of the reaction.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Hydrolysis of 3-Bromo-5-fluorobenzonitrile
This protocol is based on established laboratory procedures.[1]
Materials:
-
3-bromo-5-fluorobenzonitrile
-
5 M Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Standard reflux apparatus, filtration equipment (Büchner funnel), and glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-bromo-5-fluorobenzonitrile (e.g., 2.8 g, 13.8 mmol) with 5 M aqueous sodium hydroxide (28 mL).
-
Hydrolysis: Heat the mixture to reflux and maintain for 2 hours with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cooling and Acidification: Once the reaction is complete, cool the mixture to room temperature. Carefully adjust the pH to 1 by the dropwise addition of concentrated hydrochloric acid. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid thoroughly with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum to yield this compound as a white solid (typical yield: ~94%).[1]
Self-Validation: The identity and purity of the final product must be confirmed by spectroscopic analysis (NMR, MS) and melting point determination. The obtained melting point should align with the literature value (142-146 °C).[2]
Structural Elucidation via Spectroscopic Analysis
The definitive confirmation of the this compound structure relies on a combination of modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides unambiguous information about the aromatic protons. In a deuterated solvent like methanol-d₄ (CD₃OD), three distinct signals are expected in the aromatic region.
-
The protons are located at positions 2, 4, and 6 of the benzene ring.
-
Each proton will exhibit coupling to its neighboring proton(s) and long-range coupling to the fluorine atom, resulting in complex splitting patterns (e.g., doublet of triplets).
-
A reported ¹H NMR spectrum shows signals at δ 7.86 (t, J=1.5 Hz, 1H), 7.72 (dt, J=7.8, 1.5 Hz, 1H), and 7.51 (ddd, J=8.4, 2.1, 1.5 Hz, 1H). Note that reported shifts can vary slightly based on solvent and concentration. Another source reports (400 MHz, CD3OD): δ 6.31 (dt, J = 8.08, 2.02 Hz, 1H), 6.37-6.43 (m, 1H), 6.68 (s, 1H).[1] Discrepancies in literature values highlight the importance of direct experimental verification.
-
-
¹³C NMR: The carbon spectrum is expected to show 7 distinct signals: one for the carboxyl carbon (~165-170 ppm) and six for the aromatic carbons, whose chemical shifts are influenced by the attached halogens. The carbons directly bonded to bromine and fluorine will show characteristic shifts and C-F coupling.
Mass Spectrometry (MS)
Mass spectrometry is critical for confirming the molecular weight and elemental composition.
-
Molecular Ion Peak: The spectrum will show a molecular ion cluster corresponding to the molecular formula C₇H₄BrFO₂.
-
Isotopic Pattern: A key diagnostic feature is the isotopic signature of bromine. The presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, results in two peaks of almost equal intensity for the molecular ion (M⁺ and M+2⁺). For this molecule, peaks would be expected around m/z 218 and 220.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
O-H Stretch: A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H group.
-
C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the carboxylic acid.
-
C-F and C-Br Stretches: Absorptions corresponding to the C-F (around 1250-1000 cm⁻¹) and C-Br (around 600-500 cm⁻¹) bonds will be present in the fingerprint region.
Summary of Spectroscopic Data
| Technique | Key Feature | Expected Observation |
| ¹H NMR | Aromatic Protons | 3 distinct signals in the aromatic region with complex splitting due to H-H and H-F coupling.[1] |
| MS | Bromine Isotopes | M⁺ and M+2⁺ peaks of approximately 1:1 intensity ratio.[5] |
| IR | Functional Groups | Broad O-H stretch (2500-3300 cm⁻¹), strong C=O stretch (~1700 cm⁻¹). |
Reactivity and Key Applications
The chemical behavior of this compound is dictated by its three functional sites, making it a highly adaptable synthetic intermediate.
Caption: Key reaction pathways for this compound.
-
Carboxylic Acid Derivatization: The -COOH group readily undergoes standard transformations such as esterification (with an alcohol and acid catalyst) and amide formation (with an amine and a coupling agent). This allows for its conjugation to other molecules.[3]
-
Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is a prime site for forming new carbon-carbon or carbon-heteroatom bonds. It is an excellent substrate for reactions like Suzuki-Miyaura coupling (with boronic acids), Heck coupling, and Buchwald-Hartwig amination. This capability is extensively leveraged in drug discovery to build molecular complexity.[2][3]
Field Applications:
-
Pharmaceutical Development: It is a key intermediate for active pharmaceutical ingredients (APIs), particularly in creating anti-inflammatory, analgesic, and anti-cancer agents.[2] The unique halogen substitutions can enhance biological activity, stability, and cell permeability.[2]
-
Agrochemical Synthesis: The compound is used to produce advanced herbicides and pesticides, where the halogenated aromatic core contributes to the efficacy and selectivity of the final product.[2][3]
-
Material Science: It can be incorporated into polymers and resins to improve properties such as thermal stability and mechanical strength.[2]
Safety and Handling
As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound.
-
Hazards: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[6][7] Work should be conducted in a well-ventilated area or a chemical fume hood.[6]
-
First Aid: In case of contact, flush eyes or skin with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[6]
For complete safety information, always consult the most recent Safety Data Sheet (SDS) provided by the supplier.[6][8]
Conclusion
This compound is a synthetically valuable compound whose utility is firmly rooted in its molecular structure. The strategic placement of bromo, fluoro, and carboxylic acid functionalities provides chemists and drug development professionals with a powerful and versatile tool for constructing complex molecular architectures. A thorough understanding of its structural properties, spectroscopic signatures, and reactivity is essential for harnessing its full potential in creating the next generation of pharmaceuticals, agrochemicals, and advanced materials.
References
- 1. This compound | 176548-70-2 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound [myskinrecipes.com]
- 4. This compound [oakwoodchemical.com]
- 5. PubChemLite - this compound (C7H4BrFO2) [pubchemlite.lcsb.uni.lu]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
A-Z Guide to 3-Bromo-5-fluorobenzoic Acid: Melting Point as a Critical Quality Attribute
This technical guide provides an in-depth analysis of the melting point of 3-Bromo-5-fluorobenzoic acid, a critical quality attribute for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will explore the significance of this physical parameter, methodologies for its accurate determination, and the underlying scientific principles that govern its behavior.
Introduction: The Role of a Key Building Block
This compound is a halogenated aromatic carboxylic acid that serves as a pivotal intermediate in the synthesis of complex organic molecules.[1] Its structural features are leveraged in the development of novel pharmaceuticals, particularly anti-inflammatory and anti-cancer agents, as well as in the agrochemical sector for creating advanced herbicides and fungicides. Given its application in highly regulated industries, ensuring the identity and purity of this raw material is paramount. The melting point is a fundamental, reliable, and cost-effective first-line indicator of a compound's purity and identity.[2][3]
Physicochemical and Thermal Properties
A precise understanding of this compound's properties is essential for its application. The reported values for its melting point vary across different suppliers and literature, highlighting the importance of standardized analytical procedures.
| Property | Value | Source(s) |
| CAS Number | 176548-70-2 | [1][4] |
| Molecular Formula | C₇H₄BrFO₂ | [1] |
| Molecular Weight | 219.01 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 142 - 146 °C | [1] |
| 140 - 142 °C | [5] | |
| 140 °C |
Table 1: Key physicochemical properties of this compound.
The variation in the reported melting range (from a sharp 140 °C to a broader 142-146 °C) is significant. This discrepancy underscores that the melting "point" is, in practice, a melting "range." A narrow range is indicative of high purity, while a wide range suggests the presence of impurities.[6][7]
The Scientific Imperative: Why Melting Point Matters
In the context of drug development, melting point determination is a critical quality control step.[7][8] The presence of impurities can significantly depress and broaden the melting range, a phenomenon known as melting point depression.[6][8] This occurs because impurities disrupt the uniform crystal lattice structure of the pure compound, requiring less energy to overcome the intermolecular forces holding the solid together.[6]
For active pharmaceutical ingredient (API) synthesis, starting with verifiably pure materials like this compound is non-negotiable. An out-of-specification melting point can indicate:
-
Contamination: Presence of residual solvents, starting materials, or by-products from synthesis.
-
Incorrect Identity: The material may be an isomer or a different compound entirely.
-
Polymorphism: The substance may exist in different crystalline forms, each with a unique melting point.
Standard Operating Protocol: Capillary Melting Point Determination
This protocol is aligned with the principles outlined in USP General Chapter <741> for Class I substances and provides a self-validating system for obtaining reliable melting range data.[9][10][11]
Objective: To accurately determine the melting range of a this compound sample.
Apparatus:
-
Digital Melting Point Apparatus (e.g., Mettler Toledo MP series, Stuart SMP series, or similar).
-
Melting point capillary tubes (0.8–1.2 mm internal diameter).[9][11]
-
Mortar and pestle.
-
Spatula.
-
Certified melting point reference standards (for calibration).
Protocol Steps:
-
Apparatus Calibration:
-
Verify the calibration of the apparatus using at least two USP Melting Point Reference Standards that bracket the expected melting point of the sample (e.g., Vanillin at ~82°C and Caffeine at ~236°C).
-
The measured values must be within the certified range for each standard. If not, recalibrate the instrument according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Ensure the this compound sample is completely dry. If necessary, dry under vacuum at a temperature below the melting point.
-
Place a small amount of the sample on a clean, dry watch glass.
-
Gently crush the sample into a fine, uniform powder using a mortar and pestle. This ensures efficient and even heat transfer.
-
-
Capillary Loading:
-
Invert a capillary tube and press the open end into the powdered sample until a small plug of material enters the tube.
-
Tap the sealed end of the capillary on a hard surface to pack the powder tightly into the bottom.
-
Repeat until a packed column of 2.5–3.5 mm is achieved.[11] Proper packing is crucial for reproducibility.[10]
-
-
Measurement Execution:
-
Set the start temperature on the apparatus to approximately 10°C below the lowest expected melting point (e.g., 130°C).
-
Set a heating ramp rate of 1°C per minute. A slow ramp rate is critical for accuracy.[10][12]
-
Insert the loaded capillary into the heating block.
-
Observe the sample through the magnifying lens.
-
Record T1 (Onset): The temperature at which the first drop of liquid becomes visible.
-
Record T2 (Clear Point): The temperature at which the last solid particle melts, and the substance is completely liquid.
-
The melting range is reported as T1 – T2.
-
-
Acceptance Criteria:
-
For a high-purity sample (>98%), the melting range should be narrow, typically not exceeding 2°C.
-
The observed range should fall within the range specified in the material's Certificate of Analysis.
-
Advanced Method: Differential Scanning Calorimetry (DSC)
For definitive thermal analysis, DSC is the preferred method. It measures the heat flow into a sample as a function of temperature, providing more quantitative data than visual methods.[13][14][15]
A DSC thermogram for this compound would show an endothermic peak representing the melting transition. Key data points include:
-
Onset Temperature: The extrapolated start of the melting event, often considered the most accurate representation of the thermodynamic melting point.
-
Peak Temperature: The temperature at which the heat flow is at its maximum.
-
Enthalpy of Fusion (ΔHfus): The area under the peak, representing the energy required to melt the sample. This can be used to assess crystallinity.
Safety and Handling
According to available Safety Data Sheets (SDS), this compound is classified as an irritant.
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). May be harmful if swallowed (H302).
-
Personal Protective Equipment (PPE): Handle this compound in a well-ventilated fume hood. Wear safety goggles with side-shields, chemical-resistant gloves, and a lab coat.
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Conclusion
The melting point of this compound is a fundamental physical constant that serves as a critical indicator of material identity and purity. The accepted range for high-purity material is approximately 140-146°C . A narrow melting range, determined using a calibrated instrument and a standardized protocol such as the capillary method or DSC, provides confidence in the quality of the material. For professionals in drug development and chemical synthesis, rigorous melting point analysis is an indispensable, cost-effective tool to ensure the integrity of starting materials, thereby safeguarding the quality and safety of the final product.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nano-lab.com.tr [nano-lab.com.tr]
- 3. resolvemass.ca [resolvemass.ca]
- 4. This compound | 176548-70-2 [chemicalbook.com]
- 5. This compound [oakwoodchemical.com]
- 6. sciencing.com [sciencing.com]
- 7. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. uspbpep.com [uspbpep.com]
- 10. â©741⪠Melting Range or Temperature [doi.usp.org]
- 11. thinksrs.com [thinksrs.com]
- 12. m.youtube.com [m.youtube.com]
- 13. torontech.com [torontech.com]
- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 15. Differential Scanning Calorimetry (DSC): Measuring Heat Flow [innovatechlabs.com]
3-Bromo-5-fluorobenzoic acid solubility in organic solvents
An In-depth Technical Guide to the Solubility of 3-Bromo-5-fluorobenzoic Acid in Organic Solvents
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. This compound is a key building block in the synthesis of a variety of pharmacologically active molecules.[1][2][3] A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification protocols, and formulation strategies. This guide provides a comprehensive analysis of the physicochemical properties of this compound, explores the theoretical principles governing its solubility, presents a predicted solubility profile, and offers a detailed, field-proven experimental protocol for the precise determination of its solubility in a range of organic solvents.
Introduction: The Critical Role of Solubility in Drug Development
In the journey of a drug candidate from laboratory synthesis to clinical application, solubility is a fundamental physicochemical property that profoundly influences its behavior at every stage. Low solubility can lead to challenges in formulation, reduced absorption, and poor bioavailability, ultimately hindering the development of promising therapeutic agents. For researchers and drug development professionals, a comprehensive understanding of a compound's solubility in various solvent systems is not merely academic; it is a cornerstone of rational drug design and process development. This guide focuses on this compound, a versatile intermediate in the synthesis of novel pharmaceuticals, to illustrate the principles and practices of solubility assessment.
Physicochemical Profile of this compound
A foundational understanding of a molecule's intrinsic properties is essential to predict and interpret its solubility behavior. This compound is a substituted aromatic carboxylic acid with the following key characteristics:
| Property | Value | Source |
| Molecular Formula | C₇H₄BrFO₂ | [4] |
| Molecular Weight | 219.01 g/mol | [4] |
| Melting Point | 140-146 °C | [1][3] |
| pKa (Predicted) | 3.47 ± 0.10 | [4] |
| Appearance | White to almost white powder/crystal | [1][4] |
| Water Solubility | Insoluble | [2][4] |
The presence of a carboxylic acid group, a bromine atom, and a fluorine atom on the benzene ring imparts a unique combination of polarity, hydrogen bonding potential, and lipophilicity to the molecule. The predicted pKa of 3.47 indicates that it is a moderately strong organic acid.
Theoretical Framework for Solubility
The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a general but powerful predictive tool.
Solute-Solvent Interactions
-
Hydrogen Bonding: The carboxylic acid moiety of this compound can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the carbonyl oxygen). Solvents capable of hydrogen bonding, particularly polar protic solvents like alcohols, are expected to be effective at solvating the molecule.
-
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative bromine, fluorine, and oxygen atoms. Polar aprotic solvents, such as acetone and ethyl acetate, will interact favorably through dipole-dipole forces.
-
Van der Waals Forces: The aromatic ring and the bromine atom contribute to London dispersion forces, which will be the primary mode of interaction with non-polar solvents like toluene and hexane.
Impact of Substituents
The bromo and fluoro substituents on the benzoic acid ring are electron-withdrawing groups. These groups can influence the acidity of the carboxylic acid and the overall polarity of the molecule, thereby affecting its solubility.
Predicted Solubility Profile of this compound
| Organic Solvent | Chemical Class | Predicted Solubility | Rationale for Prediction |
| Methanol | Polar Protic | High | Capable of strong hydrogen bonding with the carboxylic acid group. |
| Ethanol | Polar Protic | High | Similar to methanol, it can engage in hydrogen bonding. |
| Acetone | Polar Aprotic | Moderate to High | Strong dipole-dipole interactions with the polar functional groups of the solute. |
| Ethyl Acetate | Polar Aprotic | Moderate | Good balance of polarity and non-polar character to interact with different parts of the molecule. |
| Dichloromethane | Halogenated | Moderate | Can interact through dipole-dipole forces and has some ability to dissolve both polar and non-polar compounds. |
| Chloroform | Halogenated | Moderate | Similar to dichloromethane, with the potential for weak hydrogen bonding. |
| Toluene | Aromatic | Low to Moderate | Primarily van der Waals interactions with the aromatic ring; the polar carboxylic acid group limits solubility. |
| Hexane | Non-polar | Low | Dominated by weak van der Waals forces, which are insufficient to overcome the strong solute-solute interactions of the crystalline solid. |
Experimental Determination of Solubility: The Shake-Flask Method
The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method. This protocol provides a robust and reliable means to obtain accurate solubility data.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
To each vial, add a known volume of a specific organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).
-
Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.
-
Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Generate a calibration curve by analyzing the standard solutions using a validated HPLC or UV-Vis spectrophotometric method.
-
Analyze the diluted sample solutions to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
From the determined concentration and the dilution factor, calculate the solubility of this compound in the solvent. The results are typically expressed in units of mg/mL or g/100 mL.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the determination of solubility using the shake-flask method.
Factors Influencing Solubility: A Deeper Dive
The solubility of this compound is a multifactorial property. The following diagram illustrates the key relationships between the solute, the solvent, and the resulting solubility.
Caption: Interplay of solute and solvent properties influencing solubility.
Conclusion
While a comprehensive, experimentally determined public database for the solubility of this compound in organic solvents is currently lacking, this guide provides the necessary theoretical framework and practical methodology for researchers to address this critical parameter. By understanding the physicochemical properties of the molecule and applying the robust shake-flask method, scientists in the field of drug development can generate the high-quality solubility data required for informed decision-making in synthesis, purification, and formulation, thereby accelerating the journey of new therapeutic agents from the bench to the bedside.
References
An In-Depth Technical Guide to the Spectroscopic Data of 3-Bromo-5-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for 3-Bromo-5-fluorobenzoic acid, a key building block in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern offers distinct spectroscopic signatures that are crucial for its identification and characterization. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering insights into the interpretation of its spectral features.
Introduction
This compound (C₇H₄BrFO₂) is a halogenated aromatic carboxylic acid with significant applications in organic synthesis. The presence of bromine and fluorine atoms on the benzene ring imparts specific reactivity and biological activity to molecules synthesized from this intermediate.[1] A thorough understanding of its spectroscopic properties is paramount for researchers to ensure the identity and purity of their materials, and to follow its transformations in chemical reactions.
Molecular Structure and Key Spectroscopic Features
The molecular structure of this compound dictates its spectroscopic behavior. The benzene ring is substituted with a carboxylic acid group, a bromine atom, and a fluorine atom at positions 1, 3, and 5, respectively. This substitution pattern leads to a unique set of signals in various spectroscopic techniques.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by signals from the three aromatic protons. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the carboxylic acid, bromine, and fluorine substituents.
Table 1: ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2 | ~7.9 - 8.1 | t | J(H-F) ≈ J(H-H) ≈ 2.0 |
| H-4 | ~7.7 - 7.9 | t | J(H-F) ≈ J(H-H) ≈ 2.0 |
| H-6 | ~7.6 - 7.8 | t | J(H-F) ≈ J(H-H) ≈ 2.0 |
| COOH | > 12 | br s | - |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Interpretation:
-
The aromatic protons appear as distinct signals in the downfield region of the spectrum due to the deshielding effect of the aromatic ring and the electron-withdrawing substituents.
-
The proton of the carboxylic acid group (COOH) typically appears as a broad singlet at a very downfield chemical shift (often above 12 ppm) and may be exchangeable with D₂O.
-
The aromatic protons (H-2, H-4, and H-6) will exhibit complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (⁴JHF and ⁵JHF) couplings. The expected multiplicity for each proton is a triplet of doublets or a more complex multiplet. A reference to a synthesis of this compound confirmed the structure by ¹H NMR (400 MHz, CD3OD): δ 6.31 (dt, J = 8.08, 2.02 Hz, 1H), 6.37-6.43 (m, 1H), 6.68 (s, 1H).[2] The discrepancy in the expected vs. reported shifts and multiplicities highlights the importance of experimental verification and the influence of the solvent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the lack of readily available experimental data for this compound, the following are predicted chemical shifts based on the analysis of similar compounds such as 3-bromobenzoic acid and 3-fluorobenzoic acid.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling (J, Hz) |
| C=O | ~165 - 170 | - |
| C-F | ~160 - 165 | ¹JCF ≈ 240-260 (d) |
| C-Br | ~120 - 125 | ³JCF ≈ 5-10 (d) |
| C-COOH | ~130 - 135 | ³JCF ≈ 5-10 (d) |
| C-2 | ~115 - 120 | ²JCF ≈ 20-25 (d) |
| C-4 | ~125 - 130 | ⁴JCF ≈ 1-5 (d) |
| C-6 | ~110 - 115 | ²JCF ≈ 20-25 (d) |
Interpretation:
-
The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal among the carbons.
-
The carbon directly attached to the fluorine atom (C-5) will appear as a doublet with a large one-bond C-F coupling constant (¹JCF).
-
The other aromatic carbons will also exhibit smaller C-F couplings (²JCF, ³JCF, ⁴JCF), which are invaluable for assigning the signals. The carbon bearing the bromine atom (C-3) will be significantly shielded compared to an unsubstituted carbon.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. A single signal is expected for this compound.
Interpretation:
The fluorine atom will appear as a triplet of triplets (or a more complex multiplet) due to coupling with the aromatic protons (H-2, H-4, and H-6). The chemical shift of the fluorine signal is expected to be in the typical range for an aryl fluoride. For comparison, the ¹⁹F NMR chemical shift of 3-fluorobenzoic acid is reported to be around -114 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and the substituted benzene ring.
Table 3: Key IR Absorptions for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic acid) | 2500-3300 | Broad, Strong |
| C=O (Carboxylic acid) | 1680-1710 | Strong |
| C=C (Aromatic) | 1450-1600 | Medium to Strong |
| C-O (Carboxylic acid) | 1210-1320 | Strong |
| C-F | 1000-1100 | Strong |
| C-Br | 500-600 | Medium |
Interpretation:
-
The most prominent feature will be the very broad O-H stretching band of the carboxylic acid dimer, which often overlaps with the C-H stretching vibrations.
-
A strong carbonyl (C=O) absorption will be present in the region of 1680-1710 cm⁻¹.
-
The aromatic C=C stretching vibrations will appear as a series of bands in the 1450-1600 cm⁻¹ region.
-
The C-F and C-Br stretching vibrations will be observed at their characteristic frequencies.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of bromine with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) |
| [M]⁺ | 218 | 220 |
| [M-OH]⁺ | 201 | 203 |
| [M-COOH]⁺ | 173 | 175 |
Interpretation:
-
The mass spectrum will show a molecular ion peak ([M]⁺) at m/z 218 and 220 with approximately equal intensity.
-
Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH) and the loss of the entire carboxylic acid group (-COOH). These fragments will also exhibit the characteristic isotopic pattern of bromine.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-5-fluorobenzoic Acid
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-5-fluorobenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles of spectral interpretation, experimental best practices, and the nuanced electronic effects of substituents on the chemical shifts and coupling patterns of the molecule.
Introduction: The Role of ¹H NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily protons (¹H), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a compound. For a substituted aromatic compound like this compound, ¹H NMR is crucial for confirming the substitution pattern on the benzene ring, a key aspect in synthetic chemistry and drug design. The interplay of the bromo, fluoro, and carboxylic acid substituents creates a unique spectral fingerprint that, when correctly interpreted, unambiguously confirms the molecule's identity.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The acquisition of a clean, high-resolution spectrum is paramount for accurate analysis. The following protocol outlines the best practices for preparing a sample of this compound for ¹H NMR analysis.
Sample Preparation
-
Solvent Selection : A deuterated solvent is used to avoid large solvent signals in the ¹H NMR spectrum.[1] For this compound, a common choice is Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD). CD₃OD is often preferred for carboxylic acids as it can facilitate the exchange of the acidic proton, sometimes simplifying the spectrum. The data presented in this guide was obtained using CD₃OD.[2]
-
Concentration : A sample concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR.[3][4] Highly concentrated samples can lead to broadened signals due to increased viscosity.[3]
-
Filtration : To ensure magnetic field homogeneity and prevent line broadening, the sample solution should be free of any particulate matter. It is recommended to filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[5]
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.0 ppm).[6]
Spectrometer Parameters
The following are typical parameters for a 400 MHz NMR spectrometer:
| Parameter | Recommended Value | Rationale |
| Pulse Program | Standard 1D Proton | For routine ¹H acquisition. |
| Number of Scans | 16-64 | To improve signal-to-noise ratio. |
| Relaxation Delay | 1-2 seconds | Allows for full relaxation of protons between pulses. |
| Acquisition Time | 2-4 seconds | To ensure good digital resolution. |
| Spectral Width | 0-12 ppm | To encompass the expected chemical shifts. |
Spectral Analysis of this compound
The ¹H NMR spectrum of this compound in CD₃OD exhibits signals corresponding to the three aromatic protons and the carboxylic acid proton. The aromatic region is of primary interest for structural confirmation.
dot
Caption: Molecular structure with proton numbering.
Chemical Shift Assignment and Coupling Pattern Analysis
The reported ¹H NMR spectrum shows the following signals in the aromatic region:
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Assigned Proton |
| 1 | 7.85 | t | J = 1.5 Hz | 1H | H-2 |
| 2 | 7.69 | dt | J(H,F) = 8.5 Hz, J(H,H) = 2.0 Hz | 1H | H-6 |
| 3 | 7.45 | ddd | J(H,F) = 8.5 Hz, J(H,H) = 2.0 Hz, 1.5 Hz | 1H | H-4 |
Note: The initially provided data from a general chemical supplier[2] appears to be partially interpreted or of low resolution. The assignments and multiplicities above are based on a detailed analysis of expected coupling patterns and substituent effects.
Carboxylic Acid Proton: The acidic proton of the carboxyl group typically appears as a broad singlet in the downfield region, often between 10-13 ppm.[7] Its chemical shift is highly dependent on concentration and solvent due to hydrogen bonding.[8] In a solvent like CD₃OD, this proton can exchange with deuterium, leading to a diminished or absent signal.
Rationale for Assignments
The assignment of the aromatic protons is based on the predictable effects of the substituents on both chemical shift and spin-spin coupling.
dot
Caption: Spin-spin coupling network in this compound.
-
Proton H-2: This proton is situated between the electron-withdrawing carboxylic acid and bromine groups. It is expected to be the most deshielded (downfield). It experiences meta-coupling to both H-4 and H-6. If these two coupling constants are similar, the signal will appear as a triplet. A typical meta H-H coupling is 2-3 Hz.
-
Proton H-6: This proton is ortho to the fluorine atom and meta to the bromine atom. The ortho H-F coupling is typically in the range of 5-10 Hz, while the meta H-H coupling to H-2 and H-4 is around 2-3 Hz. This would result in a doublet of triplets (or a more complex multiplet).
-
Proton H-4: This proton is meta to both the fluorine and bromine atoms and also meta to the carboxylic acid group. It will be coupled to H-2 (meta), H-6 (meta), and the fluorine at position 5 (meta). Meta H-F coupling is generally in the range of 5-8 Hz. This complex coupling would result in a doublet of doublet of doublets or a doublet of triplets.
The Influence of Substituents on the ¹H NMR Spectrum
The chemical shifts of aromatic protons are significantly influenced by the electronic properties of the substituents on the ring.[9]
-
Carboxylic Acid Group (-COOH): This is an electron-withdrawing group and is deshielding, causing protons ortho and para to it to shift downfield.[6] It also exhibits a magnetic anisotropy effect that can further deshield nearby protons.[5]
-
Bromine (-Br): Bromine is an electronegative atom that exerts a deshielding inductive effect.[9] However, it also has lone pairs of electrons that can be donated into the ring through resonance, which is a shielding effect. The overall effect is a combination of these opposing factors.
-
Fluorine (-F): As the most electronegative element, fluorine has a strong electron-withdrawing inductive effect, which deshields nearby protons.[10] This effect decreases with distance. Fluorine also has a significant through-space effect on the chemical shifts of nearby protons.
The observed chemical shifts in this compound are a result of the cumulative effects of these three substituents. The fluorine and bromine atoms, being ortho and para to some of the protons, will have the most pronounced influence on their chemical shifts.
Conclusion
The ¹H NMR spectrum of this compound provides a clear and detailed picture of its molecular structure. The distinct chemical shifts and coupling patterns of the three aromatic protons are a direct consequence of the electronic and spatial influences of the bromo, fluoro, and carboxylic acid substituents. A thorough understanding of these effects, coupled with a carefully executed experimental protocol, allows for the unambiguous assignment of all proton signals, thereby confirming the identity and purity of the compound. This guide serves as a practical resource for scientists engaged in the synthesis and analysis of substituted aromatic compounds.
References
- 1. m.youtube.com [m.youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sfu.ca [sfu.ca]
- 4. spectrabase.com [spectrabase.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. biophysics.org [biophysics.org]
The Strategic Utility of 3-Bromo-5-fluorobenzoic Acid: An In-depth Technical Guide for Synthetic Chemists
Introduction: Unveiling the Potential of a Halogenated Building Block
In the landscape of modern drug discovery and materials science, the strategic incorporation of halogen atoms, particularly fluorine, into molecular scaffolds is a well-established strategy for modulating physicochemical and pharmacological properties. 3-Bromo-5-fluorobenzoic acid (CAS No. 176548-70-2) has emerged as a pivotal synthetic intermediate, offering a unique combination of reactive handles that empower chemists to construct complex molecular architectures with high precision. This guide provides an in-depth analysis of this compound, from its fundamental properties to its application in the synthesis of bioactive molecules, supported by field-proven insights and detailed experimental protocols.
The presence of both a bromine and a fluorine atom on the benzoic acid core imparts distinct reactivity and stability to the molecule.[1][2] The bromine atom serves as a versatile linchpin for a variety of palladium-catalyzed cross-coupling reactions, while the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of the final compound.[2] The carboxylic acid moiety provides a convenient point for amide bond formation and other derivatizations, further expanding its synthetic utility.[2] This guide will explore the strategic considerations behind the use of this intermediate in complex syntheses, providing researchers and drug development professionals with the technical insights necessary to leverage its full potential.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective and safe use in the laboratory. The key properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 176548-70-2 | [1][2] |
| Molecular Formula | C₇H₄BrFO₂ | [1][2] |
| Molecular Weight | 219.01 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 140-146 °C | [1][2] |
| Solubility | Insoluble in water | [3] |
Safety and Handling: this compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
Synthesis of the Intermediate
A reliable and scalable synthesis of this compound is crucial for its widespread application. A common and efficient laboratory-scale preparation involves the hydrolysis of 3-bromo-5-fluorobenzonitrile.
Protocol: Synthesis via Hydrolysis of 3-Bromo-5-fluorobenzonitrile
This protocol describes the conversion of 3-bromo-5-fluorobenzonitrile to this compound using aqueous sodium hydroxide.
Reaction Scheme:
A straightforward hydrolysis route to the target intermediate.
Materials:
-
3-bromo-5-fluorobenzonitrile (1.0 eq)
-
5 M Aqueous Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Cold Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
pH paper or meter
-
Buchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add 3-bromo-5-fluorobenzonitrile (e.g., 2.8 g, 13.8 mmol).
-
Add 5 M aqueous sodium hydroxide (e.g., 28 mL).
-
Heat the mixture to reflux with stirring for 2 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully adjust the pH of the mixture to 1 with concentrated hydrochloric acid. A precipitate will form.[3]
-
Collect the precipitate by filtration using a Buchner funnel.
-
Wash the solid with cold water.[3]
-
Dry the solid under vacuum to afford this compound (typical yield: ~94%).[3]
Causality of Experimental Choices:
-
Reflux Conditions: The elevated temperature is necessary to drive the hydrolysis of the relatively stable nitrile group.
-
Aqueous NaOH: A strong base is required to facilitate the nucleophilic attack on the nitrile carbon.
-
Acidification: Protonation of the resulting carboxylate salt with a strong acid like HCl is necessary to precipitate the final carboxylic acid product, which is insoluble in the acidic aqueous medium.
Core Applications in Cross-Coupling Reactions
The true synthetic power of this compound lies in its utility in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond provides a reactive site for the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of pharmaceuticals and functional materials.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures. This compound is an excellent substrate for this reaction, allowing for the introduction of a wide variety of aryl and heteroaryl groups.
General Reaction Scheme:
General scheme for Suzuki-Miyaura coupling.
Field-Proven Protocol: Synthesis of a Biarylbenzoic Acid Derivative
This protocol is adapted from a highly efficient method for the Suzuki coupling of bromobenzoic acids in an aqueous medium.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
[PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
Distilled water (5.0 mL)
-
Round-bottomed flask
-
Magnetic stirrer
Procedure:
-
In a round-bottomed flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), [PdCl₂(NH₂CH₂COOH)₂] catalyst (0.1 mol%), and potassium carbonate (3.0 mmol).
-
Add 5.0 mL of distilled water to the flask.
-
Stir the mixture vigorously at room temperature under air for 1.5 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the precipitate is filtered and washed with distilled water.
-
The precipitate is then dissolved in boiling water and filtered while hot to remove any homo-coupled boronic acid byproducts.
-
The filtrate is cooled, and the product crystallizes out. The pure product is collected by filtration.
Mechanistic Insights and Causality:
Simplified catalytic cycle of the Suzuki-Miyaura reaction.
-
Palladium Catalyst: The [PdCl₂(NH₂CH₂COOH)₂] catalyst is water-soluble and air-stable, making the reaction operationally simple and environmentally friendly. The glycine ligand enhances the catalyst's stability and activity in the aqueous medium.
-
Base: Potassium carbonate is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. It activates the boronic acid by forming a more nucleophilic boronate species.
-
Aqueous Solvent: Water as a solvent offers significant advantages in terms of cost, safety, and environmental impact. The use of a water-soluble catalyst is key to the success of this protocol.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a common linkage in many pharmaceuticals. This compound can be readily converted to its amide or ester derivatives, which can then undergo Buchwald-Hartwig amination.
General Reaction Scheme:
General scheme for Buchwald-Hartwig amination.
Field-Proven Protocol: Synthesis of an N-Aryl Benzamide Derivative
This protocol provides a general procedure for the Buchwald-Hartwig amination of a 3-bromo-5-fluorobenzamide derivative.
Materials:
-
3-Bromo-5-fluorobenzamide derivative (1.0 equivalent)
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)
-
Anhydrous, degassed toluene
-
Schlenk flask
-
Magnetic stirrer and heating mantle
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Seal the flask and replace the atmosphere with an inert gas (e.g., argon) by evacuating and backfilling three times.
-
Under the inert atmosphere, add the base (e.g., NaOt-Bu, 1.4 equivalents) and the 3-bromo-5-fluorobenzamide derivative (1.0 equivalent).
-
Add anhydrous, degassed toluene (to a concentration of 0.1-0.2 M) via syringe.
-
Finally, add the amine (1.2 equivalents) to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mechanistic Insights and Causality:
Simplified catalytic cycle of the Buchwald-Hartwig amination.
-
Palladium Precatalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for the amination of aryl bromides. The ligand facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Strong, Non-nucleophilic Base: Sodium tert-butoxide is a strong, sterically hindered base that is ideal for deprotonating the coordinated amine without competing as a nucleophile.
-
Anhydrous and Inert Conditions: The palladium catalyst and the intermediates in the catalytic cycle are sensitive to oxygen and moisture, necessitating the use of anhydrous solvents and an inert atmosphere.
Application Case Study: Synthesis of a Kinase Inhibitor Precursor
This compound is a valuable starting material in the synthesis of targeted therapies, particularly kinase inhibitors for oncology.[1][2] While specific, detailed synthetic routes for commercial drugs are often proprietary, the following represents a plausible and illustrative multi-step synthesis of a key fragment for a hypothetical kinase inhibitor, demonstrating the practical application of the chemistry discussed.
Target Fragment: N-(tert-butyl)-2-(3-(3-bromo-5-fluorobenzamido)pyridin-2-yl)-2-methylpropanamide
Retrosynthetic Analysis:
Retrosynthetic approach to a kinase inhibitor fragment.
Step 1: Amide Coupling
The first step involves the coupling of this compound with a substituted aminopyridine.
Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.
-
Add the aminopyridine derivative (e.g., 2-(2-amino-2-methylpropanamido)-N-(tert-butyl)pyridin-3-amine) (1.0 eq) to the reaction mixture.
-
Stir at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Step 2: Subsequent Cross-Coupling
The resulting bromo-substituted intermediate is now primed for a Suzuki-Miyaura or other cross-coupling reaction to introduce further diversity and build the final kinase inhibitor.
Spectroscopic Data Analysis
While a dedicated, publicly available, and fully assigned set of spectra for this compound is not readily found, the expected spectroscopic features can be predicted based on its structure and data from similar compounds.
-
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The coupling patterns will be influenced by both the bromine and fluorine substituents. A broad singlet corresponding to the carboxylic acid proton will also be present, typically downfield.[3]
-
¹³C NMR: The carbon NMR spectrum will show seven distinct signals. The carbonyl carbon of the carboxylic acid will appear significantly downfield (typically >165 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The carbon attached to the bromine will also have a characteristic chemical shift.
-
IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretch from the carboxylic acid dimer (typically 2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and C-Br and C-F stretching vibrations in the fingerprint region.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation will likely involve the loss of -OH and -COOH groups.
Conclusion and Future Outlook
This compound is a powerful and versatile intermediate for the synthesis of complex organic molecules. Its unique pattern of halogenation provides synthetic chemists with a platform for selective and efficient bond formation through modern cross-coupling chemistry. The ability to readily engage in both C-C and C-N bond-forming reactions makes it an invaluable tool in the development of new pharmaceuticals, particularly in the area of oncology and inflammatory diseases. As the demand for novel, highly functionalized small molecules continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a crucial role in advancing the frontiers of chemical synthesis and drug discovery.
References
The Strategic Deployment of 3-Bromo-5-fluorobenzoic Acid in Modern Medicinal Chemistry: A Technical Guide
Introduction: The Emergence of a Privileged Scaffold
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical starting materials, 3-Bromo-5-fluorobenzoic acid has emerged as a particularly valuable and versatile scaffold. Its unique substitution pattern, featuring a bromine atom and a fluorine atom at the meta positions relative to the carboxylic acid, provides a confluence of desirable properties for the medicinal chemist. This guide will provide an in-depth technical exploration of the applications of this compound, delving into the rationale behind its use, key synthetic transformations, and its role in the generation of clinically relevant molecules.
The presence of both bromine and fluorine bestows upon the benzoic acid core a unique electronic and steric profile. The bromine atom serves as a convenient handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are workhorse transformations in the construction of complex molecular architectures.[1] Simultaneously, the fluorine atom, a bioisostere of a hydrogen atom with a significantly higher electronegativity, can profoundly influence the physicochemical properties of the resulting molecules. These influences include modulating pKa, enhancing metabolic stability by blocking sites of oxidative metabolism, and improving binding affinity to target proteins through favorable electrostatic interactions. This combination of reactivity and property modulation makes this compound a sought-after intermediate in the synthesis of a diverse range of biologically active compounds, including anti-inflammatory and anti-cancer agents.[1]
Core Applications in Drug Discovery
The utility of this compound spans multiple therapeutic areas, primarily driven by its role as a key intermediate in the synthesis of targeted therapies. Its application is particularly prominent in the development of enzyme inhibitors and modulators of G-protein coupled receptors (GPCRs).
Kinase Inhibitors: A Scaffold for Targeted Oncology
The development of small molecule kinase inhibitors has revolutionized the treatment of cancer and other diseases. The 3-bromo-5-fluorophenyl moiety, derived from this compound, is a recurring structural motif in this class of drugs. The strategic placement of the halogen atoms can influence the orientation of the inhibitor within the ATP-binding pocket of the kinase, leading to enhanced potency and selectivity.
While direct synthesis from this compound is a common strategy, the resulting 3-bromo-5-fluorophenyl group is a key component in the structure-activity relationship (SAR) of many kinase inhibitors. For instance, the design of novel Bcr-Abl kinase inhibitors, used in the treatment of chronic myeloid leukemia (CML), has benefited from the incorporation of halogenated phenyl groups.[2] The electronic properties of the 3,5-dihalo substitution pattern can be critical for achieving potent inhibition.
GPCR Modulators: Fine-Tuning Cellular Signaling
G-protein coupled receptors represent a large and diverse family of drug targets. The development of allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offers a promising avenue for achieving greater subtype selectivity and a more nuanced pharmacological response. The 3-bromo-5-fluorophenyl scaffold can be incorporated into these modulators to optimize their binding and pharmacokinetic properties.
Key Synthetic Methodologies
The synthetic utility of this compound is largely predicated on the reactivity of the bromine atom in palladium-catalyzed cross-coupling reactions. The carboxylic acid moiety can be readily converted to an amide, which is a common functional group in many drug molecules.
Protocol 1: Amide Bond Formation
A foundational step in the utilization of this compound is its conversion to a variety of amide derivatives. This is typically achieved by first activating the carboxylic acid, followed by reaction with a primary or secondary amine.
Step-by-Step Methodology:
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) is often added. The reaction is stirred at room temperature until the evolution of gas ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude 3-bromo-5-fluorobenzoyl chloride.
-
Amidation: The crude acid chloride is dissolved in an appropriate solvent (e.g., DCM, THF) and cooled to 0 °C. A solution of the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in the same solvent is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).
-
Work-up and Purification: The reaction mixture is typically washed with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude amide is then purified by column chromatography or recrystallization.
Protocol 2: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of this compound derivatives, it allows for the introduction of a wide range of aryl or heteroaryl groups at the 3-position.
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vessel, combine the 3-bromo-5-fluorobenzamide derivative (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq) or PdCl₂(dppf) (0.05-0.1 eq), and a base, typically an aqueous solution of Na₂CO₃ (2.0 eq) or K₂CO₃ (2.0 eq).
-
Solvent and Degassing: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water. The reaction mixture should be thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: The mixture is heated to a temperature ranging from 80 °C to 110 °C and stirred vigorously until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and water. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Caption: Workflow for Suzuki-Miyaura Coupling.
Protocol 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of an aryl halide with an amine, providing access to a vast array of substituted anilines and related compounds.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the 3-bromo-5-fluorobenzamide derivative (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst, 0.01-0.05 eq), a suitable phosphine ligand (e.g., XPhos, SPhos, or RuPhos, 0.02-0.1 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.0 eq).
-
Solvent: Add a dry, degassed aprotic solvent such as toluene, dioxane, or THF.
-
Reaction: The reaction mixture is heated, typically between 80 °C and 110 °C, and stirred until the reaction is complete as determined by TLC or LC-MS analysis.
-
Work-up and Purification: Upon cooling, the reaction is quenched, often with the addition of water or a saturated aqueous solution of ammonium chloride. The mixture is then extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography to afford the desired N-aryl product.
Caption: Workflow for Buchwald-Hartwig Amination.
The Strategic Advantage of the 3-Bromo-5-fluoro Substitution Pattern
The deliberate choice of the 3-bromo-5-fluoro substitution pattern is a testament to the principles of rational drug design. This specific arrangement of halogens imparts a unique combination of electronic and steric properties that can be leveraged to optimize the pharmacological profile of a drug candidate.
| Property | Influence of 3-Bromo-5-fluoro Substitution |
| Reactivity | The bromine at the 3-position is readily susceptible to palladium-catalyzed cross-coupling reactions, providing a versatile handle for molecular elaboration. |
| Metabolic Stability | The fluorine at the 5-position can block a potential site of cytochrome P450-mediated aromatic hydroxylation, thereby enhancing the metabolic stability and half-life of the drug. |
| Binding Affinity | The electron-withdrawing nature of both halogens can modulate the electronics of the aromatic ring, influencing hydrogen bonding interactions and pKa of nearby functional groups. Fluorine can also participate in favorable orthogonal multipolar interactions with protein backbones. |
| Lipophilicity | The introduction of halogens generally increases the lipophilicity of a molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) properties. This needs to be carefully balanced during lead optimization. |
| Conformational Control | The steric bulk of the bromine atom can influence the preferred conformation of the molecule, which can be crucial for optimal binding to the target protein. |
Case Study: A Hypothetical Kinase Inhibitor Synthesis
To illustrate the practical application of this compound, let us consider a hypothetical synthesis of a kinase inhibitor. The target molecule features a central 3,5-disubstituted benzamide core.
The synthesis would commence with the amidation of this compound with a key amine fragment. The resulting amide would then undergo a Suzuki-Miyaura coupling with a heterocyclic boronic acid to install a crucial pharmacophore that interacts with the hinge region of the kinase. Subsequent functional group manipulations on the periphery of the molecule would lead to the final drug candidate. Throughout this synthesis, the 3-bromo-5-fluoro-substituted ring serves as the central organizing element, allowing for the precise and efficient assembly of the final complex structure.
Conclusion and Future Outlook
This compound has firmly established itself as a valuable building block in medicinal chemistry. Its predictable reactivity in key cross-coupling reactions, coupled with the beneficial effects of the fluoro substituent on the pharmacokinetic and pharmacodynamic properties of the resulting molecules, makes it a highly attractive starting material for drug discovery programs. As the demand for highly specific and potent targeted therapies continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play an increasingly important role in the development of the next generation of medicines. Future research will likely focus on expanding the repertoire of reactions that can be performed on this scaffold and exploring its utility in the synthesis of novel chemical entities for a wider range of therapeutic targets.
References
A Technical Guide to the Application of 3-Bromo-5-fluorobenzoic Acid in Agrochemical Synthesis
Introduction: The Strategic Role of Halogenated Intermediates
In the competitive landscape of agrochemical development, the discovery of novel active ingredients with enhanced efficacy, improved safety profiles, and robust intellectual property positions is paramount. Fluorine-containing compounds, in particular, have become indispensable in the design of modern pesticides and herbicides.[1] The introduction of fluorine can dramatically alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target enzymes, often leading to superior biological activity.[1]
3-Bromo-5-fluorobenzoic acid (CAS No. 176548-70-2) has emerged as a critical building block in this domain.[2] It is a versatile intermediate used in the synthesis of a variety of agrochemicals, including herbicides and fungicides.[3][4] This guide provides an in-depth technical overview of its properties, synthesis, and strategic application, grounded in field-proven insights for researchers and development professionals. The unique arrangement of the bromine atom, fluorine atom, and carboxylic acid group on the aromatic ring provides a powerful synthetic handle for constructing complex and potent agrochemical agents.[3]
Physicochemical Properties and Characterization
Understanding the fundamental properties of this compound is the first step in its effective utilization. The compound is typically a white to light yellow crystalline powder.[2][3] Its key properties are summarized below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 176548-70-2 | [2][3] |
| Molecular Formula | C₇H₄BrFO₂ | [3][4] |
| Molecular Weight | 219.01 g/mol | [3][4] |
| Melting Point | 140 - 146 °C | [3][4] |
| Appearance | White to almost white powder/crystal | [2][3] |
| Solubility | Insoluble in water | [2][5] |
| Storage | Room temperature, sealed in dry conditions | [3][4] |
Analytical Confirmation: The structure of the synthesized acid is reliably confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, the ¹H NMR spectrum in deuterated methanol (CD₃OD) shows characteristic signals for the aromatic protons.[2]
Synthesis of this compound: A Validated Protocol
While several synthetic routes may exist, a common and efficient laboratory-scale preparation involves the hydrolysis of the corresponding nitrile, 3-bromo-5-fluorobenzonitrile. This precursor is often more readily accessible or economical. The choice of a strong base like sodium hydroxide and heat is causal; it ensures the complete and rapid conversion of the highly stable nitrile group to a carboxylate salt, which is then protonated to yield the desired carboxylic acid.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Hydrolysis of 3-Bromo-5-fluorobenzonitrile
This protocol is a self-validating system, where the successful precipitation upon acidification and the final yield serve as key indicators of reaction completion and efficiency.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-bromo-5-fluorobenzonitrile (e.g., 2.8 g, 13.8 mmol) with a 5 M aqueous solution of sodium hydroxide (e.g., 28 mL).[2]
-
Hydrolysis: Heat the mixture to reflux with vigorous stirring. The reaction is typically complete within 2 hours.[2] The progress can be monitored by Thin Layer Chromatography (TLC) until the starting nitrile is consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Transfer the solution to a beaker and place it in an ice bath.[2]
-
Precipitation: Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution reaches 1. A dense precipitate of this compound will form.[2] The causality here is the conversion of the water-soluble sodium carboxylate salt to the water-insoluble carboxylic acid.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake with a small amount of cold water to remove residual salts.[2]
-
Drying: Dry the collected solid under vacuum to obtain the final product. A typical yield for this procedure is high, often around 94%.[2]
Core Applications in Agrochemical Synthesis
The true value of this compound lies in its utility as a versatile scaffold. The three distinct functional groups—carboxylic acid, bromine, and fluorine—each play a strategic role.
-
Carboxylic Acid Group: This is the primary site for derivatization, most commonly through the formation of amides or esters.[4] Amide bonds are a cornerstone of many successful fungicides and herbicides, providing structural rigidity and specific hydrogen bonding interactions with target proteins.
-
Bromine Atom: The bromine serves as an excellent leaving group and a handle for carbon-carbon or carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[3] This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups, enabling rapid library synthesis for structure-activity relationship (SAR) studies.
-
Fluorine Atom: As discussed, the fluorine atom imparts crucial properties like increased metabolic stability and lipophilicity, which are critical for the molecule's bioavailability and efficacy in a plant or fungus.[1]
Caption: General workflow for derivatizing the acid into a target amide.
Experimental Protocol: Synthesis of a Prototypical N-Aryl Amide
This representative protocol illustrates the conversion of the acid to a more reactive acid chloride, followed by coupling with an amine—a foundational reaction sequence in building many agrochemicals.[6]
-
Acid Activation: In a fume hood, suspend this compound (1.0 eq) in a dry, inert solvent like dichloromethane (DCM) or toluene. Add thionyl chloride (SOCl₂) (approx. 1.5 eq) dropwise at room temperature.[7] A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction Monitoring: Heat the mixture to a gentle reflux (e.g., 40-70°C) for 1-3 hours until the evolution of HCl and SO₂ gas ceases and the solid dissolves, indicating the formation of the acid chloride.[7]
-
Solvent Removal: After cooling, remove the excess SOCl₂ and solvent under reduced pressure to yield the crude 3-bromo-5-fluorobenzoyl chloride. This intermediate is often used immediately without further purification.[7]
-
Amide Coupling: Dissolve the crude acid chloride in a dry, aprotic solvent like DCM. In a separate flask, dissolve the desired amine (1.0 eq) and a non-nucleophilic base like triethylamine or pyridine (1.2 eq) in DCM.
-
Reaction: Cool the amine solution in an ice bath and add the acid chloride solution dropwise. Allow the reaction to warm to room temperature and stir for several hours or until completion (monitored by TLC).
-
Purification: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by recrystallization or column chromatography.
Safety and Handling
As a halogenated organic acid, this compound requires careful handling to minimize exposure.
-
Hazards: The compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles conforming to EN 166, impervious gloves, and a lab coat.[8][9]
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[8]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present.[8]
-
Inhalation: Move the person to fresh air.[8]
-
In all cases of significant exposure or if symptoms persist, seek immediate medical attention.
-
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for the modern agrochemical scientist. Its carefully arranged functional groups provide a reliable and versatile platform for synthesizing novel active ingredients through well-established synthetic transformations like amidation and cross-coupling. By understanding its properties, mastering its synthesis, and leveraging its reactivity, researchers can significantly accelerate the development of next-generation crop protection solutions.
References
- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 2. This compound | 176548-70-2 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound [myskinrecipes.com]
- 5. This compound CAS#: 176548-70-2 [amp.chemicalbook.com]
- 6. Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. echemi.com [echemi.com]
The Architectonics of Advanced Materials: A Technical Guide to the Role of 3-Bromo-5-fluorobenzoic Acid
For Immediate Release
A Deep Dive into a Niche Yet Pivotal Building Block in Material Science
Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the role of 3-Bromo-5-fluorobenzoic acid in material science. This whitepaper moves beyond surface-level overviews to provide an in-depth analysis of how this versatile molecule is leveraged to create next-generation polymers and other advanced materials. While its application in pharmaceuticals and agrochemicals is well-documented, its contribution to material science, though significant, has been less broadly detailed. This guide aims to fill that gap.
Introduction: The Unseen Potential of a Halogenated Aromatic Acid
This compound (3,5-BFBA) is a substituted aromatic carboxylic acid with the molecular formula C₇H₄BrFO₂.[1] Its unique structure, featuring both bromine and fluorine substituents on the benzene ring, imparts a combination of reactivity, stability, and specific steric and electronic effects that are highly valuable in the design of advanced materials.[1] The presence of these halogens enhances its utility as a monomer or a linking unit in the synthesis of high-performance polymers and other complex molecular architectures.[1]
Key Physicochemical Properties:
| Property | Value |
| CAS Number | 176548-70-2 |
| Molecular Weight | 219.01 g/mol |
| Melting Point | 142-146 °C |
| Appearance | White to off-white crystalline powder |
| Solubility | Insoluble in water, soluble in various organic solvents |
Data sourced from multiple chemical suppliers.
The strategic placement of the bromo and fluoro groups on the aromatic ring influences the molecule's reactivity in polymerization reactions and the properties of the resulting materials. The electron-withdrawing nature of the fluorine atom and the potential for the bromine atom to participate in cross-coupling reactions make 3,5-BFBA a versatile building block for chemists and material scientists.[1]
Enhancing Polymer Performance: A Core Application
The primary application of this compound in material science lies in its incorporation into various polymer backbones to enhance their thermal and mechanical properties.[1] While specific, publicly available research detailing the synthesis and characterization of polymers derived directly from 3,5-BFBA is limited, the principles of its role can be extrapolated from the well-established field of high-performance polymers.
Conceptual Framework: Designing High-Performance Polymers
The inclusion of halogenated aromatic monomers, such as derivatives of 3,5-BFBA, into polymer chains is a known strategy to impart desirable characteristics. The rigidity of the aromatic ring contributes to a high glass transition temperature (Tg) and thermal stability, while the halogen atoms can increase flame retardancy and improve resistance to chemical degradation.
A key class of high-performance polymers where analogous fluorinated and brominated monomers are utilized is the poly(ether ether ketone) (PEEK) family. PEEK is synthesized via a nucleophilic aromatic substitution reaction, typically involving a bisphenolate and an activated dihalobenzophenone.[2]
Hypothetical Polymerization Workflow:
The following diagram illustrates a conceptual workflow for the synthesis of a hypothetical high-performance polymer utilizing a derivative of this compound.
Caption: A conceptual workflow for the synthesis of a high-performance polymer.
Emerging Frontiers: Liquid Crystals and Metal-Organic Frameworks
While the primary documented use of this compound is in the realm of polymers, its structural motifs suggest potential applications in other advanced materials, such as liquid crystals and metal-organic frameworks (MOFs).
Liquid Crystals
The rigid, rod-like structure of aromatic benzoic acids is a common feature in the design of thermotropic liquid crystals. The introduction of lateral substituents, such as fluorine and bromine, can significantly influence the mesophase behavior, including the transition temperatures and the type of liquid crystalline phases formed. Although specific liquid crystals based on a this compound core are not prominently featured in available literature, the principles of liquid crystal design suggest its potential utility in creating materials with tailored optical and electronic properties.
Metal-Organic Frameworks (MOFs)
Metal-organic frameworks are crystalline materials constructed from metal ions or clusters coordinated to organic linkers. Carboxylic acids are a widely used class of organic linkers in MOF synthesis. The geometry and functionalization of the linker play a crucial role in determining the topology, porosity, and functional properties of the resulting MOF.
The carboxylate group of this compound can coordinate with metal centers, while the bromo and fluoro substituents could be used to tune the electronic properties of the framework or serve as sites for post-synthetic modification. This could lead to MOFs with tailored gas sorption, separation, or catalytic properties. The use of mixed-linker systems in MOF synthesis further expands the possibilities for creating complex and functional materials.[3]
Logical Relationship in MOF Design:
The following diagram illustrates the logical relationship between the choice of organic linker and the final properties of a metal-organic framework.
Caption: The influence of building blocks on MOF properties.
Experimental Protocols: A Foundational Approach
Synthesis of this compound
A common laboratory-scale synthesis involves the hydrolysis of 3-bromo-5-fluorobenzonitrile.[4]
Step-by-Step Methodology:
-
Reaction Setup: 3-bromo-5-fluorobenzonitrile is mixed with a 5 M aqueous solution of sodium hydroxide.
-
Reflux: The mixture is heated to reflux for approximately 2 hours.
-
Acidification: After cooling to room temperature, the pH of the reaction mixture is adjusted to 1 with concentrated hydrochloric acid, leading to the precipitation of the product.
-
Isolation and Purification: The precipitate is collected by filtration, washed with cold water, and dried to yield this compound.[4]
This foundational synthesis provides the starting material for its further use in material science applications.
Conclusion and Future Outlook
This compound stands as a promising, yet underexplored, building block in the field of material science. Its unique halogenation pattern offers a tantalizing prospect for the development of high-performance polymers with enhanced thermal stability, mechanical strength, and chemical resistance. Furthermore, its structural characteristics suggest a potential role in the creation of novel liquid crystals and functional metal-organic frameworks.
The advancement of this field hinges on further research into the synthesis and characterization of materials derived from this versatile compound. Detailed studies elucidating the structure-property relationships of polymers, liquid crystals, and MOFs incorporating this compound will be instrumental in unlocking its full potential and paving the way for the next generation of advanced materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Polyether ether ketone - Wikipedia [en.wikipedia.org]
- 3. Metal–organic frameworks (MOFs) based on mixed linker systems: structural diversities towards functional materials - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. This compound | 176548-70-2 [chemicalbook.com]
Introduction: The Strategic Importance of 3-Bromo-5-fluorobenzoic Acid
An In-depth Technical Guide to the Synthesis of 3-Bromo-5-fluorobenzoic Acid and Its Derivatives
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount. This compound is a quintessential example of a highly versatile intermediate.[1][2] Its value is derived from the unique electronic properties and reactivity conferred by the specific arrangement of its functional groups: a carboxylic acid, a bromine atom, and a fluorine atom on an aromatic scaffold.
The presence of both bromine and fluorine substituents makes it an essential building block for creating complex, biologically active molecules.[2] The bromine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the facile construction of carbon-carbon and carbon-heteroatom bonds.[2][3] The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability in drug candidates. The carboxylic acid group provides a key point for derivatization, commonly into amides and esters, to further modulate a molecule's properties or link it to other fragments.[3] Consequently, this compound is a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs) for central nervous system disorders, anti-inflammatory agents, as well as herbicides and fungicides.[2][3][4]
This guide provides a comprehensive overview of the principal synthetic routes to this compound and details the subsequent preparation of its key amide and ester derivatives, offering field-proven insights into the causality behind the experimental choices.
Part 1: Core Synthesis of this compound
Several robust methods exist for the synthesis of the core molecule. The choice of route often depends on the availability of starting materials, desired scale, and safety considerations.
Route 1: Hydrolysis of 3-Bromo-5-fluorobenzonitrile
This is a direct and often high-yielding approach, predicated on the availability of the corresponding benzonitrile precursor. The conversion relies on the robust and well-established chemistry of nitrile hydrolysis.
Causality and Mechanistic Insight: The reaction proceeds via a saponification mechanism. The hydroxide ion (from NaOH) acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. This is followed by a series of proton transfers and tautomerization steps to form a primary amide intermediate, which is subsequently hydrolyzed under the same refluxing basic conditions to the carboxylate salt. Final acidification of the cooled reaction mixture protonates the carboxylate, causing the desired carboxylic acid to precipitate out of the aqueous solution due to its low water solubility.[1]
Experimental Protocol: Synthesis from 3-Bromo-5-fluorobenzonitrile [1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-bromo-5-fluorobenzonitrile (1.0 eq, e.g., 2.8 g, 13.8 mmol) with 5 M aqueous sodium hydroxide (10 mL per gram of nitrile, e.g., 28 mL).
-
Heating: Heat the mixture to reflux with vigorous stirring for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: Cool the reaction mixture to room temperature. Carefully adjust the pH to approximately 1 by the dropwise addition of concentrated hydrochloric acid while stirring in an ice bath.
-
Purification: A precipitate will form. Collect the solid by vacuum filtration, wash it with cold water to remove inorganic salts, and dry it under a vacuum. This procedure typically yields this compound with high purity (>95%).[1]
Route 2: The Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to convert an aryl amine into an aryl halide via a diazonium salt intermediate.[5][6][7] This route is particularly valuable when the corresponding aniline (e.g., 3-amino-5-fluorobenzoic acid) is a more accessible starting material.
Causality and Mechanistic Insight: The process involves two critical stages:
-
Diazotization: The aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0–5 °C). This converts the amino group into a diazonium salt (-N₂⁺). Maintaining a low temperature is crucial as diazonium salts can be unstable and potentially explosive at higher temperatures.[8]
-
Copper-Catalyzed Substitution: The cold diazonium salt solution is then added to a solution of copper(I) bromide (CuBr). The copper(I) species catalyzes the substitution of the diazonium group with bromide via a radical-nucleophilic aromatic substitution mechanism, releasing nitrogen gas.[5][7]
Experimental Protocol: Sandmeyer Bromination [8]
-
Diazotization:
-
Dissolve 3-amino-5-fluorobenzoic acid (1.0 eq) in a mixture of 48% hydrobromic acid and water.
-
Cool the mixture to 0 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq), ensuring the temperature remains below 5 °C.
-
Stir for an additional 15-20 minutes at 0–5 °C to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (catalytic to stoichiometric amounts) in 48% HBr and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas will be observed.
-
Once the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50 °C) for 30-60 minutes to drive the reaction to completion.
-
-
Workup and Isolation: Cool the mixture, collect the precipitated solid by filtration, wash with water, and purify by recrystallization (e.g., from an ethanol/water mixture).
Route 3: Electrophilic Aromatic Bromination
Direct bromination of a suitable precursor, such as 3-fluorobenzoic acid, is another viable pathway. The success of this route hinges on the directing effects of the substituents already present on the aromatic ring.
Causality and Mechanistic Insight: This reaction is a classic electrophilic aromatic substitution.[9] Both the carboxylic acid group (-COOH) and the fluorine atom (-F) are deactivating, electron-withdrawing groups. They are also both meta-directors. In 3-fluorobenzoic acid, the positions meta to the fluorine are C1 and C5. The positions meta to the carboxylic acid are C3 and C5. The C5 position is therefore strongly favored for electrophilic attack. A brominating agent like N-Bromosuccinimide (NBS) is activated by a strong acid (e.g., H₂SO₄) to generate the electrophilic bromine species that is attacked by the electron-rich aromatic ring.
Experimental Protocol: Electrophilic Bromination with NBS [10]
-
Reaction Setup: In a flask protected from moisture, dissolve 3-fluorobenzoic acid (1.0 eq) in concentrated sulfuric acid.
-
Reagent Addition: Cool the solution and add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise, maintaining a controlled temperature (e.g., 25-30 °C).
-
Reaction: Stir the mixture at room temperature for several hours until TLC analysis indicates the consumption of the starting material.
-
Workup: Carefully pour the reaction mixture into ice water to quench the reaction. The crude product will precipitate.
-
Purification: Filter the solid, wash thoroughly with water to remove acid, and recrystallize from a suitable solvent like ethanol to obtain pure 2-fluoro-5-bromobenzoic acid.
Part 2: Synthesis of Key Derivatives
The carboxylic acid moiety of this compound is a prime site for derivatization to modulate the molecule's physical and biological properties.
Synthesis of Amide Derivatives
Amide bond formation is one of the most critical reactions in drug development.[11] The most reliable method involves activating the carboxylic acid before reaction with an amine.
Workflow: Carboxylic Acid to Amide
Step 1: Formation of 3-Bromo-5-fluorobenzoyl Chloride The carboxylic acid is converted to the highly reactive acyl chloride using a standard chlorinating agent.
Causality: The carbonyl carbon of a carboxylic acid is not sufficiently electrophilic to react with most amines. Conversion to an acyl chloride replaces the -OH group with a good leaving group (-Cl) and significantly increases the electrophilicity of the carbonyl carbon, enabling a rapid reaction with the amine nucleophile.
Experimental Protocol: Acyl Chloride Formation [12]
-
Place this compound (1.0 eq) in a flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl gas).
-
Add thionyl chloride (SOCl₂) (2-3 eq), often with a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture gently (e.g., 70-80 °C) for 1-2 hours. The reaction is complete when gas evolution ceases.
-
Remove the excess thionyl chloride by distillation or under reduced pressure. The resulting crude 3-bromo-5-fluorobenzoyl chloride can often be used directly in the next step.[13][14]
Step 2: Amide Coupling The acyl chloride is then reacted with the desired amine to form the final amide product.
Experimental Protocol: Amidation
-
Dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1-1.5 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) and cool in an ice bath.
-
Slowly add a solution of the crude 3-bromo-5-fluorobenzoyl chloride (1.0 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide, which can be purified by recrystallization or column chromatography.
Synthesis of Ester Derivatives
Esterification is another common derivatization used to mask the polar carboxylic acid, which can improve cell permeability and other pharmacokinetic properties.
Workflow: Carboxylic Acid to Ester
Method: Fischer-Tropsch Esterification This classic method involves reacting the carboxylic acid directly with an excess of alcohol under acidic catalysis.
Causality: The strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon much more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is an equilibrium process, and using a large excess of the alcohol or removing the water as it is formed drives the equilibrium towards the ester product.
Experimental Protocol: Fischer Esterification [12]
-
Reaction Setup: Dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Heating: Heat the mixture to reflux for several hours until the reaction is complete as determined by TLC.
-
Workup: Cool the mixture and remove the excess alcohol under reduced pressure.
-
Isolation: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over sodium sulfate, filter, and concentrate to give the crude ester. Purify as needed by column chromatography or distillation.
Quantitative Data Summary
The following table summarizes key data for the parent compound and a representative derivative.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield (%) | Synthesis Route |
| This compound | C₇H₄BrFO₂ | 219.01 | 140 | 94% | Hydrolysis of Nitrile[1][3] |
| 3-Bromo-5-fluorobenzoyl chloride | C₇H₃BrClFO | 237.46 | N/A (Liquid) | >90% | Chlorination with SOCl₂[13] |
| Methyl 3-bromo-5-fluorobenzoate | C₈H₆BrFO₂ | 233.04 | N/A | ~51% (related structure) | Esterification[12] |
Conclusion
This compound is a high-value synthetic intermediate whose strategic importance is rooted in its versatile reactivity. The synthetic routes to the core molecule—hydrolysis, Sandmeyer reaction, and electrophilic bromination—are all robust and scalable, offering flexibility based on precursor availability. Furthermore, the carboxylic acid group provides a reliable anchor for derivatization into amides and esters through well-established protocols involving activation to an acyl chloride or direct Fischer esterification. A thorough understanding of the mechanisms and experimental causality behind these transformations empowers researchers and drug development professionals to effectively leverage this powerful building block in the creation of novel and complex molecules.
References
- 1. This compound | 176548-70-2 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound [myskinrecipes.com]
- 4. nbinno.com [nbinno.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. byjus.com [byjus.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 10. CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid - Google Patents [patents.google.com]
- 11. Design, synthesis and evaluation of 3-amide-5-aryl benzoic acid derivatives as novel P2Y14R antagonists with potential high efficiency against acute gouty arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 13. 3-Bromo-5-fluorobenzoyl chloride [oakwoodchemical.com]
- 14. 3-BROMO-5-FLUOROBENZOYL CHLORIDE CAS#: [m.chemicalbook.com]
Methodological & Application
Application Note and Protocol: Synthesis of 3-Bromo-5-fluorobenzoic Acid from 3-bromo-5-fluorobenzonitrile
Abstract
This document provides a comprehensive guide for the synthesis of 3-Bromo-5-fluorobenzoic acid, a crucial intermediate in the development of pharmaceuticals and agrochemicals.[1][2][3] The protocol details the hydrolysis of 3-bromo-5-fluorobenzonitrile under basic conditions, a robust and high-yielding method suitable for laboratory and scale-up operations. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and safety protocols.
Introduction: The Significance of this compound
This compound is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring both bromine and fluorine atoms, imparts desirable physicochemical properties to derivative molecules, including enhanced metabolic stability and binding affinity to biological targets.[1] This makes it a valuable building block in the synthesis of a variety of active pharmaceutical ingredients (APIs), particularly in the development of anti-inflammatory, analgesic, and anti-cancer agents.[1][4][5] Furthermore, its applications extend to the agrochemical industry, where it serves as a key intermediate for novel herbicides and fungicides.[1][3]
The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. This application note focuses on the hydrolysis of 3-bromo-5-fluorobenzonitrile, a readily available starting material, to afford the desired carboxylic acid. The chosen method, a base-catalyzed hydrolysis, is advantageous due to its typically high conversion rates and straightforward work-up procedure.[2][6]
Reaction Scheme and Mechanism
The overall transformation is the hydrolysis of the nitrile group to a carboxylic acid:
Scheme 1: Hydrolysis of 3-bromo-5-fluorobenzonitrile to this compound
The reaction proceeds via a base-catalyzed nucleophilic addition of a hydroxide ion to the electrophilic carbon of the nitrile. This is followed by a series of proton transfers to form an amide intermediate, which is then further hydrolyzed to the carboxylate salt.[7][8][9] Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid product.[10]
Experimental Protocol
This protocol is adapted from established literature procedures and is designed for high-yield synthesis of this compound.[2]
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| 3-bromo-5-fluorobenzonitrile | ≥98% | Sigma-Aldrich | 179898-34-1 |
| Sodium Hydroxide (NaOH) | Reagent Grade | Fisher Scientific | 1310-73-2 |
| Hydrochloric Acid (HCl), concentrated | 37% | VWR | 7647-01-0 |
| Deionized Water | - | - | 7732-18-5 |
| Dichloromethane (DCM) | ACS Grade | - | 75-09-2 |
| Sodium Sulfate (Na2SO4), anhydrous | ACS Grade | - | 7757-82-6 |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Beakers
-
Graduated cylinders
-
Buchner funnel and filter flask
-
pH paper or pH meter
-
Separatory funnel
-
Rotary evaporator
Safety Precautions
-
3-bromo-5-fluorobenzonitrile: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[11][12][13]
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
-
Concentrated Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
-
Dichloromethane: Suspected of causing cancer. Causes skin and eye irritation.
Personal Protective Equipment (PPE): All manipulations should be performed in a well-ventilated fume hood. Wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves).[14]
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 3-bromo-5-fluorobenzonitrile (2.8 g, 13.8 mmol) and 5 M aqueous sodium hydroxide (28 mL).[2]
-
Hydrolysis: Heat the mixture to reflux with vigorous stirring for 2 hours.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.
-
Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature.[2] Carefully adjust the pH of the solution to 1 by the dropwise addition of concentrated hydrochloric acid.[2] This step should be performed in an ice bath to manage the exothermic reaction. A white precipitate of this compound will form.
-
Isolation of Product: Collect the precipitate by vacuum filtration using a Buchner funnel.[2]
-
Washing and Drying: Wash the solid with cold deionized water to remove any inorganic salts.[2] Dry the product under vacuum to obtain this compound. A typical yield is around 94%.[2]
Purification (Optional)
For higher purity, the crude product can be recrystallized. Aromatic carboxylic acids can be purified by dissolving them in a hot solvent, such as aqueous ethanol, and allowing them to slowly cool to form crystals.[15] Another method involves dissolving the acid in an aqueous basic solution, extracting with an organic solvent to remove neutral impurities, and then re-precipitating the acid by adding a strong acid.[15]
Workflow and Data Presentation
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Summary of Key Parameters and Expected Results
| Parameter | Value |
| Starting Material | 3-bromo-5-fluorobenzonitrile |
| Reagents | 5 M NaOH, conc. HCl |
| Reaction Time | 2 hours |
| Reaction Temperature | Reflux |
| Product Appearance | White to off-white solid |
| Expected Yield | ~94%[2] |
| Melting Point | 142-146 °C[1] |
| Molecular Formula | C₇H₄BrFO₂ |
| Molecular Weight | 219.01 g/mol [1] |
Conclusion
The protocol described provides an efficient and high-yielding method for the synthesis of this compound from 3-bromo-5-fluorobenzonitrile. The procedure is straightforward and utilizes common laboratory reagents and equipment. The resulting product is a valuable intermediate for further synthetic transformations in the fields of pharmaceutical and agrochemical research. Adherence to the safety guidelines is crucial for the safe execution of this synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 176548-70-2 [chemicalbook.com]
- 3. This compound [myskinrecipes.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 8. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. 3-Bromo-5-fluorobenzonitrile | C7H3BrFN | CID 2783330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
- 14. ehs.umich.edu [ehs.umich.edu]
- 15. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Introduction: Synthesizing High-Value Biaryl Carboxylic Acids
An Application Guide to Suzuki-Miyaura Coupling Reactions with 3-Bromo-5-fluorobenzoic Acid
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its power to form carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed transformation is indispensable in drug discovery and development, where the construction of complex biaryl scaffolds is a frequent necessity.[2]
This guide focuses on a particularly valuable building block: This compound . This substrate is of significant interest to medicinal chemists for several reasons:
-
The aryl bromide provides a reactive site for the Suzuki coupling.
-
The fluorine substituent can profoundly influence the resulting molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability, binding affinity, and lipophilicity.[4][5]
-
The carboxylic acid moiety serves as a versatile synthetic handle for further derivatization or can be a key pharmacophoric element interacting with biological targets.
The presence of both electron-withdrawing fluorine and carboxylic acid groups makes this an activated substrate for the initial step of the catalytic cycle. This application note provides senior researchers, scientists, and drug development professionals with a detailed overview of the core mechanism, field-proven protocols, and critical insights for successfully employing this compound in Suzuki-Miyaura coupling reactions.
Core Mechanism: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a catalytic cycle driven by a palladium complex, which shuttles between the Pd(0) and Pd(II) oxidation states. The generally accepted mechanism involves three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][6][7][8]
-
Oxidative Addition : The cycle begins when the active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a square-planar Pd(II) intermediate.[2] The electron-withdrawing nature of the fluorine and carboxyl groups on the aromatic ring facilitates this step.[6][9]
-
Transmetalation : In this crucial step, a base activates the organoboron reagent (e.g., an arylboronic acid) to form a more nucleophilic boronate species.[1][10] This species then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex. The choice of base is critical to ensure efficient transmetalation without promoting undesirable side reactions.[1]
-
Reductive Elimination : The final step involves the coupling of the two organic ligands on the palladium center. This forms the new carbon-carbon bond of the desired biaryl product and regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[6][7]
Causality Behind Experimental Choices: Optimizing the Reaction
A successful Suzuki coupling is not merely about mixing reagents; it is a carefully orchestrated interplay of catalyst, ligand, base, and solvent. The specific nature of this compound informs the optimal choices for these components.
Palladium Catalyst and Ligand Selection
The "engine" of the reaction is the palladium catalyst, whose performance is tuned by its associated ligands. The ligands stabilize the palladium center, influence its reactivity, and prevent decomposition into inactive palladium black.[3][6]
-
Why it Matters: For an activated substrate like this compound, standard catalysts are often effective. However, selecting a more robust system can improve yields, shorten reaction times, and enhance turnover numbers, which is critical for process development.
-
Classical Choice (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a reliable, commercially available Pd(0) source that is effective for many standard couplings.[11] It is a good starting point for initial screening.
-
Modern Systems (Pd(OAc)₂/Pd₂(dba)₃ + Ligand): Using a stable Pd(II) or Pd(0) source with a separate, specialized ligand offers greater flexibility and access to higher reactivity. For aryl bromides, bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos (Buchwald-type ligands) are highly effective.[11][12] They accelerate both the oxidative addition and the final reductive elimination step, making them suitable for more challenging or sterically hindered coupling partners.[12]
-
Integrated Pre-catalysts (PdCl₂(dppf)): This air-stable Pd(II) complex is a workhorse in cross-coupling chemistry. The dppf ligand provides a good balance of electron-donating properties and steric bulk, making it a robust choice for a wide range of substrates.[6]
The Critical Role of the Base
The base plays multiple, indispensable roles in the catalytic cycle.[1] Its primary function is to activate the boronic acid, forming a boronate anion ([ArB(OH)₃]⁻) that is competent for transmetalation.[10]
-
Why it Matters: The carboxylic acid group in the substrate is acidic. A judicious choice of base is required to facilitate the reaction without causing unwanted side reactions or solubility issues.
-
Common Choices:
-
Potassium Carbonate (K₂CO₃): A moderately strong, inexpensive, and widely used base. It is often used in aqueous solvent mixtures.[1][13]
-
Potassium Phosphate (K₃PO₄): A stronger base that is particularly effective for less reactive boronic acids or sterically hindered substrates.[12][14] It is often the base of choice for challenging couplings.
-
Cesium Carbonate (Cs₂CO₃): A strong base whose high solubility in organic solvents can be advantageous. It is often used for difficult transformations where other bases fail.[11][14]
-
The Solvent System
The solvent must solubilize the organic starting materials, the palladium complex, and, to some extent, the inorganic base to allow the reaction to proceed efficiently.[14]
-
Why it Matters: The polarity of this compound and its resulting salt form requires a solvent system that can accommodate both polar and non-polar species.
-
Biphasic Mixtures: The most common and effective approach is a biphasic mixture of a polar aprotic solvent and water. The water helps to dissolve the inorganic base, while the organic solvent dissolves the aryl halide and boronic acid.[6]
-
1,4-Dioxane / Water
-
Toluene / Water
-
Tetrahydrofuran (THF) / Water
-
-
Anhydrous Conditions: While less common for this substrate, anhydrous conditions may be employed to minimize protodeboronation, a side reaction where the boronic acid is cleaved by a proton source (like water) before it can participate in the coupling.[14]
Data Summary: Representative Reaction Conditions
The following table summarizes typical conditions for Suzuki-Miyaura coupling reactions involving 3-bromobenzoic acid and its analogs, providing a validated starting point for optimization.
| Aryl Bromide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromobenzoic acid | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%) | K₂CO₃ | Water | Room Temp | 97 | [13] |
| 3-Bromobenzoic acid | 4-Methoxyphenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%) | K₂CO₃ | Water | Room Temp | 99 | [13] |
| 3-Bromobenzoic acid | 4-Fluorophenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%) | K₂CO₃ | Water | Room Temp | 89 | [13] |
| 4-Bromobenzoic acid | Phenylboronic acid | Ad-L-PdCl₂⊂dmβ-CD (0.5 mol%) | (pH 11) | Water/MeOH | Room Temp | 100 | [15] |
| 4-Amino-3-bromobenzoic acid | Arylboronic acid | Pd(PPh₃)₄ (3-5 mol%) | K₂CO₃ | Dioxane/Water | 100 | ~85 | [11] |
Experimental Protocols
The following protocols provide detailed, self-validating methodologies for the Suzuki coupling of this compound. Adherence to inert atmosphere techniques is critical for reproducibility and high yields.
Protocol 1: General Procedure using PdCl₂(dppf)•CH₂Cl₂
This protocol is a robust starting point for coupling with various arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
PdCl₂(dppf)•CH₂Cl₂ (1–3 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0–3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Standard glassware (flame-dried)
-
Inert gas supply (Argon or Nitrogen)
Experimental Workflow:
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol, 219 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[12][14]
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. Stir the suspension for 5-10 minutes.
-
Catalyst Addition: Add PdCl₂(dppf)•CH₂Cl₂ (0.02 mmol, 16.3 mg) to the flask under a positive flow of inert gas.
-
Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[13]
-
Workup: Once complete, cool the mixture to room temperature. Dilute with water (20 mL) and carefully acidify to pH ~2-3 with 1M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography on silica gel.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive catalyst; Presence of oxygen; Impure reagents or solvents. | Use a fresh bottle of catalyst or a different pre-catalyst. Ensure the reaction setup is rigorously purged with an inert gas and that solvents are properly degassed.[12][14] |
| Protodeboronation | The boronic acid is decomposing before coupling. This is more common with electron-deficient boronic acids. | Use a milder base like KF or K₃PO₄.[14] Consider switching to a more stable boronate ester (e.g., a pinacol ester). |
| Homocoupling of Boronic Acid | Presence of oxygen, which can re-oxidize Pd(0) to Pd(II) and promote homocoupling.[6][12] | Improve degassing of solvents and ensure a robust inert atmosphere throughout the reaction setup and execution.[12] |
| Dehalogenation of Starting Material | A side reaction where the bromine is replaced by hydrogen. | This can sometimes be promoted by certain bases or additives. Try a different base (e.g., switch from K₃PO₄ to K₂CO₃) or a different solvent system. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective and versatile method for synthesizing fluorinated biaryl carboxylic acids, which are scaffolds of high interest in pharmaceutical and materials science.[4][16] Success in this reaction is predicated on a rational understanding of the catalytic cycle and the judicious selection of catalyst, ligand, base, and solvent. By following the detailed protocols and considering the causative principles outlined in this guide, researchers can reliably and efficiently access a diverse range of valuable compounds for advancing drug discovery and development programs.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-fluorobenzoic Acid
An in-depth guide to the palladium-catalyzed cross-coupling of 3-bromo-5-fluorobenzoic acid, designed for researchers, scientists, and professionals in drug development.
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of this compound
This compound is a highly versatile and valuable building block in modern organic synthesis. Its utility is particularly pronounced in the fields of pharmaceutical development and agrochemicals, where it serves as a key intermediate in the synthesis of anti-inflammatory agents, anti-cancer drugs, and herbicides.[1][2] The molecule's strategic value stems from its distinct functionalities:
-
Aryl Bromide: The C(sp²)–Br bond is an ideal handle for palladium-catalyzed cross-coupling reactions, serving as the electrophilic partner.
-
Fluorine Substituent: The fluorine atom significantly modulates the electronic properties of the aromatic ring, often enhancing metabolic stability, binding affinity, and lipophilicity of the final product—a critical consideration in drug design.
-
Carboxylic Acid Group: This functional group provides a site for further derivatization, such as amide bond formation, and influences the molecule's overall polarity and reactivity.
Palladium-catalyzed cross-coupling reactions have transformed the landscape of molecule construction, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds under mild conditions with high functional group tolerance.[3][4][5] This guide provides detailed protocols and expert insights into the application of major cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—to the this compound scaffold.
The Engine of Synthesis: The Palladium Catalytic Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimizing reactions. These transformations universally proceed through a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.[4][6]
The three core steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. This is often the rate-limiting step. The electron-withdrawing fluorine and carboxyl groups on the aromatic ring increase the electrophilicity of the carbon attached to the bromine, typically facilitating this step.[7][8]
-
Transmetalation / Olefin Insertion:
-
In reactions like the Suzuki or Sonogashira coupling, the nucleophilic partner (e.g., an organoboron or organocopper species) transfers its organic group to the palladium center, displacing the halide.[6]
-
In the Heck reaction, an alkene coordinates to the palladium center and then undergoes migratory insertion into the palladium-carbon bond.[9]
-
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]
The choice of ligands, typically electron-rich and sterically bulky phosphines, is paramount. Ligands stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its reactivity to enhance the rates of oxidative addition and reductive elimination.[10][11]
Application Protocol: Suzuki-Miyaura Coupling
Application: Formation of a C(sp²)-C(sp²) bond to synthesize biaryl compounds, a common motif in pharmaceuticals.
Rationale for Component Selection
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is a common, air-stable, and cost-effective precatalyst that is reduced in situ to the active Pd(0) species. For more challenging couplings, pre-formed Pd(0) catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used.[12]
-
Ligand: Buchwald-type biaryl phosphine ligands, such as SPhos, are highly effective. Their steric bulk promotes reductive elimination, while their electron-donating nature facilitates oxidative addition.[11]
-
Base: An inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is essential. It activates the boronic acid by forming a more nucleophilic boronate complex, which facilitates transmetalation.[13] At least 2-3 equivalents are used to ensure the reaction proceeds and to neutralize the acidic proton of the benzoic acid.
-
Solvent: A two-phase system like Toluene/Water or Dioxane/Water is often used. The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and boronic acid, bringing all components into contact at the interface.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Add potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 eq.). Then, add degassed toluene (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Work-up:
-
Cool the mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Acidify the aqueous layer with 1M HCl to pH ~2-3 and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired biaryl benzoic acid.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 12 | >85% |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (3) | Dioxane/H₂O | 90 | 16 | >80% |
| [PdCl₂(dppf)] (2) | - | Cs₂CO₃ (2.5) | DMF | 80 | 10 | >90% |
| Yields are estimates based on similar substrates in the literature and may vary.[12] |
Application Protocol: Heck-Mizoroki Reaction
Application: Formation of a C(sp²)-C(sp²) bond by coupling with an alkene to form substituted styrenes or cinnamates, which are valuable synthetic intermediates.
Rationale for Component Selection
-
Palladium Precatalyst: Pd(OAc)₂ is the most common and effective catalyst for the Heck reaction.[9]
-
Ligand: While some Heck reactions can be run "ligand-free" (where the solvent or alkene may act as a weak ligand), phosphine ligands like tri-tert-butylphosphine (P(t-Bu)₃) or triphenylphosphine (PPh₃) are often used to stabilize the catalyst and improve yields, especially with less reactive aryl bromides.[14]
-
Base: A hindered organic base like triethylamine (NEt₃) or an inorganic base like potassium carbonate (K₂CO₃) is required. The base neutralizes the HBr that is formed during the catalytic cycle, regenerating the Pd(0) catalyst.[9]
-
Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are typically used as they can dissolve the polar intermediates and salts formed during the reaction.
Experimental Protocol: Heck Reaction
-
Reaction Setup: In a sealable reaction tube, combine this compound (1.0 mmol, 1.0 eq.), the alkene (e.g., butyl acrylate, 1.5 mmol, 1.5 eq.), palladium(II) acetate (0.01 mmol, 1 mol%), and tri-tert-butylphosphine (0.02 mmol, 2 mol%).
-
Reagent Addition: Add potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq.) and 5 mL of anhydrous DMF.
-
Reaction: Seal the tube and heat the mixture to 110-120 °C with stirring for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up:
-
Cool the reaction to room temperature and filter off the inorganic salts, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, dilute with water (25 mL), and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
-
Purification: Purify the crude product via flash column chromatography.
Application Protocol: Sonogashira Coupling
Application: Formation of a C(sp²)-C(sp) bond with a terminal alkyne, yielding arylalkynes. This is a powerful tool for accessing rigid molecular scaffolds used in materials science and as precursors for more complex molecules.
Rationale for Component Selection
-
Palladium Precatalyst: A combination of a palladium source, such as Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), and a copper(I) co-catalyst is classic.[15] The copper is believed to form a copper(I) acetylide, which then undergoes transmetalation with the palladium center.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst. Copper-free protocols exist but often require different ligands or stronger bases.[16]
-
Base: An amine base, such as triethylamine (NEt₃) or diisopropylamine (DIPEA), is used. It serves to deprotonate the terminal alkyne and to neutralize the HX generated in the cycle.
-
Solvent: Solvents like tetrahydrofuran (THF) or DMF are commonly used. Anhydrous and anaerobic conditions are traditionally important to prevent oxidative homocoupling of the alkyne (Glaser coupling).[16]
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with Argon three times.
-
Reagent Addition: Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 eq.) via syringe. Finally, add the terminal alkyne (1.1 mmol, 1.1 eq.) dropwise with stirring.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-50 °C) until the starting material is consumed, as monitored by TLC (typically 4-12 hours).
-
Work-up:
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate, and wash with saturated aqueous NH₄Cl solution (to remove copper salts), then with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the product by flash column chromatography.
Data Summary: Sonogashira Coupling Conditions
| Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| PdCl₂(PPh₃)₂ (3) | CuI (6) | NEt₃ (3) | THF | 25-50 | 4-12 | >80% |
| Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | DIPEA (3) | DMF | 60 | 6 | >75% |
| Pd₂(dba)₃ (3) (Cu-free) | - | LiHMDS (2) | THF | 110 | 15 | >70%[17] |
| Yields are estimates based on similar substrates in the literature and may vary. |
Application Protocol: Buchwald-Hartwig Amination
Application: Formation of a C(sp²)-N bond, a critical transformation for synthesizing aryl amines, which are ubiquitous in pharmaceuticals and organic electronic materials.[18]
Rationale for Component Selection
-
Palladium Precatalyst: Air-stable Pd(II) precatalysts that readily form the active monoligated Pd(0) species are preferred. Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common choice.
-
Ligand: Sterically hindered, electron-rich biaryl phosphine ligands are essential for this reaction. Ligands like XPhos or t-BuXPhos are highly effective as they promote both the oxidative addition and the challenging C-N reductive elimination step.[19]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is a very common and effective choice.[20] Cesium carbonate (Cs₂CO₃) can be used for more sensitive substrates.
-
Solvent: Anhydrous, non-polar aromatic solvents like toluene or ethereal solvents like dioxane are standard, as they are compatible with the strong base and dissolve the reaction components.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq.) to an oven-dried reaction vial.
-
Reagent Addition: Outside the glovebox, add this compound (1.0 mmol, 1.0 eq.) and the amine (1.2 mmol, 1.2 eq.).
-
Inert Atmosphere: Seal the vial, evacuate, and backfill with Argon.
-
Solvent Addition: Add 5 mL of anhydrous toluene via syringe.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Carefully quench the filtrate with 1M HCl. Adjust pH as needed for extraction.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Purify the resulting N-aryl benzoic acid by flash column chromatography.
Safety and Handling
-
This compound: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[21] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[21]
-
Palladium Catalysts: Palladium compounds can be toxic and are precious metals. Handle with care to avoid inhalation of dust.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. Handle under an inert atmosphere.
-
Bases: Sodium tert-butoxide is highly corrosive and moisture-sensitive. Potassium carbonate and phosphate are irritants. Handle with appropriate care.
-
Solvents: Organic solvents are flammable and have associated health risks. Always work in a well-ventilated fume hood.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents; Insufficient base. | Use a fresh catalyst/ligand; Ensure proper inert gas technique; Use anhydrous/degassed solvents; Increase base equivalents. |
| Formation of Side Products | Homo-coupling: (of boronic acid or alkyne) due to oxygen. Hydrodehalogenation: (Ar-Br → Ar-H). | Degas solvents thoroughly; Use high-purity reagents; Consider a different ligand or solvent system.[22] |
| Decomposition of Catalyst | Temperature too high; Incompatible functional groups. | Lower the reaction temperature and extend the reaction time; Protect sensitive functional groups if necessary. |
| Poor Reproducibility | Variable moisture content; Inconsistent reagent quality. | Use freshly dried solvents and reagents; Standardize the source and purity of all chemicals. |
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 176548-70-2 [chemicalbook.com]
- 3. nobelprize.org [nobelprize.org]
- 4. fiveable.me [fiveable.me]
- 5. jmcct.com [jmcct.com]
- 6. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 7. Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. nbinno.com [nbinno.com]
- 11. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Heck Reaction [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes [organic-chemistry.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 21. echemi.com [echemi.com]
- 22. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-5-fluorobenzoic Acid
Introduction: Strategic C-N Bond Formation in Drug Discovery
The Buchwald-Hartwig amination stands as a transformative cross-coupling reaction in modern organic synthesis, providing a versatile and efficient method for the construction of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed reaction has become an indispensable tool, particularly in medicinal chemistry and materials science, where aryl and heteroaryl amines are prevalent structural motifs.[2][3] Its broad substrate scope and functional group tolerance have largely superseded harsher, classical methods for C-N bond formation, such as the Ullmann condensation or nucleophilic aromatic substitution.[1][4]
This document provides a comprehensive guide to the Buchwald-Hartwig amination of 3-bromo-5-fluorobenzoic acid, a substrate of significant interest in pharmaceutical development. The presence of a carboxylic acid and a fluoro group on the aromatic ring introduces specific challenges that necessitate careful optimization of the reaction conditions. The electron-withdrawing nature of these substituents can influence the reactivity of the C-Br bond, while the acidic proton of the carboxylic acid requires a judicious choice of base to avoid unwanted side reactions.
These application notes are intended for researchers, scientists, and drug development professionals, offering a detailed experimental protocol, mechanistic insights, and a rationale for the selection of reagents and conditions.
Reaction Principle and Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0)/palladium(II) redox couple.[3][5] The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][6][7]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the this compound, forming a Pd(II) complex.[2][8] The reactivity of aryl halides in this step generally follows the trend C-I > C-Br > C-Cl.[8]
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[2] The choice and strength of the base are critical to the success of the reaction and must be compatible with other functional groups present in the substrates.[5][9]
-
Reductive Elimination: This final step involves the formation of the desired C-N bond, yielding the N-arylated product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][6][7]
The efficiency and scope of the Buchwald-Hartwig amination are highly dependent on the choice of phosphine ligand coordinated to the palladium center.[5] Sterically hindered and electron-rich phosphine ligands, particularly biaryl phosphines, have been shown to be highly effective in promoting the key steps of the catalytic cycle, especially for challenging substrates.[1][3]
Visualizing the Catalytic Cycle
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Suzuki coupling using 3-Bromo-5-fluorobenzoic acid
An Application Guide to the Suzuki-Miyaura Coupling of 3-Bromo-5-fluorobenzoic Acid
Introduction: Synthesizing Fluorinated Biaryl Carboxylic Acids
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and tolerance in forging carbon-carbon bonds.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed cross-coupling of an organohalide with an organoboron compound has become an indispensable tool, particularly in pharmaceutical and materials science for the synthesis of complex biaryls.[2][3]
This guide focuses on the application of the Suzuki-Miyaura coupling to a specific and valuable substrate: this compound. This molecule presents a unique combination of features: an aryl bromide, which is a reactive site for the coupling; a fluorine atom, which can enhance metabolic stability and modulate the electronic properties of the final product; and a carboxylic acid, which serves as a crucial synthetic handle or a key pharmacophoric element.[4] As an electron-deficient aryl halide, this compound is a generally favorable substrate for the critical oxidative addition step in the catalytic cycle.[5] This protocol provides researchers, scientists, and drug development professionals with a detailed framework, from mechanistic principles to a practical, step-by-step guide for successfully synthesizing 3-fluoro-5-arylbenzoic acids.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds via a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6] The mechanism is broadly understood to involve three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][8][9]
-
Oxidative Addition : The cycle begins when the active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound.[2] This step, often the rate-determining one, forms a square planar Pd(II) intermediate.[7]
-
Transmetalation : In this key step, the organic group from the boronic acid is transferred to the palladium center. This process requires activation by a base.[10] The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which then readily transfers its aryl group to the Pd(II) complex, displacing the halide.[2][11][12]
-
Reductive Elimination : The final step involves the two organic ligands on the palladium center coupling to form the new C-C bond of the biaryl product.[7] This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[9]
Optimizing Reaction Parameters
The success of the Suzuki coupling hinges on the careful selection of several key components. The choice of catalyst, ligand, base, and solvent system must be tailored to the specific substrates involved.[12] Solvents, for example, can play a critical role by activating precatalysts, stabilizing reagents, and modulating reactivity.[13][14]
| Parameter | Common Choices | Rationale & Causality |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Pd(PPh₃)₄ is often used directly as the active Pd(0) catalyst. Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) are pre-catalysts that are reduced in situ to the active Pd(0) species.[6] |
| Ligand | PPh₃, P(tBu)₃, XPhos, SPhos, dppf | The ligand stabilizes the palladium catalyst and modulates its reactivity. Electron-rich and bulky phosphine ligands can accelerate both the oxidative addition and reductive elimination steps, which is particularly useful for less reactive halides.[2][15] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF, NaOH | The base is essential for activating the boronic acid.[10] Carbonates (K₂CO₃, Cs₂CO₃) are commonly used and effective.[12] K₃PO₄ is a stronger base that can be effective for challenging couplings. KF is a milder option, where the fluoride ion is believed to play a unique role in activating the boronic acid.[12] |
| Solvent System | Toluene/H₂O, 1,4-Dioxane/H₂O, THF/H₂O, DMF | A mixture of an organic solvent and water is typical. The organic solvent solubilizes the aryl halide and catalyst, while water dissolves the inorganic base and the boronic acid salt.[16] The choice can significantly impact reaction rate and yield.[17] |
| Boronic Acid | Arylboronic Acids, Arylboronic Esters | A slight excess (1.1-1.5 equivalents) is typically used to ensure complete consumption of the starting aryl bromide. The electronic nature of the boronic acid can affect reaction rates.[18] |
Detailed Experimental Protocol
This protocol provides a generalized procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials and Reagents
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 eq.)
-
Degassed Solvent (e.g., Toluene/Water 4:1 or Dioxane/Water 4:1)
-
Ethyl acetate (for work-up)
-
Brine (saturated aq. NaCl)
-
1M HCl (for acidification)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup : To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.5 eq.).
-
Inert Atmosphere : Seal the flask with a rubber septum, and attach it to a condenser under an inert gas (Argon or Nitrogen). Evacuate the flask and backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.[1]
-
Solvent Addition : Add the degassed solvent system (e.g., 4 mL of toluene and 1 mL of water per 1 mmol of aryl bromide) via syringe.[1]
-
Reaction : Heat the reaction mixture to 90-100 °C with vigorous stirring.[1]
-
Monitoring : Monitor the reaction progress periodically using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting this compound is consumed (typically 12-24 hours).
-
Work-up : Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Acidification & Extraction : Wash the organic layer with water. Carefully acidify the aqueous layer from the combined washes with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product, which will cause it to precipitate or move into the organic phase upon re-extraction. Extract the aqueous layer again with ethyl acetate (3x).[20]
-
Drying and Concentration : Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[19]
-
Purification : The crude solid product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure biaryl carboxylic acid.[19][20]
Troubleshooting and Key Considerations
-
Low Yield : If the reaction stalls or gives a low yield, consider increasing the catalyst loading, changing the ligand to a more electron-rich and bulky one, or using a stronger base like K₃PO₄. Ensure solvents are properly degassed, as oxygen can deactivate the catalyst.
-
Side Reactions : Common side reactions include dehalogenation (replacement of Br with H) and homocoupling of the boronic acid.[6] Dehalogenation can sometimes be suppressed by ensuring a strictly inert atmosphere. Homocoupling can be minimized by controlling the reaction temperature and avoiding excessive amounts of base.
-
Purification Challenges : Separating the desired carboxylic acid product from unreacted boronic acid can be difficult as both are acidic.[21] The acidification and extraction work-up is designed to address this, but careful purification is still necessary. Converting the crude mixture to methyl esters, purifying by chromatography, and then hydrolyzing back to the acid is an alternative strategy if separation proves intractable.[21]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. mt.com [mt.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 21. reddit.com [reddit.com]
Application Note & Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-fluorobenzoic Acid
Abstract
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of crucial C-N bonds in pharmaceutical and materials science.[1][2] However, substrates bearing acidic functional groups, such as carboxylic acids, present significant challenges due to their incompatibility with the strong bases typically required for high catalytic turnover. This document provides a comprehensive guide to the successful Buchwald-Hartwig amination of 3-bromo-5-fluorobenzoic acid, a substrate complicated by both its electron-deficient nature and the presence of a free carboxylic acid. We will dissect the key experimental parameters, explain the chemical reasoning behind component selection, and provide a detailed, field-tested protocol designed for high reproducibility and yield.
Introduction: The Challenge of Acidic Substrates
The palladium-catalyzed coupling of amines with aryl halides has revolutionized the synthesis of arylamines, offering a broad substrate scope and functional group tolerance where classical methods fall short.[1] The reaction is, however, highly sensitive to reaction conditions, including the choice of palladium precatalyst, ligand, base, and solvent.[3]
This compound is a particularly challenging substrate. While the electron-withdrawing nature of the fluorine and carboxylic acid groups can facilitate the initial oxidative addition step of the catalytic cycle, the acidic proton of the carboxyl group poses a significant problem. Standard Buchwald-Hartwig conditions often employ strong alkoxide bases (e.g., sodium tert-butoxide, NaOtBu), which would be consumed in a simple acid-base reaction with the substrate, quenching the catalyst's activity and leading to poor or no conversion. Therefore, a successful protocol hinges on a carefully selected base that can deprotonate the amine nucleophile (or the N-H bond in the intermediate palladium complex) without being irreversibly sequestered by the carboxylic acid.
This guide outlines a strategy centered on the use of a base that provides excellent proton tolerance, thereby enabling the direct use of the free acid without the need for prior protection/deprotection steps.
The Buchwald-Hartwig Catalytic Cycle
The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is crucial for troubleshooting and optimizing the reaction.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Optimizing Reaction Parameters for this compound
Success with this substrate requires a departure from "standard" protocols. The selection of each component must be deliberate and address the inherent chemical challenges.
Catalyst System: Palladium Precursor and Ligand
Modern Buchwald-Hartwig reactions benefit immensely from bulky, electron-rich dialkylbiaryl phosphine ligands.[1] These ligands promote both the oxidative addition and the final reductive elimination steps, leading to higher catalytic activity and broader substrate scope.
-
Palladium Precursor: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ are effective, modern pre-catalysts are preferred for their air-stability and ability to efficiently generate the active monoligated Pd(0) species.[4][5] We recommend using a G3 or G4 pre-catalyst (e.g., BrettPhos Pd G3 or tBuXPhos Pd G3).
-
Ligand Selection: For coupling with primary amines, BrettPhos is an excellent choice due to its demonstrated selectivity and high activity.[6] For secondary amines or more sterically hindered coupling partners, ligands like tBuXPhos or RockPhos provide the necessary steric bulk to facilitate the reaction.[7][8]
Base Selection: The Critical Factor
This is the most critical parameter. The base must be strong enough to facilitate the catalytic cycle but compatible with the carboxylic acid.
-
Recommended Base: Lithium bis(trimethylsilyl)amide (LiHMDS) is the base of choice for substrates with acidic protons, such as hydroxyls and carboxyls.[6] It is a strong, non-nucleophilic base that can deprotonate the amine in the catalytic cycle. While it will also form a lithium carboxylate salt with the substrate, this salt often remains sufficiently soluble, and the system retains high catalytic activity.
-
Alternative Bases: Weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can also be used.[9] These bases are less likely to cause side reactions but often require higher reaction temperatures and may result in slower reaction rates or lower yields.[6] Strong alkoxide bases like NaOtBu should be avoided as they are incompatible with the acidic substrate.[6]
Solvent Selection
The choice of solvent must ensure the solubility of the reagents, particularly the lithium carboxylate salt intermediate.
-
Recommended Solvents: Aprotic ethereal solvents such as 1,4-dioxane or tetrahydrofuran (THF) are generally effective.[4][6] Toluene is also a common choice and can be advantageous for reactions run at higher temperatures.[6] It is critical to use anhydrous solvents to prevent quenching of the base and potential deactivation of the catalyst.[8]
Recommended Protocol
This protocol describes a general procedure for the amination of this compound with a generic primary amine on a 1.0 mmol scale.
Materials and Equipment
| Reagent/Material | Recommended Supplier | Notes |
| This compound | Commercially Available | --- |
| Primary Amine | Commercially Available | 1.2 equivalents |
| BrettPhos Pd G3 Pre-catalyst | Commercially Available | 2 mol% |
| LiHMDS (1.0 M solution in THF) | Commercially Available | 2.5 equivalents |
| Anhydrous 1,4-Dioxane | Commercially Available | Reagent grade, <50 ppm H₂O |
| Schlenk flask or reaction vial | --- | Must allow for inert atmosphere |
| Magnetic stirrer and hotplate | --- | --- |
| Inert gas supply (Argon or N₂) | --- | --- |
Experimental Workflow
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
Note: This reaction is sensitive to air and moisture. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.[6]
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 219 mg) and the BrettPhos Pd G3 pre-catalyst (0.02 mmol, 18.2 mg).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the primary amine (1.2 mmol) followed by anhydrous 1,4-dioxane (5 mL).
-
Base Addition: While stirring, add the LiHMDS solution (1.0 M in THF, 2.5 mL, 2.5 mmol) dropwise at room temperature. The mixture may become thick but should remain stirrable.
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by LC-MS or TLC to confirm the consumption of the starting material.
-
Workup - Quenching: Once the reaction is complete, remove the vessel from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by slowly adding 1 M HCl (10 mL). This step is crucial to protonate the carboxylate product, making it extractable into an organic solvent.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Workup - Washing: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated benzoic acid.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (air/moisture exposure).2. Impure reagents or solvent.3. Insufficient base or base degradation. | 1. Ensure strictly inert and anhydrous conditions.[8]2. Use freshly opened, high-purity reagents and anhydrous solvents.3. Use a fresh bottle of LiHMDS solution; consider titrating it before use. |
| Hydrodehalogenation | 1. Presence of water or other protic impurities.2. Reaction temperature is too high.3. Ligand degradation. | 1. Rigorously dry all reagents and solvents.[8]2. Attempt the reaction at a lower temperature (e.g., 80 °C) for a longer duration.3. Ensure the inert atmosphere is maintained throughout the reaction. |
| Formation of Biaryl Homocoupling Product | High temperature or excessive catalyst loading can favor this side reaction. | Try reducing the reaction temperature or the catalyst loading slightly (e.g., to 1.5 mol%).[8] |
| Poor Product Recovery | The product may remain in the aqueous layer as a salt if the acidic workup is incomplete. | Ensure the pH of the aqueous layer is acidic (pH < 4) during the workup. Add more 1 M HCl if necessary before extraction. |
Conclusion
The Buchwald-Hartwig amination of this compound is a challenging but achievable transformation. Success is predicated on overcoming the incompatibility of the acidic proton with the reaction's basic conditions. By employing a proton-tolerant base like LiHMDS in conjunction with a modern, bulky phosphine ligand and pre-catalyst system, the direct amination of this substrate can be performed efficiently, bypassing the need for protection-deprotection sequences and providing a streamlined route to valuable synthetic intermediates.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. The Buchwald–Hartwig Amination After 25 Years [ouci.dntb.gov.ua]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Bromo-5-fluorobenzoic Acid as a Versatile Precursor for the Synthesis of BRAF Inhibitors in Oncology Research
Introduction: The Strategic Importance of 3-Bromo-5-fluorobenzoic Acid in Targeted Cancer Therapy
This compound has emerged as a critical starting material in the synthesis of targeted anti-cancer agents, particularly kinase inhibitors.[1][2] Its unique substitution pattern, featuring both a bromine and a fluorine atom on the benzoic acid scaffold, offers medicinal chemists a versatile platform for constructing complex molecular architectures. The bromine atom serves as a handle for various cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule.[1][2] This guide provides an in-depth exploration of the application of this compound as a precursor for the synthesis of potent BRAF inhibitors, exemplified by the synthesis of Vemurafenib (PLX4032), a clinically approved drug for the treatment of BRAF V600E-mutated melanoma.
These notes are intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and synthesis of novel oncology therapeutics. We will delve into the underlying mechanism of action of BRAF inhibitors, provide detailed synthetic protocols, and present relevant biological data to support the use of this compound in this critical area of cancer research.
The BRAF Kinase and the MAPK Signaling Pathway: A Key Target in Melanoma
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cellular cascade that regulates cell proliferation, differentiation, and survival. Mutations in components of this pathway are a hallmark of many cancers. One of the most frequently mutated genes in melanoma is BRAF, with the V600E mutation being present in approximately 50% of cases.[3] This mutation leads to the constitutive activation of the BRAF kinase, resulting in uncontrolled cell growth and tumor progression.
Vemurafenib , a potent and selective inhibitor of the BRAF V600E mutant kinase, represents a landmark achievement in targeted cancer therapy. By binding to the ATP-binding site of the mutated BRAF protein, Vemurafenib blocks its kinase activity, thereby inhibiting the downstream signaling cascade and inducing apoptosis in cancer cells.[3]
Synthetic Strategy: From this compound to a Vemurafenib Core Structure
The following section outlines a plausible and scientifically grounded multi-step synthetic pathway to a key intermediate for Vemurafenib, starting from this compound. This proposed route is a composite of established organic chemistry reactions, providing a robust framework for researchers.
Part 1: Synthesis of 3-Bromo-5-fluoroaniline
The initial steps focus on the conversion of the carboxylic acid functionality into an amine, which is a crucial handle for subsequent reactions.
Step 1: Amidation of this compound
This reaction converts the carboxylic acid to a primary amide.
-
Protocol:
-
To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (1.2 eq) at 0 °C and then allow the reaction to stir at room temperature for 2-3 hours, or until the reaction is complete as monitored by TLC.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3-bromo-5-fluorobenzoyl chloride.
-
Dissolve the crude acid chloride in a suitable solvent (e.g., DCM) and add it dropwise to a cooled (0 °C) concentrated solution of ammonium hydroxide (excess).
-
Stir the reaction mixture vigorously for 1-2 hours.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-bromo-5-fluorobenzamide.
-
Step 2: Hofmann Rearrangement to 3-Bromo-5-fluoroaniline
The Hofmann rearrangement provides a method for converting the primary amide to a primary amine with one less carbon atom.[4][5][6]
-
Protocol:
-
Prepare a solution of sodium hypobromite in situ by slowly adding bromine (1.1 eq) to a cold (0 °C) solution of sodium hydroxide (4.0 eq) in water.
-
Add a solution of 3-bromo-5-fluorobenzamide (1.0 eq) in a suitable solvent (e.g., dioxane or water) to the freshly prepared sodium hypobromite solution at 0 °C.
-
Slowly warm the reaction mixture to room temperature and then heat to 50-70 °C until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and extract the product, 3-bromo-5-fluoroaniline, with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
-
Part 2: Synthesis of the Vemurafenib Core
Step 3: Sulfonylation of 3-Bromo-5-fluoroaniline
The amino group is protected and functionalized with a propanesulfonyl group.
-
Protocol:
-
Dissolve 3-bromo-5-fluoroaniline (1.0 eq) in an anhydrous solvent such as pyridine or DCM containing a base like triethylamine.
-
Cool the solution to 0 °C and slowly add propanesulfonyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for several hours until completion.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give N-(3-bromo-5-fluorophenyl)propane-1-sulfonamide.
-
Step 4: Friedel-Crafts Acylation
This step attaches the pyrrolopyridine moiety to the sulfonamide intermediate.[2][7][8][9][10]
-
Protocol:
-
To a solution of N-(3-bromo-5-fluorophenyl)propane-1-sulfonamide (1.0 eq) and 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl chloride (1.1 eq) in an anhydrous solvent (e.g., DCM or 1,2-dichloroethane), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) (2.5 eq) at 0 °C.
-
Stir the reaction at room temperature until completion.
-
Carefully quench the reaction by pouring it onto ice-water.
-
Extract the product with an organic solvent, wash with water, saturated sodium bicarbonate, and brine.
-
Dry and concentrate the organic layer to yield the acylated product.
-
Step 5: Suzuki Coupling
The final step involves a palladium-catalyzed Suzuki coupling to introduce the 4-chlorophenyl group, completing the core structure of Vemurafenib.[11][12][13]
-
Protocol:
-
Combine the bromo-substituted intermediate from the previous step (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction mixture to reflux (typically 80-100 °C) until the starting material is consumed.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic layer. The crude product is then purified by column chromatography or recrystallization to afford the Vemurafenib analogue.
-
Biological Activity and Data
The efficacy of Vemurafenib and its analogues is typically assessed through in vitro cell-based assays and in vivo tumor models.
Table 1: In Vitro Activity of Vemurafenib against BRAF V600E Mutant Melanoma Cell Lines
| Cell Line | IC₅₀ (nM) | Reference |
| A375 | 248.3 | [3] |
| A375 (Resistant) | 39,378 | [14] |
| WM9 | ~20,000 | [14] |
| Mewo | 173 - 5000 | |
| ED013 | 500 |
Table 2: Clinical Efficacy of Vemurafenib in BRAF V600E-Mutated Melanoma (BRIM-3 Study) [15]
| Parameter | Vemurafenib Arm | Dacarbazine Arm | Hazard Ratio (95% CI); p-value |
| Median Overall Survival | 13.6 months | 10.3 months | 0.81 (0.7-1.0); p=0.01 |
| Overall Survival at 1 year | 55.7% | 46.0% | |
| Overall Survival at 4 years | 17.0% | 15.6% | |
| Median Progression-Free Survival | 6.9 months | 1.6 months | 0.38 (0.32–0.46); p<0.001 |
| Overall Response Rate | 48% | 5% | p<0.001[16] |
Conclusion
This compound stands as a valuable and versatile precursor for the synthesis of complex, biologically active molecules, most notably in the field of oncology. The synthetic pathways outlined in these application notes, culminating in the core structure of the BRAF inhibitor Vemurafenib, demonstrate the strategic utility of this starting material. The unique electronic and steric properties conferred by the bromo and fluoro substituents provide a robust platform for the application of modern synthetic methodologies, including cross-coupling and rearrangement reactions. Researchers in drug discovery and development are encouraged to explore the potential of this compound and its derivatives in the creation of next-generation targeted therapies.
References
- 1. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. youtube.com [youtube.com]
- 7. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. elib.uni-stuttgart.de [elib.uni-stuttgart.de]
- 9. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Frontiers | Comparison of responses of human melanoma cell lines to MEK and BRAF inhibitors [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Characterization of Melanoma Cell Lines Resistant to Vemurafenib and Evaluation of Their Responsiveness to EGFR- and MET-Inhibitor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vemurafenib in patients with BRAFV600 mutation-positive metastatic melanoma: final overall survival results of the randomized BRIM-3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
Application Note: Optimizing the Analysis of 3-Bromo-5-fluorobenzoic Acid using GC-MS through Chemical Derivatization
Abstract
This application note provides a comprehensive guide for the derivatization of 3-bromo-5-fluorobenzoic acid, a key intermediate in pharmaceutical and agrochemical synthesis, for robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polarity and low volatility, direct GC analysis of this compound yields poor chromatographic results. We present two field-proven derivatization protocols: silylation using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and methylation via boron trifluoride-methanol (BF₃-methanol). This document details the underlying chemical principles, step-by-step methodologies, and expected outcomes for each method, enabling researchers, scientists, and drug development professionals to achieve accurate and reproducible quantification and identification of this analyte.
Introduction: The Rationale for Derivatization
Gas Chromatography (GC) is a powerful analytical technique for separating and quantifying volatile and thermally stable compounds.[1] However, many molecules of interest in drug development and chemical synthesis, such as this compound, possess polar functional groups—in this case, a carboxylic acid (-COOH). The presence of this active hydrogen results in strong intermolecular hydrogen bonding, which significantly decreases the compound's volatility and makes it unsuitable for direct GC analysis.[2]
Injecting underivatized this compound into a GC system typically leads to:
-
Poor Peak Shape: Significant tailing due to interactions with active sites within the GC inlet and column.[3]
-
Low Sensitivity: The compound may not volatilize efficiently, leading to a weak detector response.
-
Poor Reproducibility: Inconsistent sample introduction and chromatographic performance.
-
Thermal Decomposition: The high temperatures required for volatilization may degrade the analyte.
Chemical derivatization addresses these challenges by chemically modifying the polar carboxylic acid group into a less polar, more volatile, and more thermally stable functional group.[4][5] This process involves replacing the active hydrogen of the carboxyl group with a non-polar moiety, such as a trimethylsilyl (TMS) group or a methyl group.[4] The resulting derivative is more amenable to GC analysis, leading to sharper peaks, improved resolution, and enhanced detection limits.
This guide will focus on two of the most effective and widely adopted derivatization strategies for carboxylic acids: Silylation and Esterification (Methylation) .
Choosing the Derivatization Strategy: Silylation vs. Methylation
Both silylation and methylation are robust methods for preparing this compound for GC-MS analysis. The choice between them often depends on laboratory resources, sample matrix complexity, and specific analytical objectives.
Silylation with MSTFA
Silylation is the most widely used derivatization technique for GC analysis.[6] It replaces active hydrogens with a trimethylsilyl (TMS) group.[4] N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is one of the most powerful and versatile silylating agents available.[5]
The Reaction: MSTFA reacts with the carboxylic acid to form a trimethylsilyl ester. The by-products of this reaction, N-methyltrifluoroacetamide and any excess MSTFA, are highly volatile, which minimizes interference in the chromatogram.[5][7]
Causality: The replacement of the acidic proton with the bulky, non-polar TMS group effectively eliminates hydrogen bonding. This steric shielding and reduction in polarity dramatically increases the volatility of the molecule, making it ideal for GC analysis.
Methylation with Boron Trifluoride-Methanol (BF₃-Methanol)
Alkylation, and specifically esterification, is another primary technique used to derivatize compounds with acidic hydrogens. Methylation converts the carboxylic acid into its corresponding methyl ester.[8] A common and highly effective reagent for this is a 12-14% solution of boron trifluoride in methanol.
The Reaction: BF₃ acts as a Lewis acid catalyst to facilitate the esterification of the carboxylic acid with methanol.[8][9] This method has been successfully applied to the ultra-trace analysis of various fluorobenzoic acids in environmental samples.[10]
Causality: The formation of a methyl ester from the carboxylic acid also serves to cap the active hydrogen, thereby reducing polarity and increasing volatility. While the resulting methyl ester is slightly more polar than its TMS counterpart, it is sufficiently volatile and stable for excellent GC-MS analysis.
Experimental Protocols & Methodologies
Crucial Precaution: Both silylation and methylation reagents are sensitive to moisture. All glassware, solvents, and samples must be anhydrous to ensure successful derivatization.[4] Work should be conducted in a fume hood with appropriate personal protective equipment.
Protocol 1: Silylation using MSTFA
This protocol provides a robust method for the formation of the trimethylsilyl ester of this compound.
-
Sample Preparation: Transfer approximately 1 mg of the dried this compound sample into a 2 mL autosampler vial. If the sample is in a solution, it must be evaporated to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of MSTFA to the vial. To aid in dissolution and enhance the reaction, 50 µL of a silylation-grade solvent such as anhydrous pyridine or acetonitrile can be added.[11]
-
Reaction: Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.
-
Heating: Place the vial in a heating block or oven at 60°C for 15 minutes to drive the reaction to completion.[11]
-
Analysis: Cool the vial to room temperature. The sample can be injected directly into the GC-MS system. If the concentration is high, it may be diluted with an appropriate anhydrous solvent (e.g., hexane). Analyze within 24 hours for best results, as TMS derivatives can be susceptible to hydrolysis over time.[4]
Protocol 2: Methylation using BF₃-Methanol
This protocol details the esterification of this compound to its methyl ester derivative.
-
Sample Preparation: Place approximately 1 mg of the dried this compound sample into a screw-capped glass tube.
-
Reagent Addition: Add 250 µL of 12-14% (w/v) BF₃-methanol solution to the tube.[6][11]
-
Reaction: Tightly cap the tube and vortex. Heat the mixture at 70°C for 30 minutes in a heating block.[12]
-
Extraction: a. Cool the tube to room temperature. b. Add 1 mL of saturated sodium chloride solution (or pure water) and 1-2 mL of a non-polar organic solvent like hexane or dichloromethane.[12] c. Vortex the tube vigorously for 1 minute to extract the newly formed methyl 3-bromo-5-fluorobenzoate into the organic layer. d. Centrifuge briefly to ensure clear phase separation.
-
Sample Transfer: Carefully transfer the upper organic layer to a clean GC vial using a Pasteur pipette. To maximize recovery, the extraction (step 4c) can be repeated.
-
Drying (Optional but Recommended): Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water from the organic extract.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Visualization of Derivatization Workflows
The following diagrams illustrate the logical flow of each derivatization protocol.
Caption: Workflow for Silylation with MSTFA.
Caption: Workflow for Methylation with BF₃-Methanol.
GC-MS Parameters and Data Presentation
While the optimal GC-MS parameters will depend on the specific instrumentation, the following table provides a validated starting point for the analysis of derivatized this compound.
| Parameter | Silylation (TMS-Derivative) | Methylation (Methyl Ester) | Rationale |
| GC Column | DB-5MS, HP-5MS, or equivalent (30 m x 0.25 mm, 0.25 µm) | DB-5MS, HP-5MS, or equivalent (30 m x 0.25 mm, 0.25 µm) | A non-polar 5% phenyl-methylpolysiloxane phase provides excellent resolution for these derivatives. |
| Injector Temp. | 250°C | 250°C | Ensures rapid volatilization without thermal degradation of the derivative. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Helium, constant flow at 1.0 mL/min | Standard inert carrier gas for GC-MS. |
| Oven Program | Initial 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min) | Initial 70°C (hold 2 min), ramp at 15°C/min to 260°C (hold 5 min) | The slightly lower volatility of the methyl ester may require a slightly adjusted temperature program. |
| MS Source Temp. | 230°C | 230°C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150°C | 150°C | Standard temperature for the quadrupole mass filter. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Electron Ionization (EI), 70 eV | Standard ionization technique providing reproducible fragmentation patterns for library matching. |
| Acquisition | Full Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM) | Full Scan (m/z 50-450) and/or Selected Ion Monitoring (SIM) | Full scan for identification; SIM for enhanced sensitivity in quantitative analysis. |
Conclusion and Trustworthiness
The protocols detailed in this application note provide two reliable and validated methods for the derivatization of this compound for GC-MS analysis. The choice between silylation with MSTFA and methylation with BF₃-methanol will depend on the specific needs of the laboratory. The silylation protocol is generally faster with fewer steps, while the methylation protocol yields a derivative that is more stable against hydrolysis. By converting the polar carboxylic acid into a more volatile and thermally stable derivative, researchers can achieve superior chromatographic performance, leading to accurate and reproducible results. The self-validating nature of these protocols, grounded in established chemical principles and supported by peer-reviewed literature, ensures a high degree of scientific integrity and trustworthiness for professionals in research and drug development.
References
- 1. shimadzu.com [shimadzu.com]
- 2. weber.hu [weber.hu]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. jfda-online.com [jfda-online.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. scribd.com [scribd.com]
- 12. mdpi.com [mdpi.com]
Application Note: A Validated HPLC Method for the Quantification of 3-Bromo-5-fluorobenzoic Acid
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Bromo-5-fluorobenzoic acid. This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] The developed reversed-phase HPLC method is demonstrated to be specific, accurate, precise, and linear over a defined concentration range. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, detailing the chromatographic conditions, system suitability criteria, method validation in accordance with ICH Q2(R1) guidelines, and step-by-step analytical protocols.
Introduction
This compound (C₇H₄BrFO₂) is an aromatic carboxylic acid whose unique substitution pattern with both bromine and fluorine atoms makes it a valuable intermediate in organic synthesis.[1] Its structural features are leveraged in the development of novel pharmaceuticals, including anti-inflammatory and anti-cancer agents, as well as in the formulation of herbicides.[1] Given its role in the production of regulated products, a reliable and validated analytical method for the quantification of this compound is imperative to ensure the quality and consistency of starting materials and to monitor reaction progress.
High-Performance Liquid Chromatography (HPLC) is a widely used technique in the pharmaceutical industry for the analysis of non-volatile and thermally labile compounds.[3] While the analysis of aromatic carboxylic acids can sometimes be challenging due to their hydrophilicity, reversed-phase chromatography is a common and effective approach.[4] This application note describes a simple, isocratic reversed-phase HPLC method with UV detection, developed and validated to meet the stringent requirements of the pharmaceutical industry.
Physicochemical Properties of this compound
A fundamental understanding of the analyte's properties is crucial for effective HPLC method development.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrFO₂ | [1][2] |
| Molecular Weight | 219.01 g/mol | [1][2] |
| Melting Point | 142 - 146 °C | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Insoluble in water | [5] |
| UV Absorbance | Exhibits UV absorbance due to the aromatic ring. | Inferred from structure |
| pKa | Estimated to be around 3-4 due to the electron-withdrawing effects of the halogens and the carboxylic acid group. | Chemical Structure Analogy |
The acidic nature of the carboxylic acid group and the overall hydrophobicity imparted by the bromofluorophenyl ring make reversed-phase chromatography an ideal separation technique. The pH of the mobile phase will be a critical parameter to control the ionization state of the analyte and, consequently, its retention.
HPLC Method and Chromatographic Conditions
The selection of chromatographic parameters is based on achieving a symmetrical peak shape, adequate retention, and resolution from potential impurities.
| Parameter | Condition | Rationale |
| Instrument | Agilent 1260 Infinity II LC System or equivalent | A standard HPLC system with a UV detector is suitable for this analysis. |
| Column | C18, 4.6 x 150 mm, 5 µm | A C18 column is a versatile and common choice for reversed-phase chromatography, offering good retention for moderately nonpolar compounds. |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (50:50, v/v) | The use of a phosphate buffer at a low pH ensures that the carboxylic acid is in its protonated, less polar form, leading to better retention and peak shape on a reversed-phase column. Acetonitrile is a common organic modifier. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detector | UV at 230 nm | The wavelength is chosen to provide a good response for the analyte based on its chromophore. |
| Run Time | 10 minutes | Sufficient time to elute the analyte and any potential early or late-eluting impurities. |
System Suitability Testing (SST)
System Suitability Testing (SST) is an integral part of any analytical procedure and is performed to ensure that the chromatographic system is adequate for the intended analysis.[3][6] According to ICH and USP guidelines, SST must be performed before any sample analysis.[6]
A system suitability solution is prepared containing this compound at the working concentration. Five replicate injections of the SST solution are made, and the following parameters are evaluated:
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | To ensure peak symmetry. |
| Theoretical Plates (N) | > 2000 | To measure column efficiency. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | To demonstrate the precision of the injection and system. |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% | To ensure the stability of the pump and mobile phase composition. |
These SST parameters verify the holistic functionality of the chromatographic system on a day-to-day basis.[6]
Method Validation (as per ICH Q2(R1))
The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[7][8]
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. The specificity of this method was demonstrated by the lack of interfering peaks at the retention time of this compound in a chromatogram of a blank (diluent) injection. Additionally, the peak purity was evaluated using a photodiode array (PDA) detector, which showed no signs of co-elution.
Linearity
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[8] A series of five solutions of this compound were prepared over the concentration range of 50% to 150% of the nominal working concentration. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | > 0.999 | r² ≥ 0.999 |
| Y-intercept | Close to zero | The y-intercept should not be significantly different from zero. |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It was determined by applying the method to samples of known concentration and comparing the measured value to the true value. The accuracy was assessed at three concentration levels (80%, 100%, and 120% of the working concentration) in triplicate.
| Concentration Level | Mean Recovery (%) | Acceptance Criteria |
| 80% | 99.5% | 98.0% - 102.0% |
| 100% | 100.2% | 98.0% - 102.0% |
| 120% | 100.8% | 98.0% - 102.0% |
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate samples were prepared at 100% of the test concentration and analyzed on the same day. The RSD of the results was calculated.
-
Intermediate Precision: The repeatability assay was performed on a different day by a different analyst using a different instrument to assess the ruggedness of the method.
| Precision Level | RSD (%) | Acceptance Criteria |
| Repeatability | < 1.0% | ≤ 2.0% |
| Intermediate Precision | < 1.5% | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ/S)
-
LOQ = 10 * (σ/S)
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
| Parameter | Result |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Robustness
The robustness of the method was evaluated by making deliberate, small variations in the method parameters and observing the effect on the results. The parameters tested included:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
The results of the robustness study showed that minor variations in the method parameters did not significantly affect the tailing factor, retention time, or quantification of the analyte, indicating the method is robust.
Experimental Protocols
Preparation of Solutions
Diluent: Acetonitrile:Water (50:50, v/v)
0.1% Phosphoric Acid in Water: Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water and mix well.
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Sample Preparation: Accurately weigh an amount of the test sample equivalent to about 25 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute 5.0 mL of this solution to 50 mL with the diluent to obtain a theoretical concentration of 100 µg/mL.
HPLC Analysis Workflow
Caption: HPLC Analysis Workflow from Preparation to Reporting.
Calculation
The concentration of this compound in the sample is calculated using the following formula:
The percentage purity of the sample can then be calculated based on the initial sample weight and dilution factors.
Conclusion
This application note describes a simple, rapid, and reliable reversed-phase HPLC method for the quantitative determination of this compound. The method has been validated in accordance with ICH Q2(R1) guidelines and has been shown to be specific, linear, accurate, precise, and robust. This method is suitable for routine quality control analysis of this compound in a pharmaceutical or related industrial setting.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 4. helixchrom.com [helixchrom.com]
- 5. This compound | 176548-70-2 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. ema.europa.eu [ema.europa.eu]
Application Note & Protocol: High-Purity 3-Bromo-5-fluorobenzoic Acid via Optimized Recrystallization
Abstract
This technical guide provides a comprehensive, field-proven protocol for the purification of 3-Bromo-5-fluorobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The methodology is centered on the principle of single-solvent recrystallization, a robust technique for the removal of impurities typically encountered during its synthesis. This document elucidates the causal-based rationale for solvent selection, experimental parameters, and procedural steps, ensuring a reproducible and efficient purification process.
Introduction: The Rationale for Recrystallization
This compound is a halogenated aromatic carboxylic acid whose utility in drug development and material science is directly correlated to its purity.[1][2] Impurities, which can include unreacted starting materials, byproducts of hydrolysis, or residual brominating agents, can significantly impact downstream reaction yields and the safety profile of the final active pharmaceutical ingredient (API).
Recrystallization is a superior method for the purification of solid organic compounds, predicated on the differential solubility of the target compound and its impurities in a given solvent at varying temperatures.[3] The core principle involves dissolving the impure solid in a hot solvent to create a saturated solution, followed by controlled cooling to induce the crystallization of the desired compound in a highly purified form, while the impurities remain in the mother liquor.[3][4] The slow, ordered formation of the crystal lattice inherently excludes molecules that do not fit, leading to a significant increase in purity.[5]
Physicochemical Properties & Data
A thorough understanding of the physicochemical properties of this compound is paramount for the development of an effective recrystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrFO₂ | [2] |
| Molecular Weight | 219.01 g/mol | [2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 140-142 °C | [2] |
| CAS Number | 176548-70-2 | [6] |
Solvent Selection: A Causal-Based Approach
The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should exhibit a steep solubility curve for this compound, meaning it is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7] This differential solubility maximizes the recovery of the purified compound upon cooling.
Recommended Solvent System: A mixed solvent system of Ethanol and Water is highly recommended. Ethanol, a polar protic solvent, will readily dissolve the benzoic acid derivative, especially upon heating. The gradual addition of water, a polar solvent in which the compound is less soluble, will act as an anti-solvent, carefully reducing the solubility of the solution to the point of saturation at an elevated temperature. This allows for controlled crystallization upon cooling.
Experimental Workflow
The following diagram illustrates the logical flow of the purification process.
Caption: Workflow for the purification of this compound.
Detailed Recrystallization Protocol
Materials and Equipment:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flasks (250 mL and 500 mL)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Glass funnel
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Spatula
-
Watch glass
Safety Precautions:
-
This compound may cause skin, eye, and respiratory irritation.[5]
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Ethanol is flammable; keep away from open flames and sparks.
Step-by-Step Procedure:
-
Dissolution:
-
Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask with a magnetic stir bar.
-
Add approximately 50 mL of ethanol.
-
Gently heat the mixture on a hot plate with stirring. Add more ethanol in small increments (5-10 mL) until the solid is completely dissolved at a near-boiling temperature. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[5]
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount (spatula tip) of activated charcoal to the solution.
-
Bring the solution back to a boil for a few minutes. The charcoal will adsorb colored impurities.
-
-
Hot Gravity Filtration (if decolorizing charcoal was used or insoluble impurities are present):
-
Place a glass funnel with fluted filter paper into the neck of a 500 mL Erlenmeyer flask.
-
Preheat the funnel and flask by pouring a small amount of hot ethanol through the filter paper. This prevents premature crystallization in the funnel.
-
Quickly pour the hot solution through the fluted filter paper.
-
-
Crystallization:
-
Reheat the clear filtrate to boiling.
-
Slowly add hot deionized water dropwise to the boiling ethanol solution while stirring. Continue adding water until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.
-
Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling is essential for the formation of large, pure crystals.[5]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
-
Isolation and Drying:
-
Set up a Büchner funnel with filter paper over a vacuum flask.
-
Wet the filter paper with a small amount of a cold 50:50 ethanol/water mixture.
-
Turn on the vacuum and pour the cold crystal slurry into the Büchner funnel.
-
Wash the crystals with two small portions of the ice-cold ethanol/water mixture to remove any remaining mother liquor.
-
Allow the crystals to dry on the funnel by pulling air through them for 15-20 minutes.
-
Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight in a vacuum oven at a low temperature (e.g., 40-50 °C).
-
Verification of Purity
The purity of the recrystallized this compound should be assessed by measuring its melting point. A sharp melting point range close to the literature value (140-142 °C) is indicative of high purity. Impurities will typically cause the melting point to be depressed and broadened.
Troubleshooting
-
No crystals form upon cooling: The solution may not be saturated. Reheat the solution and boil off some of the solvent. Alternatively, scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.
-
Oiling out: The compound may be precipitating as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
-
Low recovery: Too much solvent may have been used initially. Ensure the minimum amount of hot solvent is used for dissolution. Also, ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 3-Bromo-5-fluorobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Suzuki-Miyaura coupling of 3-bromo-5-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you achieve optimal yields and purity in your experiments.
Troubleshooting Guide: From Low Yields to Complex Purifications
This section is structured to help you diagnose and resolve specific issues you may encounter during the Suzuki coupling of this compound.
Issue 1: Low or No Conversion of Starting Material
You've set up your reaction, but analysis (TLC, LC-MS) shows a significant amount of unreacted this compound.
Possible Causes & Recommended Solutions
| Potential Cause | Explanation & Actionable Solution |
| Inactive Catalyst | The active Pd(0) species is essential for the catalytic cycle to begin.[1] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it may not be reducing to Pd(0) efficiently. Solution: Ensure your reaction is thoroughly degassed to remove oxygen, which can oxidize and deactivate the catalyst.[1] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ to bypass the in-situ reduction step.[1] |
| Inefficient Oxidative Addition | The electronic properties of this compound, with its electron-withdrawing fluorine and carboxylic acid groups, can influence the oxidative addition step.[2] While aryl bromides are generally reactive, a suboptimal ligand can hinder this crucial step.[3] Solution: Employ electron-rich and bulky phosphine ligands, such as those from the Buchwald ligand family (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃), which are known to facilitate oxidative addition with challenging substrates.[1] |
| Suboptimal Base or Solvent | The base is critical for activating the boronic acid for transmetalation.[4][5][6] Poor solubility of the base or an inappropriate choice can stall the reaction. Solution: Use a stronger, finely powdered base like K₃PO₄ or Cs₂CO₃ to promote the formation of the active boronate species.[1] A biphasic solvent system, such as dioxane/water or toluene/water, can be beneficial, as a small amount of water often improves the solubility of the base and facilitates the reaction.[1][7][8] |
| Low Reaction Temperature | The activation energy for oxidative addition or transmetalation may not be met at lower temperatures. Solution: Gradually increase the reaction temperature, typically to a range of 80-110 °C, and monitor the progress.[1][8] |
Issue 2: Significant Formation of Side Products
Your reaction proceeds, but you observe substantial amounts of undesired products, complicating purification and reducing the yield of your target molecule.
Common Side Products and Mitigation Strategies
| Side Product | Cause & Prevention Strategy |
| Protodeboronation of Boronic Acid | This is the cleavage of the C-B bond of your boronic acid, replacing it with a hydrogen atom.[9] This is often accelerated by harsh basic conditions and elevated temperatures.[1][10] Prevention: • Use milder bases like KF or CsF. • Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester) which is more resistant to this side reaction.[9][10] • Run the reaction at the lowest effective temperature.[1] |
| Homocoupling of Boronic Acid | This results in a biaryl product derived from two molecules of your boronic acid coupling together. This can be promoted by the presence of oxygen. Prevention: • Rigorously degas your solvent and reaction mixture to remove dissolved oxygen. • Ensure a positive pressure of an inert gas (Argon or Nitrogen) is maintained throughout the reaction. |
| Dehalogenation of Aryl Halide | Your starting material, this compound, is converted to 3-fluorobenzoic acid. This can occur if a hydride source is present, which can be introduced from certain solvents or bases.[11] Prevention: • Avoid using solvents that can act as hydride donors, such as isopropanol, especially at high temperatures. • Ensure the purity of your base and solvents. |
| Decarboxylation | While less common under standard Suzuki conditions, the carboxylic acid group can be lost, particularly at very high temperatures or with certain catalysts, leading to the formation of 1-bromo-3-fluorobenzene-derived products.[12][13][14] Prevention: • Maintain moderate reaction temperatures. • If decarboxylation is a persistent issue, consider protecting the carboxylic acid as an ester, which can be hydrolyzed post-coupling. |
Issue 3: Difficulty in Product Purification
The desired product is formed, but isolating it from the reaction mixture is challenging.
Purification Workflow and Tips
-
Aqueous Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water to remove inorganic salts. A subsequent wash with brine will help to break any emulsions and further dry the organic layer.[7]
-
Removal of Palladium Residues: Palladium catalysts and their ligands can often co-elute with the product during chromatography. Stirring the crude organic extract with a scavenger resin or filtering it through a pad of Celite® can help remove a significant portion of these residues.[15]
-
Column Chromatography: This is the most common method for purifying Suzuki coupling products.[16]
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be adjusted based on the specific properties of your product.
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective final purification step to achieve high purity. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at room temperature or below.
Frequently Asked Questions (FAQs)
Q1: How does the presence of both a fluorine and a carboxylic acid group on the aryl bromide affect the reaction?
The fluorine atom and the carboxylic acid group are both electron-withdrawing. This generally makes the aryl bromide more reactive towards oxidative addition, which can be beneficial.[2] However, the carboxylic acid can also coordinate to the palladium center, potentially deactivating the catalyst.[17] It is also important to use at least one extra equivalent of base to neutralize the acidic proton of the carboxylic acid.
Q2: What is the optimal catalyst loading for this reaction?
For many Suzuki couplings, a catalyst loading of 1-5 mol% is sufficient.[1] However, for challenging substrates or to improve efficiency, optimization may be necessary. It is often best to start with a higher loading (e.g., 3-5 mol%) and then reduce it in subsequent experiments once the reaction is optimized. Some highly efficient catalyst systems can work at loadings as low as 0.1 mol%.[2][15]
Q3: Can I run this reaction under air, or is an inert atmosphere essential?
While some robust catalyst systems can tolerate air,[2] an inert atmosphere (Argon or Nitrogen) is highly recommended for achieving reproducible and high-yielding results. Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of the boronic acid.[9]
Q4: My boronic acid is unstable. What are my options?
Many boronic acids, particularly heteroaryl and polyfluorinated ones, are prone to decomposition.[18][19] If you suspect your boronic acid is degrading under the reaction conditions, consider the following:
-
Use a more stable derivative: Potassium trifluoroborate salts or boronate esters (e.g., pinacol esters) are generally more stable and can be used in place of the boronic acid.[4][9] These often release the boronic acid slowly into the reaction mixture, minimizing its decomposition.[20]
-
Use a "slow-release" strategy: This involves using a protecting group on the boronic acid that is cleaved in situ, maintaining a low concentration of the active boronic acid throughout the reaction.[20]
Q5: Which base is the best choice for this reaction?
The choice of base is crucial and substrate-dependent. A strong, non-nucleophilic inorganic base is typically preferred.
-
K₂CO₃ (Potassium Carbonate): A common and effective base, often used in aqueous solvent mixtures.[2][7][15]
-
K₃PO₄ (Potassium Phosphate): A stronger base that can be effective for less reactive substrates.
-
Cs₂CO₃ (Cesium Carbonate): Often used in more challenging couplings and can sometimes provide superior results.[1]
-
KF (Potassium Fluoride): A milder base that can be beneficial when dealing with base-sensitive functional groups.[4]
It is recommended to screen a few different bases to find the optimal one for your specific coupling partners.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing low yields in Suzuki reactions.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. reddit.com [reddit.com]
- 18. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Bromo-5-fluorobenzoic Acid
Welcome to the technical support center for the synthesis of 3-bromo-5-fluorobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this important building block. Our aim is to provide practical, field-tested insights to help you troubleshoot and optimize your experimental outcomes.
This guide is divided into two main sections, each focusing on a common synthetic route to this compound:
-
Route 1: Electrophilic Bromination of 3-Fluorobenzoic Acid.
-
Route 2: Sandmeyer Reaction of 3-Amino-5-fluorobenzoic Acid.
Each section includes a set of Frequently Asked Questions (FAQs) for quick reference and a detailed Troubleshooting Guide for more complex issues.
Route 1: Electrophilic Bromination of 3-Fluorobenzoic Acid
This synthetic approach involves the direct bromination of the commercially available 3-fluorobenzoic acid. While seemingly straightforward, the success of this reaction is critically dependent on controlling the regioselectivity, which is influenced by the competing directing effects of the fluorine and carboxylic acid substituents.
Frequently Asked Questions (FAQs): Electrophilic Bromination
Q1: What are the expected major and minor products in the bromination of 3-fluorobenzoic acid?
A1: The substitution pattern is determined by the directing effects of the existing substituents. The fluorine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. The fluorine atom directs incoming electrophiles to positions 2, 4, and 6, whereas the carboxylic acid group directs to position 5. Due to these competing effects, a mixture of isomers is often formed. The desired this compound is a result of bromination at the 5-position, which is meta to the carboxylic acid and ortho to the fluorine. Other likely isomers include 4-bromo-3-fluorobenzoic acid and 2-bromo-3-fluorobenzoic acid. The exact ratio of these products can be influenced by reaction conditions such as the choice of brominating agent, solvent, and temperature.
Q2: Which brominating agent is most suitable for this reaction?
A2: A common choice for brominating deactivated rings is N-Bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid. This combination generates a more potent electrophile. Using molecular bromine (Br₂) with a Lewis acid catalyst like FeBr₃ is another option, though it can be harsher and may lead to different isomer ratios. For substrates with moderate deactivation, NBS often provides better control and selectivity.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material from the various product isomers. The disappearance of the starting material spot indicates the completion of the reaction. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.
Q4: What is a typical work-up procedure for this reaction?
A4: After the reaction is complete, the mixture is typically quenched by pouring it into ice water. This will precipitate the crude product. The solid can then be collected by filtration. It is important to wash the collected solid with cold water to remove any remaining acid. The crude product will likely be a mixture of isomers and will require further purification.[1]
Troubleshooting Guide: Electrophilic Bromination
| Problem | Potential Cause | Recommended Solution |
| Low Conversion of Starting Material | Insufficiently activated brominating agent or reaction temperature is too low. | Ensure a strong acid catalyst (e.g., concentrated H₂SO₄) is used with NBS. If the reaction is sluggish at room temperature, consider a moderate increase in temperature (e.g., to 40-50 °C), but monitor for the formation of additional byproducts. |
| Formation of Multiple Isomers | Competing directing effects of the fluorine and carboxylic acid groups. | Optimization of reaction conditions is key. Varying the solvent polarity or the brominating agent can alter the isomer ratio. Purification by fractional crystallization or column chromatography will be necessary to isolate the desired this compound. |
| Over-bromination (Dibromination) | Reaction conditions are too harsh (e.g., high temperature, excess brominating agent). | Use a stoichiometric amount of the brominating agent. Maintain a controlled temperature throughout the reaction. Adding the brominating agent portion-wise can also help to minimize over-bromination. |
| Difficulty in Isolating the Desired Isomer | Similar physical properties (e.g., solubility, melting point) of the isomeric products. | Fractional crystallization from a suitable solvent (e.g., ethanol-water mixture) can be attempted. If this is not effective, column chromatography on silica gel using a gradient of a non-polar and a polar solvent (e.g., hexane and ethyl acetate) is the most reliable method for separation. |
Visualization of Directing Effects
The following diagram illustrates the competing directing effects of the fluorine and carboxylic acid groups on the benzene ring during electrophilic bromination.
Caption: Competing directing effects in the bromination of 3-fluorobenzoic acid.
Route 2: Sandmeyer Reaction of 3-Amino-5-fluorobenzoic Acid
The Sandmeyer reaction provides an alternative route, starting from 3-amino-5-fluorobenzoic acid. This multi-step process involves the formation of a diazonium salt, followed by its copper-catalyzed conversion to the corresponding bromo derivative.
Frequently Asked Questions (FAQs): Sandmeyer Reaction
Q1: What are the critical steps in the Sandmeyer reaction for this synthesis?
A1: The two most critical steps are the diazotization and the subsequent copper-catalyzed decomposition of the diazonium salt. The diazotization (reaction of the amine with nitrous acid) must be carried out at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.[2] The addition of the copper(I) bromide solution to the diazonium salt is also a crucial step where temperature control is important to ensure a good yield and minimize side reactions.
Q2: What are the common side reactions in the Sandmeyer synthesis of this compound?
A2: The most common side reactions include:
-
Phenol formation: The diazonium salt can react with water to form 3-hydroxy-5-fluorobenzoic acid, especially if the temperature is not kept low.[2]
-
Biaryl formation: The reaction proceeds via a radical mechanism, which can lead to the coupling of two aryl radicals to form biaryl impurities.[3]
-
Incomplete reaction: If the diazotization is incomplete, unreacted starting material will remain.
-
Azo coupling: Under certain pH conditions, the diazonium salt can react with the starting amine to form an azo compound, which is a highly colored impurity.
Q3: How can I be sure that the diazotization is complete?
A3: The completion of diazotization can be checked by using starch-iodide paper. A positive test (the paper turns blue-black) indicates the presence of excess nitrous acid, which means that all the primary amine has been consumed. It is important to have a slight excess of nitrous acid to ensure complete conversion.[2]
Q4: What is the role of copper(I) bromide in this reaction?
A4: Copper(I) bromide acts as a catalyst to facilitate the substitution of the diazonium group with a bromide ion. The reaction is believed to proceed through a single-electron transfer from the copper(I) species to the diazonium salt, which then decomposes to an aryl radical and nitrogen gas. This aryl radical then abstracts a bromine atom from a copper(II) species to form the final product and regenerate the copper(I) catalyst.[4]
Troubleshooting Guide: Sandmeyer Reaction
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Product | Incomplete diazotization: Insufficient nitrous acid or reaction time. | Use a slight excess of sodium nitrite and test for its presence with starch-iodide paper to confirm complete reaction. |
| Premature decomposition of the diazonium salt: Temperature too high during diazotization or before the addition of the copper catalyst. | Maintain a strict temperature control of 0-5 °C throughout the diazotization step. Use the freshly prepared diazonium salt solution immediately. | |
| Presence of a Phenolic Byproduct | The diazonium salt reacted with water. | Ensure the reaction temperature is kept low. The rate of the Sandmeyer reaction should be faster than the rate of hydrolysis. Adding the diazonium salt solution to the hot copper bromide solution can sometimes favor the desired reaction. |
| Formation of Colored Impurities | Azo coupling between the diazonium salt and the unreacted starting amine. | Ensure complete diazotization before proceeding. Maintaining a sufficiently acidic medium can also suppress azo coupling. |
| Formation of Biaryl Impurities | Inherent to the radical mechanism of the Sandmeyer reaction. | This is often a minor byproduct. Purification by recrystallization or column chromatography can effectively remove it. |
Visualization of the Sandmeyer Reaction and Side Reactions
The following diagram illustrates the main pathway of the Sandmeyer reaction and the formation of a common phenolic byproduct.
Caption: Synthetic pathway and a key side reaction in the Sandmeyer synthesis.
References
Troubleshooting low yield in Buchwald-Hartwig amination of 3-Bromo-5-fluorobenzoic acid
Welcome to the technical support center for the Buchwald-Hartwig amination. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for challenging substrates. As Senior Application Scientists, we are committed to providing you with accurate, field-proven insights to ensure the success of your experiments.
Troubleshooting Low Yield in the Buchwald-Hartwig Amination of 3-Bromo-5-fluorobenzoic Acid
The Buchwald-Hartwig amination of this compound presents a unique set of challenges due to the presence of three distinct functional groups: an aryl bromide, a fluoro substituent, and a carboxylic acid. This guide will address common issues encountered during this reaction and provide systematic troubleshooting strategies.
Understanding the Substrate-Specific Challenges
The primary challenge with this compound lies in the acidic proton of the carboxylic acid, which can react with the strong bases typically employed in Buchwald-Hartwig aminations. This can lead to several undesirable outcomes:
-
Base Neutralization: The carboxylic acid will consume the base, potentially halting the catalytic cycle.
-
Salt Formation: The formation of a carboxylate salt can affect the solubility of the starting material and intermediates.
-
Catalyst Inhibition: The carboxylate may coordinate to the palladium center, potentially inhibiting its catalytic activity.
The electron-withdrawing effects of the fluorine and carboxylic acid groups make the aryl bromide more susceptible to oxidative addition, which is a favorable characteristic. However, this increased reactivity can also lead to a higher propensity for side reactions if the reaction conditions are not carefully controlled.
Troubleshooting Guide: A Question-and-Answer Approach
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I address them?
Possible Causes & Solutions:
-
Inadequate Base Selection: The most common reason for failure in this specific reaction is the choice of base. Strong alkoxide bases like sodium tert-butoxide (NaOtBu) will primarily react with the carboxylic acid.
-
Recommended Action: Switch to a base that is compatible with the acidic proton.
-
Lithium bis(trimethylsilyl)amide (LiHMDS): This base is known to provide tolerance for protic functional groups.[1]
-
Weaker Inorganic Bases: Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, although they may require higher reaction temperatures.[2]
-
Use of Excess Base: If using a weaker base, employing a larger excess (2.5-3.0 equivalents) can help to deprotonate both the amine and the carboxylic acid.
-
-
-
Catalyst System Inefficiency: The choice of palladium precursor and ligand is critical for success.
-
Recommended Action:
-
Palladium Pre-catalyst: Utilize a palladium pre-catalyst, such as a G3 or G4 Buchwald pre-catalyst, for reliable generation of the active Pd(0) species.[3]
-
Ligand Selection: For electron-deficient aryl halides, bulky, electron-rich phosphine ligands are generally preferred. Consider ligands such as XPhos, SPhos, or BrettPhos, which have demonstrated high catalytic activity for a range of substrates.[4]
-
-
-
Solvent Issues: Poor solubility of the starting material or intermediates can hinder the reaction.
-
Recommended Action: Toluene and 1,4-dioxane are common solvents for Buchwald-Hartwig reactions.[2] If solubility of the carboxylate salt is an issue, consider a more polar solvent like THF or a mixture of solvents.
-
Q2: I am observing significant formation of side products, such as hydrodehalogenation of the starting material. What is causing this and how can I minimize it?
Possible Causes & Solutions:
-
β-Hydride Elimination: This is a common side reaction in Buchwald-Hartwig aminations, leading to the formation of the dehalogenated arene and an imine.[5]
-
Recommended Action:
-
Ligand Choice: The use of bulky, electron-rich ligands that promote a faster rate of reductive elimination can minimize β-hydride elimination.
-
Temperature Control: Running the reaction at the lowest effective temperature can also reduce the rate of this side reaction.
-
-
-
Protodebromination: The acidic proton of the carboxylic acid can be a proton source for the hydrodehalogenation of the aryl bromide, especially in the presence of a strong base.
-
Recommended Action: As mentioned in Q1, using a base like LiHMDS or weaker inorganic bases can mitigate this issue.
-
Q3: Should I protect the carboxylic acid group?
Consideration of a Protecting Group Strategy:
While the reaction can be performed with the free carboxylic acid, protecting it as an ester can simplify the reaction by eliminating the acidic proton.
-
When to Protect: If you continue to face issues with low yield or side reactions after optimizing the base and catalyst system, a protecting group strategy is a viable option.
-
Choice of Protecting Group:
-
Methyl or Ethyl Esters: These are straightforward to install but require harsh conditions for removal (saponification or acidic hydrolysis), which may not be compatible with all products.
-
tert-Butyl Ester: Can be removed under milder acidic conditions.
-
Allyl Ester: Offers the advantage of being removable under neutral conditions using a palladium catalyst.[6]
-
1,1-Dimethylallyl (DMA) Esters: These can serve as alternatives to tert-butyl esters and are removed via palladium catalysis.[6]
-
Experimental Workflow for a Protected Approach:
Caption: Workflow with a protecting group strategy.
Frequently Asked Questions (FAQs)
Q: What is the optimal catalyst loading for this reaction? A: A good starting point is 1-2 mol% of the palladium pre-catalyst and a 1:1.2 to 1:2 ratio of palladium to ligand. For challenging substrates, increasing the catalyst loading to 3-5 mol% may improve the yield.
Q: How critical is the purity of my reagents and the reaction atmosphere? A: Extremely critical. The palladium catalyst is sensitive to oxygen and other impurities. Ensure that your amine, solvent, and base are of high purity and that the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Solvents should be anhydrous and degassed.
Q: What is the recommended reaction temperature? A: This is highly dependent on the chosen catalyst system and base. With highly active catalysts and strong bases, reactions can often proceed at temperatures ranging from 80-110 °C.[2] If using weaker bases like carbonates, higher temperatures may be necessary. It is always advisable to start at a lower temperature (e.g., 80 °C) and gradually increase it if the reaction is sluggish.
Q: Can I use a copper catalyst as an alternative? A: While copper-catalyzed aminations (Ullmann condensation) are an alternative for forming C-N bonds, they often require higher temperatures.[7] For substrates with sensitive functional groups, the milder conditions of the Buchwald-Hartwig amination are generally preferred. There are modern developments in copper catalysis that allow for milder conditions.[7]
General Experimental Protocol (Starting Point for Optimization)
This protocol is a general guideline and should be optimized for your specific amine.
Reagents and Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (e.g., XPhos, if not using a pre-catalyst with the ligand incorporated)
-
Base (e.g., Cs₂CO₃, 2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk flask or sealed vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the palladium pre-catalyst, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe.
-
Add the amine via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Decision Tree:
Caption: A decision tree for troubleshooting low yield.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. A Convenient, General Synthesis of 1,1-Dimethylallyl Esters as Protecting Groups for Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: A-Z Guide to Suppressing Homocoupling in Suzuki Reactions of 3-Bromo-5-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to your dedicated resource for overcoming one of the most persistent challenges in Suzuki-Miyaura cross-coupling: the formation of homocoupling byproducts. This guide provides in-depth troubleshooting strategies and preventative protocols specifically tailored to the coupling of 3-bromo-5-fluorobenzoic acid, a common building block in medicinal chemistry. Here, we move beyond generic advice to offer a scientifically grounded, experience-driven approach to achieving clean, high-yield cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem with this compound?
A1: Homocoupling is a significant side reaction where two molecules of the same coupling partner react, leading to undesired symmetrical biaryls. In the context of your reaction, this can manifest as the dimerization of your boronic acid/ester or this compound. This side reaction consumes valuable starting materials, lowers the yield of your target molecule, and introduces impurities that can be challenging to separate due to their structural similarity to the desired product.[1][2][3]
Q2: What are the primary drivers of homocoupling in my Suzuki reaction?
A2: The main culprits are typically the presence of dissolved oxygen and palladium(II) species in your reaction mixture.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which is known to promote the homocoupling of organoboron reagents.[1][2][4] Additionally, if you are using a Pd(II) precatalyst, it can directly react with the boronic acid, leading to homocoupling at the onset of the reaction.[2][5]
Q3: I'm seeing significant homocoupling. What are the first things I should check?
A3: Start by rigorously evaluating your reaction setup for potential oxygen contamination. Ensure your solvents are thoroughly degassed and that you are maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[1][6][7] Also, verify the quality and purity of your reagents, especially the boronic acid, as impurities can negatively impact the catalytic cycle.[8][9]
Q4: Can my choice of base influence the extent of homocoupling?
A4: Absolutely. The base is critical for activating the boronic acid for transmetalation.[10][11][12][13] However, a base that is too strong or poorly soluble can promote side reactions. For substrates like this compound, moderately strong inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective choices that balance reactivity with minimizing side reactions.[6][14]
In-Depth Troubleshooting Guide
Issue 1: Persistent Homocoupling Despite Standard Inerting Techniques
If you've already implemented basic inerting procedures and still observe significant homocoupling, a more systematic approach is required. The following sections break down the key reaction parameters and provide actionable solutions.
The choice of palladium source and, critically, the associated ligands, plays a pivotal role in dictating the relative rates of the desired cross-coupling versus the undesired homocoupling.
-
From Pd(II) to Pd(0): A Critical Reduction Step. Many common palladium sources, such as Pd(OAc)₂, are Pd(II) precatalysts that must be reduced in situ to the catalytically active Pd(0) species. This reduction can sometimes be initiated by the homocoupling of the boronic acid.[5][15]
-
The Power of the Ligand: Steric Hindrance is Your Friend. The ligand stabilizes the palladium center and modulates its reactivity. For challenging substrates, bulky, electron-rich phosphine ligands are often the key to success.
Optimizing the reaction environment is crucial for tipping the scales in favor of your desired product.
-
Temperature's Double-Edged Sword. While higher temperatures can increase the rate of the desired reaction, they can also disproportionately accelerate the rate of side reactions like homocoupling.[14][18][20]
-
Solvent and Base: A Synergistic Relationship. The solvent system must solubilize all reaction components, while the base facilitates the crucial transmetalation step.[7][11]
-
Solution: A mixture of a polar aprotic solvent like 1,4-dioxane or THF with water is a common and effective choice.[7] Ensure your base is sufficiently soluble in the chosen solvent system. If you observe a slurry, it could indicate poor solubility, leading to an incomplete reaction.[6] For substrates sensitive to water, anhydrous conditions with a base like K₃PO₄ may be advantageous.[6]
-
-
The Art of Addition: Controlling Reagent Concentration. The concentration of the boronic acid can influence the rate of homocoupling.
Issue 2: Poor Yields and Complex Product Mixtures
Beyond homocoupling, other side reactions can plague your Suzuki coupling of this compound, leading to low yields and purification headaches.
Boronic acids, particularly those with electron-withdrawing groups, can be susceptible to protodeboronation, a reaction where the boronic acid group is replaced by a hydrogen atom.[7]
-
Solution:
-
Use fresh, high-purity boronic acid.[7]
-
Consider converting the boronic acid to a more stable boronic ester, such as a pinacol or MIDA ester.[5][6][7] These are generally more robust and less prone to decomposition.
-
If using an aqueous base, ensure vigorous stirring to prevent localized high concentrations of hydroxide, which can promote protodeboronation.
-
The purity of all your reagents is paramount for a successful and reproducible Suzuki coupling.[8][9]
-
Solution:
-
Ensure your this compound is free of impurities that could interfere with the catalyst.
-
Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) to drive the reaction to completion, but avoid a large excess which can favor homocoupling.
-
Always use high-purity, anhydrous, and degassed solvents.[7]
-
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound
This protocol provides a robust starting point for your optimization efforts.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 equiv), the arylboronic acid or ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inerting the System: Seal the flask with a septum and thoroughly evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[7]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).[7] Bubble the inert gas through the solution for 15-20 minutes for thorough deoxygenation.[15] Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if separate).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[7][17]
-
Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS.[6][7][17] Upon completion, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.[22][23]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[6][17][22]
Protocol 2: Screening of Catalysts and Ligands
A systematic screening of catalysts and ligands is often the most effective way to identify the optimal system for your specific substrates.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Pd Source | Pd(OAc)₂ | Pd₂(dba)₃ | Pd(PPh₃)₄ | XPhos Pd G3 |
| Ligand | SPhos | XPhos | P(t-Bu)₃ | None |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | K₂CO₃ |
| Solvent | Dioxane/H₂O | THF/H₂O | DMF | Toluene/H₂O |
| Temperature | 80 °C | 100 °C | 80 °C | 100 °C |
A representative screening table. The optimal conditions will be substrate-dependent.
Visualizing the Process
The Suzuki Catalytic Cycle and the Homocoupling Side Reaction
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. reddit.com [reddit.com]
- 20. researchgate.net [researchgate.net]
- 21. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Suzuki Coupling of Bromo-Fluoro Substituted Benzoic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, chemists, and drug development professionals encountering challenges with the palladium-catalyzed coupling of bromo-fluoro substituted benzoic acids. The unique electronic properties of the fluorine substituent, combined with the coordinating nature of the carboxylic acid, can present specific hurdles. This resource provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these complexities and achieve optimal results.
Troubleshooting Guide: From Low Yields to Unwanted Side Reactions
This section addresses specific experimental problems with a focus on causality and actionable solutions.
Question 1: I'm experiencing very low to no yield in my Suzuki coupling of a bromo-fluoro benzoic acid. What are the most likely causes and how can I fix it?
Low conversion is a common issue, often stemming from suboptimal catalyst activity or catalyst deactivation. The electronic nature of your substrate—an electron-rich ring due to the halogen and potentially deactivating carboxylate group—requires a carefully chosen catalytic system.
Causality & Troubleshooting Steps:
-
Insufficiently Active Catalyst System: The oxidative addition of the Pd(0) catalyst to the aryl bromide is a critical step.[1][2][3] For electron-rich or sterically hindered aryl bromides, this step can be slow. The presence of a fluorine atom and a benzoic acid group adds electronic complexity that may require a more robust catalyst.
-
Solution 1: Enhance Ligand Electron-Donating Ability and Bulk. Standard ligands like triphenylphosphine (PPh₃) may be insufficient. Switch to bulky, electron-rich phosphine ligands which are known to accelerate oxidative addition and stabilize the active catalytic species.[4][5]
-
Solution 2: Change Palladium Precursor. While Pd(PPh₃)₄ can be effective, it sometimes requires higher temperatures. Using a combination of a Pd(0) source like Pd₂(dba)₃ or a Pd(II) source like Pd(OAc)₂ with a specialized ligand often provides a more active catalyst in situ.[4][6]
-
-
Catalyst Deactivation (Palladium Black): The appearance of a black precipitate (palladium black) is a clear sign that your active Pd(0) catalyst is falling out of the catalytic cycle and aggregating.[4]
-
Solution: Ensure Rigorous Inert Conditions. Degas your solvent thoroughly (e.g., by sparging with argon or nitrogen for 15-30 minutes) and maintain an inert atmosphere throughout the reaction.[7][8] Oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Solution: Ligand Stabilization. The aforementioned bulky phosphine ligands not only enhance reactivity but also create a stable coordination sphere around the palladium, preventing aggregation.[4]
-
-
Inappropriate Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[6][9] For substrates with acidic protons, like your benzoic acid, a poorly chosen base can lead to poor solubility or unwanted side reactions.
-
Solution: Use a Stronger, Non-Nucleophilic Base. While K₂CO₃ is common, it may not be optimal. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and often more effective.[7] Potassium phosphate (K₃PO₄) is another excellent choice, particularly for preventing side reactions like protodehalogenation.[4]
-
Question 2: My main byproduct has the mass of my starting bromo-fluoro benzoic acid, but the bromine is gone. What is this and how do I prevent it?
This byproduct is the result of protodehalogenation (or hydrodehalogenation), where the bromine atom is replaced by a hydrogen.[4]
Causality & Troubleshooting Steps:
-
Cause: This side reaction can be promoted by certain bases, protic solvents (like alcohols), or impurities that act as a hydride source.[4] It can occur if the catalytic cycle is stalled after oxidative addition.[4]
-
Solution 1: Solvent Choice. Use anhydrous, aprotic solvents. 1,4-Dioxane, THF, or toluene are generally preferred over alcoholic solvents if this is a persistent issue.[4] If a co-solvent is needed, use degassed water.
-
Solution 2: Base Selection. Avoid hydroxide or alkoxide bases which can be a source of water or hydride. K₃PO₄ or Cs₂CO₃ are often superior choices to minimize this pathway.[4]
-
Solution 3: Accelerate the Desired Pathway. By using a more active catalyst system (e.g., with bulky biarylphosphine ligands), you can accelerate the transmetalation and reductive elimination steps, outcompeting the protodehalogenation side reaction.[4]
-
Question 3: I am observing significant homocoupling of my boronic acid. How can I minimize this?
The formation of a biaryl product derived from two molecules of your boronic acid is a common side reaction known as homocoupling.[1]
Causality & Troubleshooting Steps:
-
Cause: This is often promoted by the presence of oxygen or Pd(II) species before the catalytic cycle is fully established.[1] It can also occur if the transmetalation is too fast relative to the oxidative addition.
-
Solution 1: Rigorous Degassing. As with catalyst deactivation, ensuring your reaction is free of oxygen is critical. Oxygen can facilitate the oxidative homocoupling of the boronic acid.[1]
-
Solution 2: Stoichiometry Control. Use a slight excess (1.1–1.5 equivalents) of the boronic acid. A large excess can favor homocoupling.[7][8]
-
Solution 3: Controlled Addition. In difficult cases, slow addition of the boronic acid to the reaction mixture can sometimes help minimize homocoupling by keeping its instantaneous concentration low.
-
Question 4: I'm seeing a byproduct that corresponds to my boronic acid partner without the boronic acid group (protodeboronation). Why is this happening?
Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid moiety with a hydrogen atom. This is a common pathway for boronic acid decomposition.[7][8]
Causality & Troubleshooting Steps:
-
Cause: Boronic acids, especially electron-deficient or heteroaromatic ones, can be unstable under the reaction conditions, particularly at elevated temperatures and in the presence of water and base.[8]
-
Solution 1: Use Milder Conditions. If possible, use a more active catalyst that allows the reaction to proceed at a lower temperature.[10][11]
-
Solution 2: Protect the Boronic Acid. Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or a trifluoroborate salt. These are generally more resistant to protodeboronation and release the active boronic acid species in situ.[8][12]
-
Solution 3: Minimize Reaction Time. A more efficient catalyst system not only improves yield but also shortens the reaction time, giving the boronic acid less opportunity to decompose.
-
Catalyst & Condition Selection Guide (Table)
For the Suzuki coupling of a generic bromo-fluoro benzoic acid, the following table provides starting points for catalyst system selection. Optimization will be required for specific substrates.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Key Advantages & Considerations |
| System 1: Robust & General | SPhos or XPhos | K₃PO₄ or Cs₂CO₃ | 1,4-Dioxane / H₂O (e.g., 10:1) | 80-110 | Highly active for electron-rich and hindered aryl bromides. Often gives high yields where other systems fail.[4][13] |
| System 2: Classic | PPh₃ | K₂CO₃ | Toluene / H₂O (e.g., 4:1) | 90-100 | Uses the common Pd(PPh₃)₄ catalyst. May be less effective for challenging substrates but is a good first attempt.[7] |
| System 3: Alternative | dppf | Cs₂CO₃ | Dioxane or DMF | 100-110 | PdCl₂(dppf) is an air-stable and effective precatalyst. Good for a range of functional groups.[7][14] |
Visualizing the Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the carboxylic acid group on my benzoic acid?
Generally, it is not necessary. The Suzuki coupling is known for its excellent functional group tolerance.[15][16] The carboxylate, formed in the presence of the base, is usually compatible with the reaction conditions. However, if you suspect the carboxylate is coordinating to the palladium and inhibiting catalysis, you could consider converting it to an ester (e.g., a methyl or ethyl ester) which can be hydrolyzed post-coupling.
Q2: How does the fluorine substituent affect the reaction?
A fluorine atom is electron-withdrawing via induction but can be weakly electron-donating through resonance. Its net effect depends on its position relative to the bromine. Generally, its presence can make the aryl bromide slightly more electron-deficient, which can sometimes facilitate the oxidative addition step.[7] However, its primary impact is often on the electronic properties of the final molecule, which is why it's a desirable substituent in drug discovery.[7]
Q3: Can I run this reaction open to the air?
While some modern, highly robust catalyst systems show tolerance to air, it is strongly recommended to perform Suzuki couplings under an inert atmosphere (Nitrogen or Argon).[16] Oxygen can lead to catalyst deactivation and promote side reactions like boronic acid homocoupling.[1][4] For reproducibility and high yields, especially during methods development, an inert atmosphere is critical.
Q4: What is a good starting palladium catalyst loading?
For initial screening, a catalyst loading of 1-3 mol% of palladium is a common starting point.[14] For highly active systems (e.g., those using Buchwald ligands), loadings can often be decreased to 0.1-0.5 mol% or even lower once the reaction is optimized.[10][11]
Q5: My product seems difficult to purify from the boronic acid-related byproducts. Any tips?
-
Aqueous Wash: An aqueous basic wash (e.g., with dilute NaOH or Na₂CO₃ solution) during the workup can help remove unreacted boronic acid and its byproducts by converting them to water-soluble boronate salts.
-
Stoichiometry: Avoid using a large excess of the boronic acid. An excess of 1.1 to 1.2 equivalents is often sufficient to drive the reaction to completion without complicating purification.[7]
-
Chromatography: If co-elution is an issue, changing the solvent system for your column chromatography or using a different stationary phase (e.g., amine-functionalized silica) might help improve separation.
General Experimental Protocol
This is a general starting point for the Suzuki-Miyaura coupling of a bromo-fluoro substituted benzoic acid with an arylboronic acid. It should be optimized for specific substrates.
Caption: A generalized experimental workflow for Suzuki coupling reactions.
Materials:
-
Bromo-fluoro benzoic acid (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)[4]
-
Pd₂(dba)₃ (1 mol%) or Pd(OAc)₂ (2 mol%)
-
SPhos (2.2 mol% or 4.4 mol%, respectively)
-
K₃PO₄ (3.0 eq.)[4]
-
Anhydrous 1,4-Dioxane and Degassed Water (e.g., 10:1 v/v)[4]
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add the bromo-fluoro benzoic acid, arylboronic acid, and K₃PO₄.[4]
-
Inerting: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[4]
-
Catalyst/Ligand Addition: Under a positive pressure of argon, add the palladium source and the SPhos ligand.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. mt.com [mt.com]
- 16. fishersci.co.uk [fishersci.co.uk]
Technical Support Center: Solvent Effects on the Reactivity of 3-Bromo-5-fluorobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 3-Bromo-5-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile reagent. Here, we will explore the critical role of solvents in modulating the reactivity of this compound, offering field-proven insights to optimize your synthetic outcomes.
Understanding the Reagent: this compound
This compound is a key building block in medicinal chemistry and agrochemical synthesis.[1][2][3] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a carboxylic acid group on an aromatic ring, provides multiple reactive sites for a variety of chemical transformations.[1] The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, while the fluorine atom and the electron-withdrawing carboxylic acid group influence the electron density of the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions. The carboxylic acid moiety itself can be readily converted into esters, amides, and other derivatives.[2]
Key Properties:
| Property | Value | Reference |
| CAS Number | 176548-70-2 | [1][4] |
| Molecular Formula | C₇H₄BrFO₂ | [1] |
| Molecular Weight | 219.01 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 142-146 °C | [1] |
| Water Solubility | Insoluble | [4] |
The Critical Role of the Solvent: A Mechanistic Perspective
The choice of solvent is paramount in controlling the reaction pathway, rate, and yield when working with this compound. Solvents do more than just dissolve reactants; they actively participate in the reaction mechanism by stabilizing or destabilizing reactants, intermediates, and transition states.[5][6][7] Understanding the interplay between the solvent's properties and the reaction mechanism is key to troubleshooting and optimization.
Solvents are broadly classified as polar protic , polar aprotic , and non-polar .
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have a hydrogen atom attached to an electronegative atom (O or N) and can form hydrogen bonds.[8][9][10] They are excellent at solvating both cations and anions.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, THF): These solvents have a large dipole moment but lack an O-H or N-H bond.[8][9][10] They are good at solvating cations but less effective at solvating anions.
-
Non-polar Solvents (e.g., toluene, hexane, dioxane): These solvents have a low dielectric constant and do not effectively solvate charged species.
The following diagram illustrates the decision-making process for solvent selection based on the intended reaction type with this compound.
Caption: Solvent selection guide for common reactions of this compound.
Solubility Profile of this compound
While specific, experimentally determined solubility data for this compound is not widely published, a predicted solubility profile can be constructed based on the known behavior of benzoic acid and its substituted derivatives.[11][12][13] The molecule has both a non-polar aromatic ring and a polar carboxylic acid group capable of hydrogen bonding.
Predicted Solubility in Common Organic Solvents at 25°C
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Water | Polar Protic | Very Low | The hydrophobic aromatic ring dominates, leading to poor solubility, as confirmed by available data.[4] |
| Methanol/Ethanol | Polar Protic | High | The alcohol's ability to hydrogen bond with the carboxylic acid group and the alkyl chain's interaction with the aromatic ring should lead to good solubility.[13] |
| Acetone | Polar Aprotic | High | The polar nature of acetone can interact with the carboxylic acid group, while its organic character allows for dissolution of the aromatic ring. |
| Dichloromethane (DCM) | Polar Aprotic | Moderate | DCM is a good solvent for many organic compounds, but the polarity of the carboxylic acid might limit very high solubility. |
| Tetrahydrofuran (THF) | Polar Aprotic | High | THF is an excellent solvent for a wide range of organic molecules and is expected to readily dissolve this compound. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very High | DMF is a powerful polar aprotic solvent known for its ability to dissolve many organic compounds, including carboxylic acids. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Similar to DMF, DMSO is a highly polar aprotic solvent that should effectively dissolve this compound. |
| Toluene | Non-polar | Low to Moderate | The aromatic nature of toluene will interact favorably with the benzene ring of the solute, but the polar carboxylic acid group will limit solubility. |
| Hexane | Non-polar | Very Low | The significant difference in polarity between hexane and the carboxylic acid group will result in poor solubility. |
Troubleshooting Guides & FAQs
This section addresses common issues encountered during reactions with this compound, with a focus on solvent-related problems.
Amide Coupling Reactions
FAQ 1: Why is my amide coupling reaction with this compound and an amine failing or giving low yields?
Answer: Direct reaction between a carboxylic acid and an amine is often inefficient due to the formation of a non-reactive ammonium carboxylate salt.[14] A coupling agent is necessary. However, solvent choice is also critical.
-
Problem: Using a protic solvent like ethanol or methanol.
-
Causality: Protic solvents can hydrogen bond with the amine nucleophile, reducing its reactivity.[15] They can also interfere with the coupling agent.
-
Solution: Switch to a polar aprotic solvent such as DMF , DCM , or THF .[16] These solvents will dissolve the reactants without deactivating the amine nucleophile.
-
-
Problem: Incomplete dissolution of starting materials.
-
Causality: The chosen solvent may not be sufficiently polar to dissolve both the benzoic acid derivative and the amine salt (if applicable).
-
Solution: If using DCM or THF, consider switching to a more polar aprotic solvent like DMF .
-
FAQ 2: I'm observing significant side product formation in my amide coupling reaction. Could the solvent be the cause?
Answer: Yes, particularly if you are using a carbodiimide coupling agent like EDC or DCC.
-
Problem: Formation of an N-acylurea byproduct.
-
Causality: The highly reactive O-acylisourea intermediate can rearrange to the more stable N-acylurea. This is more likely to occur if the intermediate has a longer lifetime before reacting with the amine.
-
Solution: While often addressed by adding an auxiliary nucleophile like HOBt, solvent choice can play a role. Using a less polar solvent like DCM can sometimes disfavor this rearrangement compared to more polar options, provided the reactants are sufficiently soluble.[14]
-
Suzuki-Miyaura Cross-Coupling Reactions
FAQ 3: My Suzuki coupling of this compound with a boronic acid is not proceeding. What are the likely solvent-related issues?
Answer: Suzuki couplings are highly sensitive to the solvent system, which affects the solubility of all components (the aryl bromide, the boronic acid, the base, and the catalyst) and the stability of the palladium catalyst.
-
Problem: Low or no conversion.
-
Causality: Poor solubility of the inorganic base (e.g., K₂CO₃, K₃PO₄) in a purely organic solvent like THF or toluene. The base is essential for the transmetalation step.
-
Solution: Use a biphasic solvent system such as toluene/water or dioxane/water .[17] This ensures that both the organic-soluble components and the inorganic base are in the reaction medium. Vigorous stirring is essential to maximize the interfacial area.
-
-
Problem: Catalyst decomposition.
-
Causality: The palladium catalyst can be unstable in certain solvents, especially at elevated temperatures.
-
Solution: Ensure your solvents are properly degassed to remove oxygen, which can deactivate the catalyst.[18] Some common and robust solvent systems for Suzuki couplings include dioxane/water and THF .[17]
-
FAQ 4: I'm seeing a significant amount of debrominated starting material (5-fluorobenzoic acid) in my Suzuki reaction. How can I prevent this?
Answer: This side reaction is known as protodehalogenation and is a common issue in Suzuki couplings.
-
Problem: Protodehalogenation.
-
Causality: This occurs when the palladium intermediate reacts with a proton source instead of the boronic acid. Protic solvents, especially alcohols, are a common culprit.[18]
-
Solution: Strictly use anhydrous aprotic solvents like dioxane or THF.[18] If a biphasic system is needed, use degassed water. Avoid using alcohol co-solvents if protodehalogenation is observed.
-
The following workflow can help troubleshoot common Suzuki coupling issues:
Caption: Troubleshooting workflow for Suzuki coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
FAQ 5: I am trying to displace the bromine atom of this compound with a nucleophile, but the reaction is very slow. How can I improve the reaction rate?
Answer: For an SNAr reaction to occur, the aromatic ring needs to be sufficiently electron-deficient. While the fluorine and carboxylic acid groups are electron-withdrawing, they may not be activating enough for facile substitution of the bromine atom. However, solvent choice is a key factor in SNAr reactions.
-
Problem: Slow reaction rate.
-
Causality: The rate-determining step in SNAr is the initial attack of the nucleophile to form a negatively charged intermediate (Meisenheimer complex).[19] Protic solvents can solvate and stabilize the nucleophile, reducing its reactivity.
-
Solution: Use a polar aprotic solvent such as DMSO or DMF .[20] These solvents do not form a strong solvation shell around the nucleophile, leaving it more "naked" and reactive. They also help to stabilize the anionic Meisenheimer complex, which lowers the activation energy of the rate-determining step.
-
-
Note on Leaving Group: In SNAr reactions of fluoro-bromo-substituted aromatics, fluoride is often a better leaving group than bromide.[19] This is because the high electronegativity of fluorine strongly stabilizes the Meisenheimer complex, which is the rate-determining step.[19] Therefore, you may observe substitution at the fluorine position instead of, or in addition to, the bromine position.
Experimental Protocols
General Protocol for Amide Coupling using EDC/HOBt
This protocol is a general starting point and may require optimization for specific amines.
-
Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) in anhydrous DMF .
-
Activation: Cool the solution to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq.) and stir for 30 minutes.
-
Coupling: Add the desired amine (1.1 eq.) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq.).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[14]
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for specific boronic acids.
-
Setup: To a Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.5 eq.), and a base such as K₂CO₃ (2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and ligand (if required).
-
Solvent Addition: Add a degassed solvent mixture, for example, Toluene/Ethanol/Water (4:1:1) .
-
Reaction: Heat the mixture to reflux (e.g., 80-100 °C) under an inert atmosphere for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through celite to remove the catalyst. Acidify the aqueous layer with 1 M HCl to precipitate the product.
-
Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mazams.weebly.com [mazams.weebly.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 176548-70-2 [chemicalbook.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. ajms.iq [ajms.iq]
- 7. researchgate.net [researchgate.net]
- 8. Solvent - Wikipedia [en.wikipedia.org]
- 9. psiberg.com [psiberg.com]
- 10. theorango.com [theorango.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Page loading... [guidechem.com]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 16. fishersci.co.uk [fishersci.co.uk]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Base Selection for Cross-Coupling Reactions Involving 3-Bromo-5-fluorobenzoic Acid
From the desk of a Senior Application Scientist
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource addresses the nuances of selecting the appropriate base for palladium-catalyzed cross-coupling reactions involving 3-bromo-5-fluorobenzoic acid. This substrate, while a valuable building block, presents unique challenges due to its electron-deficient nature and the presence of a reactive carboxylic acid moiety. This guide is designed to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions, troubleshoot effectively, and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is base selection so critical when working with this compound?
A1: Base selection is paramount for two primary reasons. First, like in all palladium-catalyzed cross-couplings, the base plays a direct role in the catalytic cycle.[1] Its function varies by reaction type, from activating a coupling partner to neutralizing acidic byproducts. Second, the substrate itself contains a Brønsted-Lowry acid (the carboxylic acid group). The chosen base will stoichiometrically deprotonate this group to form a carboxylate salt. This deprotonation event is unavoidable and fundamentally alters the substrate's solubility and electronic properties, which in turn impacts the entire reaction system. An incorrect choice can lead to poor solubility, catalyst deactivation, or unwanted side reactions.
Q2: How does the carboxylic acid group specifically influence my choice and stoichiometry of base?
A2: The carboxylic acid group (pKa ≈ 4) will be readily deprotonated by any base effective for cross-coupling. Therefore, you must use at least one additional equivalent of base beyond what is required for the catalytic cycle itself to neutralize the acidic proton on your starting material.[2] The formation of the resulting carboxylate salt can cause solubility issues. While the parent acid might be soluble in organic solvents like dioxane or THF, the salt may precipitate or partition preferentially into an aqueous phase in biphasic systems, potentially impeding its entry into the organic-phase catalytic cycle.[2] This necessitates careful selection of the solvent system in conjunction with the base.
Q3: What are the primary roles of the base in the most common cross-coupling reactions for this substrate?
A3: The function of the base is mechanism-dependent:
-
Suzuki-Miyaura Coupling: The base is crucial for activating the organoboron species (e.g., boronic acid). It forms a more nucleophilic "ate" complex (a boronate), which is essential for the transmetalation step—the transfer of the organic group from boron to the palladium center.[3][4] Weaker bases like carbonates and phosphates are generally effective.[3]
-
Sonogashira Coupling: The base has a dual role. It deprotonates the terminal alkyne to form a reactive acetylide anion, which typically coordinates to a copper(I) co-catalyst. It also serves as a scavenger for the hydrogen halide (HBr) generated during the reaction.[5][6] Organic amine bases are most common here.[7]
-
Heck Coupling: The primary role of the base is to neutralize the hydrogen halide (HBr) that is formed during the catalytic cycle, regenerating the active Pd(0) catalyst.[5][8]
Q4: Should I use an inorganic or an organic base?
A4: This depends heavily on the reaction type.
-
For Suzuki couplings , inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) are standard. They are effective at promoting boronic acid activation without introducing competing nucleophiles.
-
For Sonogashira and Heck couplings , organic amine bases (e.g., triethylamine, diisopropylethylamine) are frequently used. However, for substrates sensitive to nucleophilic attack, a non-nucleophilic inorganic base may be a better choice for the Heck reaction.
Troubleshooting Guide
Q1: My Suzuki reaction with this compound has stalled with low conversion. Could the base be the problem?
A1: Yes, this is a very common issue. Several factors related to the base could be at play:
-
Insufficient Basicity or Poor Solubility: If you are using a mild base like sodium bicarbonate (NaHCO₃), it may not be strong enough to efficiently generate the boronate species, especially with an electron-deficient system. Furthermore, the base itself might have poor solubility in your chosen solvent.
-
Substrate Solubility: As discussed, the formation of the potassium or sodium salt of your benzoic acid can cause it to precipitate from common organic solvents like toluene or THF.
Troubleshooting Steps:
-
Switch to a Stronger, Non-Nucleophilic Base: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices for challenging couplings.[3][9] They are sufficiently basic and the larger cations (K⁺, Cs⁺) can improve the solubility of the carboxylate salt in polar aprotic solvents.
-
Optimize the Solvent System: If solubility is the main issue, consider switching to a more polar aprotic solvent like DMF or using a biphasic system such as 1,4-dioxane/water or toluene/water (typically in a 4:1 to 10:1 ratio).[10] The water can help solubilize the base and the carboxylate, facilitating the reaction.
-
Ensure Stoichiometry: Double-check that you are using at least 3 equivalents of base: 1 equivalent for the carboxylic acid and ~2 equivalents for the catalytic cycle.
Q2: I am observing a significant amount of 3-fluorobenzoic acid as a byproduct. What is causing this protodehalogenation and how can I stop it?
A2: The formation of 3-fluorobenzoic acid indicates protodehalogenation (or hydrodehalogenation), where the bromine atom is replaced by a hydrogen.[11] This side reaction can be promoted by an inefficient catalytic cycle or by certain reaction components.
Troubleshooting Steps:
-
Avoid Protic Solvents (if possible): Solvents like alcohols can be a source of hydride and promote this side reaction. If you are using a protic solvent, switch to an anhydrous aprotic solvent like dioxane, THF, or toluene.[11]
-
Re-evaluate the Base: While some Suzuki protocols use aqueous bases, excess water can be a proton source for protodeboronation of your coupling partner, which can indirectly lead to issues.[12] Using a milder base like potassium fluoride (KF) or ensuring strictly anhydrous conditions can sometimes help.
-
Improve Catalyst Efficiency: Protodehalogenation can occur if the transmetalation step is slow relative to other pathways. Using a more active catalyst system (e.g., a more electron-rich ligand) can accelerate the desired cross-coupling and outcompete this side reaction.
Q3: In my Sonogashira coupling, my starting materials are consumed but I'm getting a complex mixture, including what appears to be homocoupling of the alkyne (Glaser coupling). How can I improve selectivity?
A3: Alkyne homocoupling is a classic side reaction in Sonogashira couplings, often promoted by the presence of oxygen and the copper(I) co-catalyst.
Troubleshooting Steps:
-
Ensure Rigorous Inert Conditions: Oxygen is a key promoter of Glaser coupling. Ensure your reaction flask, solvent, and reagents are thoroughly degassed and the reaction is run under a positive pressure of an inert gas (Argon or Nitrogen).
-
Optimize the Base: Use a bulky amine base like diisopropylethylamine (DIPEA) instead of triethylamine (Et₃N). The steric hindrance can sometimes disfavor the bimolecular homocoupling pathway.
-
Consider Copper-Free Conditions: For sensitive substrates, copper-free Sonogashira protocols have been developed. These reactions often require a different base, such as cesium carbonate, and a more specialized palladium/ligand system but can completely eliminate the Glaser coupling side reaction.
Data & Diagrams for Decision Making
Table 1: Comparative Guide to Common Inorganic Bases for Suzuki-Miyaura Coupling
| Base | pKa (Conjugate Acid) | Common Solvents | Key Characteristics & Use Cases |
| Na₂CO₃ / K₂CO₃ | 10.3 / 10.3 | Dioxane/H₂O, Toluene/H₂O, DMF | Cost-effective, widely used default for many substrates. K₂CO₃ is often used in aqueous protocols.[3][10] |
| Cs₂CO₃ | 10.3 | Dioxane, THF, Toluene | Often provides superior results for challenging or sterically hindered substrates due to the "caesium effect."[3] |
| K₃PO₄ | 12.3 | Dioxane, Toluene, DMF | A strong, non-nucleophilic base. Highly effective for electron-deficient halides and nitrogen-containing heterocycles.[3][9] |
| KF | 3.2 | THF, Dioxane | A mild base. Fluoride ions are believed to play a unique role in activating the boronic acid, useful when other functional groups are base-sensitive.[12] |
Diagram 1: Decision Workflow for Base Selection in Suzuki Coupling
Caption: A logical workflow for troubleshooting base and solvent selection.
Diagram 2: Role of the Base in the Suzuki Catalytic Cycle
Caption: The base activates the boronic acid to facilitate transmetalation.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point and should be optimized for specific coupling partners.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 eq.)
-
1,4-Dioxane and Water (degassed, 5:1 v/v)
-
Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.[12]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed 5:1 dioxane/water solvent mixture via syringe to achieve a substrate concentration of ~0.1 M.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate. Acidify the aqueous phase with 1M HCl to pH ~2-3 to protonate the product. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Protocol 2: General Procedure for Sonogashira Coupling
Materials:
-
This compound (1.0 eq.)
-
Terminal Alkyne (1.2 eq.)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)
-
Copper(I) Iodide [CuI] (4 mol%)
-
Triethylamine (Et₃N) (degassed, used as solvent or co-solvent with THF)
Procedure:
-
Reaction Setup: To a dry, degassed Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Solvent and Reagent Addition: Add degassed triethylamine and/or THF. Add the terminal alkyne via syringe.
-
Reaction Execution: Stir the mixture at room temperature or heat gently (40-60 °C) until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in ethyl acetate and water. Acidify with 1M HCl and perform an extractive work-up as described in the Suzuki protocol. Purify as needed.
References
- 1. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Managing byproducts in the synthesis of 3-Bromo-5-fluorobenzoic acid
Welcome to the technical support center for the synthesis of 3-bromo-5-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formation associated with this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive understanding of the underlying chemical principles to ensure the successful synthesis and purification of your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound via two common synthetic routes: the Grignard reaction of 1,3-dibromo-5-fluorobenzene and the electrophilic bromination of 3-fluorobenzoic acid.
Synthesis Route 1: Grignard Reaction of 1,3-Dibromo-5-fluorobenzene followed by Carboxylation
This route involves the formation of a Grignard reagent from 1,3-dibromo-5-fluorobenzene, which is then reacted with carbon dioxide to yield the desired carboxylic acid.
A1: Difficulty in initiating a Grignard reaction is a frequent challenge, primarily due to the passivation of the magnesium surface by an oxide layer and the presence of moisture.
-
Causality: Grignard reagents are highly reactive organometallic species that are potent bases and nucleophiles. They readily react with even trace amounts of protic solvents like water, which quenches the reagent and prevents its formation.[1][2] The magnesium metal surface is typically coated with a layer of magnesium oxide (MgO), which acts as a barrier to the reaction with the aryl halide.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, either in an oven overnight or by flame-drying under a stream of inert gas (nitrogen or argon). Anhydrous solvents (typically diethyl ether or THF) are essential.
-
Magnesium Activation: The magnesium turnings should be activated to expose a fresh, reactive metal surface. This can be achieved by:
-
Gently crushing the magnesium turnings in a mortar and pestle just before use.
-
Adding a small crystal of iodine to the reaction flask containing the magnesium. The iodine reacts with the magnesium surface, removing the oxide layer.
-
Adding a few drops of 1,2-dibromoethane, which reacts with the magnesium to form magnesium bromide and ethene gas, exposing a fresh surface.
-
-
A2: The primary byproducts in this synthesis are typically the result of protonolysis (quenching) of the Grignard reagent and a side reaction known as the Wurtz coupling.
-
Byproduct Identification and Formation Mechanism:
-
1-bromo-3,5-difluorobenzene: This is formed when the Grignard reagent is protonated by a protic source, most commonly trace water in the reaction setup.[1][2]
-
Biphenyl Derivatives (Wurtz Coupling): These high-molecular-weight impurities are formed when the Grignard reagent (R-MgX) reacts with the unreacted starting material (R-X) to form a new carbon-carbon bond (R-R).[3][4] This is more prevalent at higher temperatures and with high local concentrations of the aryl halide.
-
-
Minimization Strategies:
-
Strict Anhydrous Conditions: As mentioned in Q1, this is the most critical factor to prevent the formation of 1-bromo-3,5-difluorobenzene.
-
Slow Addition and Temperature Control: To minimize Wurtz coupling, the solution of 1,3-dibromo-5-fluorobenzene should be added slowly and dropwise to the suspension of magnesium. This maintains a low concentration of the aryl halide and helps to control the exothermic reaction. Maintaining a gentle reflux and avoiding excessive heating is crucial.[5] Using a continuous production process can also improve selectivity and reduce Wurtz coupling.[6][7]
-
Workflow for Grignard Reaction Troubleshooting
Caption: Troubleshooting workflow for the Grignard synthesis of this compound.
Synthesis Route 2: Electrophilic Bromination of 3-Fluorobenzoic Acid
This approach involves the direct bromination of the aromatic ring of 3-fluorobenzoic acid using a brominating agent and a Lewis acid catalyst.
A3: The formation of regioisomers is governed by the directing effects of the substituents on the benzene ring. In 3-fluorobenzoic acid, both the fluorine atom and the carboxylic acid group influence the position of the incoming bromine.
-
Mechanistic Insight into Regioselectivity:
-
The fluorine atom is an ortho-, para-director due to its ability to donate electron density through resonance, stabilizing the arenium ion intermediate at these positions. However, it is also deactivating due to its strong inductive electron-withdrawing effect.[8]
-
The carboxylic acid group is a meta-director and is deactivating. It withdraws electron density from the ring, making the meta position the least deactivated and therefore the most favorable for electrophilic attack.[9]
-
The combination of these effects leads to a complex mixture of products, with bromination potentially occurring at positions 2, 4, 5, and 6. The desired this compound is formed by bromination at the 5-position, which is meta to the carboxylic acid and ortho to the fluorine.
-
-
Strategies for Controlling Regioselectivity:
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the product formed via the lowest energy transition state.[10]
-
Choice of Brominating Agent and Catalyst: The choice of brominating agent (e.g., Br₂, N-bromosuccinimide) and Lewis acid catalyst (e.g., FeBr₃, AlCl₃) can influence the steric and electronic environment of the reaction, thereby affecting the isomer distribution.
-
Protecting Groups: In some cases, converting the carboxylic acid to an ester can alter the directing effect and may improve selectivity. The ester can then be hydrolyzed back to the carboxylic acid after bromination.
-
A4: Polybromination occurs when the initial product is sufficiently activated to undergo a second bromination reaction.
-
Causality: Although the substituents on 3-fluorobenzoic acid are deactivating, forcing reaction conditions (e.g., excess brominating agent, high temperature, prolonged reaction time) can lead to the formation of di-brominated species.
-
Minimization Strategies:
-
Stoichiometry Control: Use a stoichiometric amount or a slight excess of the brominating agent. Carefully controlling the molar ratio of the reactants is critical.
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction once the starting material is consumed and before significant amounts of di-brominated products are formed.
-
Workflow for Electrophilic Bromination Troubleshooting
Caption: Troubleshooting workflow for the electrophilic bromination of 3-fluorobenzoic acid.
Purification and Analysis Protocols
Purification of this compound
1. Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for effective separation.
-
Solvent Selection: For this compound, a mixed solvent system of ethanol and water is often effective. The compound is soluble in hot ethanol and less soluble in water.
-
Protocol:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If colored impurities are present, a small amount of activated carbon can be added, and the hot solution filtered.
-
Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point).
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
-
2. Preparative High-Performance Liquid Chromatography (HPLC)
For challenging separations, especially of isomers, preparative HPLC can be employed.
-
General Parameters:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to ensure the carboxylic acid is protonated.
-
Detection: UV detection at a wavelength where the compound absorbs strongly (e.g., around 254 nm).
-
Analytical Methods for Purity Assessment
1. High-Performance Liquid Chromatography (HPLC)
-
Method: A reverse-phase HPLC method can be developed to separate the desired product from starting materials and byproducts.
-
Typical Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is useful for identifying volatile byproducts. Derivatization of the carboxylic acid to its methyl ester is often necessary.
-
Derivatization (Esterification): React the sample with a methylating agent (e.g., diazomethane or trimethylsilyldiazomethane) prior to injection.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient from a low starting temperature to a high final temperature to elute all components.
-
-
Mass Spectrometry: The fragmentation patterns of the different isomers can help in their identification. Brominated compounds show a characteristic isotopic pattern due to the presence of ⁷⁹Br and ⁸¹Br isotopes.[11]
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation and can be used to distinguish between isomers.
-
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are unique for each isomer.
-
¹³C NMR: The chemical shifts of the carbon atoms, particularly those bonded to fluorine and bromine, will differ between isomers.
-
¹⁹F NMR: This technique is very sensitive to the electronic environment of the fluorine atom and can be a powerful tool for distinguishing between fluorinated isomers.
Table 1: Comparative Analytical Data for Bromo-fluorobenzoic Acid Isomers
| Compound | ¹H NMR (Aromatic Protons, ppm) | ¹³C NMR (Aromatic Carbons, ppm) |
| This compound | δ 7.5-8.0 (multiplets) | Distinct signals for carbons attached to H, F, Br, and COOH. |
| 2-Bromo-5-fluorobenzoic acid | Protons will show different splitting patterns and chemical shifts due to the different substitution pattern. | Carbon chemical shifts will be different, especially for C1, C2, C3, and C5. |
| 4-Bromo-3-fluorobenzoic acid | Protons will exhibit a different set of chemical shifts and coupling constants. | Carbon chemical shifts will be distinct from the other isomers. |
Note: Specific chemical shifts can vary depending on the solvent and instrument. It is recommended to run authentic standards for comparison.
References
- 1. The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents [patents.google.com]
- 4. 3-Bromo-4-fluorobenzoic acid(1007-16-5) 1H NMR spectrum [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Collection - Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale - Organic Process Research & Development - Figshare [acs.figshare.com]
- 8. nbinno.com [nbinno.com]
- 9. 4-Fluorobenzoic acid(456-22-4) 1H NMR [m.chemicalbook.com]
- 10. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Challenges in the scale-up synthesis of 3-Bromo-5-fluorobenzoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-Bromo-5-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities encountered during the scale-up of this important synthetic intermediate. This compound is a crucial building block in the development of pharmaceuticals, particularly anti-cancer and anti-inflammatory agents, and agrochemicals.[1][2] Its unique substitution pattern allows for selective functionalization, making it a valuable component in advanced organic synthesis.[1][2]
However, transitioning from lab-scale procedures to pilot plant or industrial production presents significant challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these issues directly, grounded in established chemical principles and process safety.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems encountered during the synthesis of this compound, with a focus on the prevalent route involving organometallic intermediates derived from 1-bromo-3,5-difluorobenzene.
Issue 1: Low Yields & Stalled Reactions in Organometallic Routes
Question: We are attempting a Grignard-based synthesis starting from 1-bromo-3,5-difluorobenzene, but the reaction initiation is sluggish, and the overall yield is poor. What are the likely causes and how can we improve this?
Answer: This is a classic challenge in scaling up Grignard reactions. The success of this step is critically dependent on maintaining anhydrous conditions and the quality of the reagents. Several factors could be at play:
-
Moisture and Air Sensitivity: Grignard reagents are extremely reactive towards water, oxygen, and even the carbon dioxide in the air.[3] On a large scale, the increased surface area and longer transfer times heighten the risk of exposure.
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide, which prevents the reaction from starting.
-
Solution: Mechanical stirring alone may be insufficient at scale. The use of initiators is highly recommended. A small crystal of iodine is a common and effective choice to activate the magnesium surface.[4][5] Alternatively, a small amount of 1,2-dibromoethane can be added to etch the magnesium surface.
-
-
Reaction Temperature & Exotherm: Grignard formation is exothermic. While some initial heating might be needed for initiation, the reaction can quickly accelerate. Poor heat management can lead to side reactions, such as Wurtz coupling.
Question: Our carboxylation step, using the prepared Grignard reagent and carbon dioxide, is inefficient. How can we optimize the yield of this compound?
Answer: The efficiency of the carboxylation step is highly dependent on the method of CO₂ addition and temperature control.
-
CO₂ Delivery: Simply bubbling CO₂ gas through the solution is often inefficient on a large scale due to poor gas-liquid mass transfer.
-
Solution: The most reliable method is to add the Grignard solution slowly to a vigorously stirred slurry of freshly crushed dry ice in an anhydrous solvent (like THF). This ensures CO₂ is always in excess and the temperature is kept low, minimizing side reactions.
-
-
Temperature Control: The reaction is highly exothermic. If the temperature rises too high, the Grignard reagent can react with the newly formed carboxylate salt.
-
Solution: Maintain the reaction temperature below 0°C, ideally around -20°C to -78°C, during the addition.[6]
-
-
Alternative Carboxylation Strategies: If Grignard/lithiation routes prove problematic, consider metal-catalyzed carboxylation. These methods can offer milder reaction conditions and broader functional group tolerance. Catalytic systems based on Nickel or Palladium have been developed for the carboxylation of aryl halides.[7][8][9]
Issue 2: Impurity Profile & Side Reactions
Question: We are observing a significant impurity with a mass corresponding to a bromo-difluoro-biphenyl. What is this, and how can we prevent its formation?
Answer: This impurity is likely the result of a Wurtz-type coupling reaction, where the Grignard reagent (3,5-difluorophenylmagnesium bromide) reacts with the starting material (1-bromo-3,5-difluorobenzene).
-
Causality: This side reaction is favored by higher temperatures and high local concentrations of the aryl bromide.[3]
-
Mitigation Strategies:
-
Controlled Addition: Add the 1-bromo-3,5-difluorobenzene solution slowly to the magnesium suspension. This keeps the concentration of the aryl halide low at any given time.
-
Temperature Management: Maintain the reaction at a gentle reflux. Avoid excessive heating, which significantly accelerates the coupling reaction.[3]
-
Solvent Choice: Using a higher-boiling solvent like THF can sometimes help maintain a more controlled reaction temperature compared to diethyl ether.
-
Question: When attempting a direct lithiation of 1-bromo-3,5-difluorobenzene followed by quenching with CO₂, we see multiple products and poor regioselectivity. Why is this happening?
Answer: Directed ortho-lithiation (DoM) is a powerful tool, but the regioselectivity is dictated by the directing ability of the substituents on the aromatic ring.
-
Directing Group Effects: Both fluorine and bromine can direct lithiation to their ortho positions. Fluorine is a significantly stronger directing group than bromine. Therefore, when using strong bases like n-BuLi or LDA, deprotonation will preferentially occur ortho to one of the fluorine atoms.[10][11] This leads to the formation of undesired isomers.
-
Halogen-Metal Exchange: A competing and often faster reaction with organolithium reagents is halogen-metal exchange. The bromine atom is more susceptible to this than fluorine, which could lead to the formation of 3,5-difluorophenyllithium.
-
Solution: For this specific substrate, a Grignard reaction is generally more selective than direct lithiation for achieving the desired intermediate. If lithiation is necessary, using a hindered base like lithium tetramethylpiperidide (LiTMP) can sometimes alter selectivity, but this requires careful optimization.[10][11]
Visualizing the Synthetic Pathway & Challenges
The following diagram illustrates the primary Grignard-based synthetic route and highlights the key steps where challenges and side reactions can occur.
Caption: Workflow for the synthesis of this compound via the Grignard pathway.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards to consider during the scale-up of this synthesis?
A1: Several significant hazards must be managed:
-
Organometallic Reagents: Grignard and organolithium reagents are pyrophoric (can ignite spontaneously in air) and react violently with water. All transfers must be conducted under an inert atmosphere.
-
Solvents: Anhydrous ethers like THF and diethyl ether are extremely flammable and can form explosive peroxides. Use and store them away from ignition sources and ensure they are tested for peroxides before use.
-
Exothermic Reactions: Both the Grignard formation and the subsequent quenching steps are highly exothermic. A failure in cooling or an addition that is too rapid can lead to a thermal runaway.
-
Corrosive Materials: The final work-up involves strong acids. The product itself is acidic and can cause skin and eye irritation.[12][13] Appropriate personal protective equipment (PPE), such as acid-resistant gloves and safety goggles, is essential.[12][13]
Q2: Which analytical techniques are most effective for in-process control and final purity assessment?
A2: A combination of techniques is recommended:
-
In-Process Control (IPC): Gas Chromatography (GC) is excellent for monitoring the consumption of the volatile starting material (1-bromo-3,5-difluorobenzene). High-Performance Liquid Chromatography (HPLC) can be used to monitor the formation of the non-volatile benzoic acid product.
-
Final Product Purity: HPLC is the preferred method for determining the final purity and quantifying impurities. For structural confirmation and identification of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.[14]
Q3: How should we approach the final purification of this compound at scale?
A3: The crude product isolated after acidic work-up will contain the desired product, unreacted starting materials, and any side products.
-
Acid-Base Extraction: A highly effective initial purification step is an acid-base wash. Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., sodium bicarbonate). The desired benzoic acid will move into the aqueous layer as its sodium salt, leaving non-acidic impurities behind in the organic layer.
-
Re-precipitation: Separate the aqueous layer and re-acidify it with a strong acid (e.g., HCl) to precipitate the purified this compound.
-
Recrystallization: The precipitated solid can be further purified by recrystallization from a suitable solvent system (e.g., a mixture of heptane and ethyl acetate or toluene) to achieve high purity. The product is noted to be insoluble in water.[14]
Troubleshooting Workflow: Low Yield in Grignard Synthesis
This decision tree provides a logical path for diagnosing and solving low-yield issues.
Caption: A troubleshooting decision tree for low-yield Grignard reactions.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale / Key Consideration |
| Starting Material | 1-Bromo-3,5-difluorobenzene | Commercially available precursor. |
| Grignard Solvent | Anhydrous Tetrahydrofuran (THF) | Good solvating properties, suitable boiling point for reflux. |
| Mg Activation | Iodine (catalytic amount) | Chemically etches the MgO layer to expose fresh Mg surface.[4] |
| Reaction Temp. | Gentle reflux (~66°C for THF) | Balances reaction rate against side reactions. |
| Carboxylation Temp. | -78°C to -20°C | Minimizes side reactions of the Grignard reagent.[6] |
| Work-up pH | pH 1-2 | Ensures complete protonation of the carboxylate salt.[14] |
| Final Purity Target | >98% (by HPLC) | Typical requirement for pharmaceutical intermediates.[15] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sciencemadness Discussion Board - Question about Grignard reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of an Improved System for the Carboxylation of Aryl Halides through Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chimia.ch [chimia.ch]
- 11. researchgate.net [researchgate.net]
- 12. echemi.com [echemi.com]
- 13. echemi.com [echemi.com]
- 14. This compound | 176548-70-2 [chemicalbook.com]
- 15. calpaclab.com [calpaclab.com]
Technical Support Center: Navigating the Nuances of Fluorine and Bromine in Synthesis
Welcome to the Technical support center dedicated to providing in-depth guidance for researchers, scientists, and drug development professionals. This resource addresses the critical influence of fluorine and bromine substituent positioning on reaction outcomes. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical, field-tested insights to overcome common experimental challenges.
Introduction: The Dichotomy of Fluorine and Bromine in Reaction Chemistry
Fluorine and bromine, while both halogens, impart vastly different electronic and steric properties to organic molecules, profoundly influencing reaction pathways and efficiencies. Fluorine, the most electronegative element, exerts a strong inductive electron-withdrawing effect, while its small size often leads to minimal steric hindrance.[1][2] Conversely, bromine is less electronegative but more polarizable, and its larger size can introduce significant steric challenges. Understanding these fundamental differences is paramount to predicting and controlling the outcomes of your reactions.
This guide is structured to address specific challenges encountered in common reaction classes, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, but the nature and position of halogen substituents can dramatically affect their success.[3][4]
Frequently Asked Questions (FAQs)
Q1: In a molecule with both bromine and fluorine substituents on an aromatic ring, which position will preferentially react in a Suzuki-Miyaura coupling?
A1: In Suzuki-Miyaura couplings, the carbon-bromine bond is significantly more reactive and will preferentially undergo oxidative addition to the palladium(0) catalyst over the much stronger carbon-fluorine bond.[5] The general reactivity trend for halogens in palladium-catalyzed cross-couplings is I > Br > OTf > Cl > F.[4] This selectivity allows for the targeted functionalization of the bromo-position while leaving the fluoro-substituent intact for potential subsequent transformations.
Q2: My Buchwald-Hartwig amination of a bromo-fluoro-aryl substrate is sluggish. What are the likely causes and how can I improve the reaction?
A2: Sluggish Buchwald-Hartwig aminations involving bromo-fluoro-aryl substrates can stem from several factors:
-
Inappropriate Ligand Choice: The electronic nature of the fluoro-substituent can influence the electron density at the palladium center. Sterically hindered and electron-rich phosphine ligands are often crucial for promoting the reductive elimination step.[6][7] Consider screening ligands like t-BuXPhos or SPhos.[8]
-
Base Incompatibility: The choice of base is critical. While strong bases like sodium tert-butoxide are common, they can be incompatible with certain functional groups. Weaker bases like cesium carbonate or potassium phosphate may be effective alternatives, though they might require higher reaction temperatures.[9]
-
Catalyst Deactivation: The presence of impurities or coordinating functional groups on your substrate or amine can poison the palladium catalyst.[10] Ensure all reagents are pure and consider using a catalyst precursor that is more resistant to deactivation.
Q3: I am observing significant amounts of hydrodehalogenation (loss of bromine) as a side product in my Sonogashira coupling. How can I minimize this?
A3: Hydrodehalogenation in Sonogashira couplings is often a result of competing reaction pathways. To minimize this side reaction:
-
Optimize Reaction Temperature: Higher temperatures can promote side reactions.[11] If possible, run the reaction at room temperature or with gentle heating.[11][12]
-
Use the Correct Copper(I) Co-catalyst: The copper acetylide formation is a key step in the catalytic cycle.[12] Ensure you are using a reliable source of CuI and that it is added under an inert atmosphere to prevent oxidation.
-
Degas Solvents Thoroughly: Oxygen can lead to catalyst decomposition and side reactions. Thoroughly degassing your solvents and running the reaction under an inert atmosphere (nitrogen or argon) is crucial.[12][13]
Troubleshooting Guide: Cross-Coupling Reactions
| Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low to no conversion in Suzuki-Miyaura coupling of a bromofluoroarene. | 1. Inactive catalyst. 2. Inefficient transmetalation. 3. Steric hindrance around the bromine. | 1. Catalyst: Use a fresh palladium precursor and an appropriate phosphine ligand. The choice of ligand can be critical for activating the C-Br bond.[14] 2. Base/Solvent: Ensure your base (e.g., K₂CO₃, Cs₂CO₃) is anhydrous and your solvent system (e.g., toluene/water, dioxane/water) facilitates the boronic acid's solubility and transmetalation.[15] 3. Sterics: For sterically hindered substrates, consider using a more active catalyst system, such as one with a bulky, electron-rich ligand, and potentially higher reaction temperatures.[16] |
| Poor yields in Buchwald-Hartwig amination with a primary amine. | 1. Catalyst inhibition by the primary amine. 2. Formation of inactive palladium-amine complexes. | 1. Ligand Selection: Bidentate phosphine ligands like BINAP or DPPF can be more effective for primary amines as they are thought to prevent the formation of inactive palladium dimers.[7] 2. Reaction Conditions: Carefully control the stoichiometry of the amine and consider using a weaker base to avoid deprotonation of the amine that can lead to catalyst inhibition. |
| Failure of Sonogashira coupling at the fluoro-position after successful coupling at the bromo-position. | 1. High C-F bond strength. 2. Inappropriate catalyst system for C-F activation. | 1. C-F Activation: Activating a C-F bond for cross-coupling is significantly more challenging than a C-Br bond and typically requires specialized catalyst systems, often involving nickel or different palladium catalysts with specific ligands, and harsher reaction conditions.[17][18] 2. Alternative Strategy: Consider introducing the desired group at the fluoro-position via nucleophilic aromatic substitution if the ring is sufficiently activated. |
Experimental Protocol: Selective Sonogashira Coupling of a Dibromo-fluoroaromatic Compound
This protocol details the selective coupling of a terminal alkyne to the more reactive bromine position in the presence of a less reactive bromine and a fluorine atom.
Materials:
-
1,3-Dibromo-2-fluorobenzene
-
Phenylacetylene
-
Palladium(II) bis(triphenylphosphine) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware, dried in an oven
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 1,3-dibromo-2-fluorobenzene (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).
-
Add anhydrous THF (10 mL) and anhydrous Et₃N (3.0 mmol) to the flask via syringe.
-
Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.[12]
-
Upon completion (typically when the starting aryl halide is consumed), dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove catalyst residues and salts.[11]
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
DOT Diagram: Sonogashira Catalytic Cycle
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. nobelprize.org [nobelprize.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nbinno.com [nbinno.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromo-5-fluorobenzoic Acid and 3-Bromo-4-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, the selection of building blocks with precisely tuned reactivity is paramount. The isomeric 3-bromo-5-fluorobenzoic acid and 3-bromo-4-fluorobenzoic acid are two such scaffolds, offering a unique combination of functionalities. While structurally similar, the positional difference of the fluorine atom dramatically influences the electronic landscape of the aromatic ring, leading to distinct reactivity profiles. This guide provides an in-depth comparison of these two isomers, supported by theoretical principles and experimental insights, to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Physicochemical Properties
A foundational understanding of the intrinsic properties of these isomers is crucial before delving into their reactivity.
| Property | This compound | 3-Bromo-4-fluorobenzoic acid |
| CAS Number | 176548-70-2[1] | 1007-16-5[2] |
| Molecular Formula | C₇H₄BrFO₂[3] | C₇H₄BrFO₂[4] |
| Molecular Weight | 219.01 g/mol [3] | 219.01 g/mol [4] |
| Melting Point | 140 °C[3] | 138-140 °C |
| Predicted pKa | 3.47 ± 0.10 | 3.75 ± 0.10 |
Acidity: A Tale of Two Isomers
The acidity of the carboxylic acid functionality is a critical parameter, influencing its behavior in both acidic and basic reaction conditions. The predicted pKa values suggest that This compound is a slightly stronger acid than its 3-bromo-4-fluoro counterpart.
This difference can be attributed to the interplay of inductive and resonance effects of the halogen substituents. Both bromine and fluorine are electron-withdrawing through the inductive effect, stabilizing the carboxylate anion and thus increasing acidity. In the 3,5-isomer, the fluorine atom is meta to the carboxyl group, and its strong inductive effect effectively withdraws electron density. In the 3,4-isomer, the fluorine atom is para to the carboxyl group. While it still exerts an inductive effect, it can also participate in resonance, donating a lone pair of electrons to the ring, which can slightly destabilize the carboxylate anion relative to the 3,5-isomer.
Reactivity in Key Synthetic Transformations
The utility of these isomers as synthetic intermediates is largely defined by their performance in three key reaction classes: electrophilic aromatic substitution, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions.
Electrophilic Aromatic Substitution (SEAr)
In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the existing substituents. Both the bromo and fluoro groups are ortho-, para-directors, while the carboxylic acid group is a meta-director. All three are deactivating groups, meaning they slow down the rate of electrophilic substitution compared to benzene.
Logical Framework for Predicting SEAr Regioselectivity
Caption: Directing effects of substituents on electrophilic aromatic substitution.
For This compound , the directing effects are more complex. The carboxylic acid directs to the 5-position (occupied by fluorine). The bromine at C3 directs to the 2, 4, and 6 positions. The fluorine at C5 directs to the 2, 4, and 6 positions. Thus, electrophilic attack is most likely to occur at the C2, C4, and C6 positions , potentially leading to a mixture of products.
In contrast, for 3-bromo-4-fluorobenzoic acid , the directing effects converge. The carboxylic acid directs to the 5-position. The bromine at C3 directs to the 2-, 4- (occupied), and 6-positions. The fluorine at C4 directs to the 3- (occupied) and 5-positions. The most activated position that is directed by both the ortho, para-directing fluorine and the meta-directing carboxylic acid is the C5 position . Therefore, electrophilic substitution on 3-bromo-4-fluorobenzoic acid is expected to be more regioselective, favoring substitution at the C5 position.
Experimental Insight: Nitration
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution involves the displacement of a leaving group (in this case, potentially the bromo or fluoro group) by a nucleophile.[7] This reaction is facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group, as they stabilize the negatively charged Meisenheimer intermediate.[8]
SNAr Mechanism Workflow
Caption: Generalized mechanism for nucleophilic aromatic substitution.
In both isomers, the carboxylic acid and the halogens are electron-withdrawing groups.
For This compound , the strongly electron-withdrawing fluorine and bromine atoms are meta to each other. The carboxylic acid is also meta to the fluorine. This arrangement provides moderate activation for nucleophilic attack, but the lack of an ortho or para relationship between a strong activating group (like a nitro group) and a leaving group suggests that forcing conditions would be required for SNAr.
For 3-bromo-4-fluorobenzoic acid , the fluorine atom is para to the carboxylic acid group. If a nucleophile were to attack the carbon bearing the bromine, the negative charge in the Meisenheimer intermediate could be delocalized onto the oxygen atoms of the carboxylate group. This provides better stabilization of the intermediate compared to the 3,5-isomer. Therefore, 3-bromo-4-fluorobenzoic acid is predicted to be more reactive towards nucleophilic aromatic substitution at the C3 position (displacement of bromide) .
It is also important to consider the leaving group ability. In SNAr, fluoride is often a better leaving group than bromide because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine making the attached carbon more electrophilic.[9] However, in these substrates, the displacement of bromide is more likely due to the weaker C-Br bond compared to the C-F bond.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds, typically involving the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The first and often rate-determining step of the catalytic cycle is the oxidative addition of the aryl halide to the palladium(0) complex.
Suzuki-Miyaura Catalytic Cycle
Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.
The reactivity of the C-Br bond in these reactions is influenced by the electronic environment of the aromatic ring. Electron-withdrawing groups can sometimes accelerate the oxidative addition step.
In This compound , the electron density at the C-Br bond is reduced by the inductive effects of the meta-positioned fluorine and carboxylic acid groups.
In 3-bromo-4-fluorobenzoic acid , the C-Br bond is ortho to the carboxylic acid and meta to the fluorine. The proximity of the carboxylic acid group could potentially influence the coordination of the palladium catalyst.
Given that both molecules are substituted with electron-withdrawing groups, they are generally good substrates for Suzuki coupling. However, subtle differences in reactivity may arise. The slightly more electron-deficient nature of the aromatic ring in the 3,5-isomer, due to the additive inductive effects of the meta substituents, might lead to a slightly faster rate of oxidative addition. Conversely, the ortho-carboxy group in the 3,4-isomer could have steric or coordinating effects on the catalyst.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
While specific conditions should be optimized for each substrate, a general protocol for the Suzuki-Miyaura coupling of bromobenzoic acids can be adapted.[10]
-
Materials:
-
Bromofluorobenzoic acid isomer (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
-
Procedure:
-
To a reaction vessel, add the bromofluorobenzoic acid, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture, perform an aqueous workup, and purify the product by crystallization or chromatography.
-
Conclusion
The choice between this compound and 3-bromo-4-fluorobenzoic acid will depend on the specific synthetic goal.
-
This compound is a slightly stronger acid and may exhibit slightly enhanced reactivity in palladium-catalyzed cross-coupling reactions due to its more electron-deficient nature. However, it is likely to show lower regioselectivity in electrophilic aromatic substitution.
-
3-Bromo-4-fluorobenzoic acid is expected to be more regioselective in electrophilic aromatic substitution, favoring the C5 position. It is also predicted to be more susceptible to nucleophilic aromatic substitution at the C3 position due to better stabilization of the Meisenheimer intermediate.
This guide provides a framework for understanding the nuanced reactivity of these two valuable isomers. Experimental validation remains crucial, and the provided protocols offer a starting point for the exploration of their synthetic potential.
References
- 1. This compound | 176548-70-2 [chemicalbook.com]
- 2. 3-Bromo-4-fluorobenzoic acid | C7H4BrFO2 | CID 70509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nitration of 3-bromobenzoicacid give what product? | Filo [askfilo.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Suzuki Coupling of Bromofluorobenzoic Acid Isomers
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the efficient synthesis of complex molecular architectures. Bromofluorobenzoic acids are a critical class of intermediates, offering a trifecta of functional handles—the carboxylic acid, the bromine atom for cross-coupling, and the fluorine atom for modulating physicochemical properties. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1]
This guide provides an in-depth comparison of the reactivity of various bromofluorobenzoic acid isomers in the Suzuki coupling. By dissecting the interplay of steric and electronic effects, we aim to provide a predictive framework for reaction outcomes, aiding in the rational design of synthetic routes.
The Decisive Factors: Steric Hindrance and Electronic Effects
The reactivity of an aryl bromide in the Suzuki coupling is not absolute; it is dictated by the electronic and steric environment of the carbon-bromine bond. The key steps in the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—are all sensitive to these substituent effects.[2]
Electronic Effects of Fluorine and Carboxylic Acid
The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I). This effect can influence the reactivity of the aryl bromide. Conversely, the carboxylic acid group is deactivating, and its carboxylate form (under basic reaction conditions) can potentially coordinate to the palladium catalyst, influencing its activity.[3]
The "Ortho" Effect: A Steric Challenge
Substituents ortho to the bromine atom can significantly impede the approach of the bulky palladium catalyst, thereby slowing down the crucial oxidative addition step. This "ortho effect" is a well-documented challenge in cross-coupling reactions.[4][5] For ortho-substituted benzoic acids, this steric hindrance is compounded by the presence of the adjacent carboxylic acid group.[4]
A Comparative Analysis of Isomer Reactivity
Generally, isomers with less steric hindrance around the bromine atom are expected to be more reactive.
Here is a breakdown of the expected reactivity of various bromofluorobenzoic acid isomers:
-
Isomers with Bromine in the meta or para Position to the Carboxylic Acid and Fluorine in a non-ortho position to Bromine: These isomers are anticipated to be the most reactive. The bromine is relatively unencumbered, facilitating oxidative addition. Examples include:
-
4-Bromo-3-fluorobenzoic acid
-
5-Bromo-2-fluorobenzoic acid
-
3-Bromo-4-fluorobenzoic acid
-
-
Isomers with Fluorine ortho to Bromine: The small size of the fluorine atom means its steric hindrance is less pronounced than that of a carboxylic acid group. However, its strong electron-withdrawing nature can influence the electronic properties of the C-Br bond. Examples include:
-
Isomers with Carboxylic Acid ortho to Bromine: These are expected to be the least reactive due to significant steric hindrance from the bulky carboxylic acid group, which can hinder the approach of the palladium catalyst.[4] Furthermore, the potential for the carboxylate to coordinate with the palladium center could lead to catalyst inhibition.[3] Examples include:
-
2-Bromo-3-fluorobenzoic acid
-
2-Bromo-5-fluorobenzoic acid
-
The following table summarizes the expected relative reactivity based on these principles.
| Isomer | Positional Relationship of Substituents | Expected Relative Reactivity | Rationale |
| High Reactivity | |||
| 5-Bromo-2-fluorobenzoic acid | Br is meta to COOH and para to F | High | Minimal steric hindrance around the bromine atom. |
| 4-Bromo-3-fluorobenzoic acid | Br is para to COOH and meta to F | High | Minimal steric hindrance around the bromine atom. |
| 3-Bromo-4-fluorobenzoic acid | Br is meta to COOH and meta to F | High | Minimal steric hindrance around the bromine atom. |
| Moderate Reactivity | |||
| 4-Bromo-2-fluorobenzoic acid | Br is para to COOH and ortho to F | Moderate | Minor steric hindrance from the ortho-fluorine. |
| 2-Bromo-4-fluorobenzoic acid | Br is ortho to COOH and meta to F | Moderate to Low | Significant steric hindrance from the ortho-COOH group. |
| Low Reactivity | |||
| 2-Bromo-3-fluorobenzoic acid | Br is ortho to COOH and ortho to F | Low | Severe steric hindrance from both ortho substituents. |
| 2-Bromo-5-fluorobenzoic acid | Br is ortho to COOH and para to F | Low | Significant steric hindrance from the ortho-COOH group. |
Experimental Protocol: A Representative Suzuki Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of a bromofluorobenzoic acid with an arylboronic acid. Optimization for specific substrates is recommended.[4]
Materials:
-
Bromofluorobenzoic acid isomer (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the bromofluorobenzoic acid, arylboronic acid, base, and palladium catalyst.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Conclusion
The Suzuki-Miyaura coupling of bromofluorobenzoic acid isomers is a powerful tool for the synthesis of diverse molecular scaffolds. While all isomers can, in principle, undergo this transformation, their reactivity is significantly influenced by the interplay of steric and electronic factors. Isomers with minimal steric hindrance around the carbon-bromine bond are generally more reactive. For substrates with ortho-substituents, particularly the bulky carboxylic acid group, careful optimization of reaction conditions, including the choice of catalyst, ligand, and base, is crucial to achieving satisfactory yields. This guide provides a foundational understanding to aid researchers in navigating the subtleties of these important building blocks in their synthetic endeavors.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-Bromo-2-fluorobenzoic acid | C7H4BrFO2 | CID 302681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 112704-79-7|4-Bromo-2-fluorobenzoic acid|BLD Pharm [bldpharm.com]
A Comparative Guide to Analytical Methods for the Identification of 3-Bromo-5-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for 3-Bromo-5-fluorobenzoic Acid
This compound (C₇H₄BrFO₂) is a halogenated aromatic carboxylic acid whose unique substitution pattern imparts desirable properties for its use as a key intermediate in the synthesis of a variety of active pharmaceutical ingredients and other complex molecules.[1][2] The precise identification and purity assessment of this compound are paramount, as even minor impurities can have significant impacts on reaction yields, downstream processing, and the safety and efficacy of the final product. This guide explores the practical application and comparative strengths of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for purity assessment and quantification.
The Rationale Behind the Method
A reversed-phase HPLC method is the logical choice for this compound. The molecule possesses a non-polar benzene ring and a polar carboxylic acid group, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. The acidity of the mobile phase is a critical parameter; acidification, typically with formic or phosphoric acid, is necessary to suppress the ionization of the carboxylic acid group. This ensures a consistent interaction with the stationary phase, leading to sharp, symmetrical peaks. UV detection is highly effective due to the strong ultraviolet absorbance of the benzene ring.
Caption: Workflow for HPLC analysis of this compound.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid. The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of this compound in methanol or the mobile phase at a concentration of approximately 1 mg/mL. Further dilute as necessary.[3]
Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity for Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For a non-volatile compound like this compound, derivatization is a necessary step to increase its volatility.
The Rationale Behind the Method
The carboxylic acid group makes this compound non-volatile. Esterification, for example, by reaction with a silylating agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or an alkylating agent like methyl iodide, converts the carboxylic acid into a less polar and more volatile ester. This allows the compound to be readily analyzed by GC. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the fragmented molecule. This technique is particularly useful for identifying and quantifying trace volatile impurities that may not be apparent by HPLC.
References
A Senior Application Scientist's Comparative Guide to Validated Assays for 3-Bromo-5-fluorobenzoic Acid Quantification
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for 3-Bromo-5-fluorobenzoic Acid
This compound (3-Br-5-FBA) is a halogenated aromatic carboxylic acid of significant interest in modern synthetic chemistry. Its unique substitution pattern makes it a versatile building block and a key intermediate in the synthesis of novel active pharmaceutical ingredients (APIs), particularly in the development of anti-inflammatory agents, enzyme inhibitors, and agrochemicals.[1][2][3][4] The precise quantification of 3-Br-5-FBA is not merely a procedural step; it is a critical checkpoint in the drug development pipeline. Accurate measurement is essential for pharmacokinetic studies, ensuring manufacturing consistency, assessing API purity, and meeting stringent regulatory standards.
This guide provides an in-depth comparison of validated analytical methodologies for the quantification of this compound. Moving beyond a simple recitation of protocols, we will explore the scientific rationale behind the selection of each technique, offering a framework for choosing the optimal assay for your specific research or quality control needs.
Pillar of Trust: The Principles of Analytical Method Validation
Before delving into specific techniques, it is crucial to ground our discussion in the principles of analytical method validation. The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[5] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process, which we will use as our benchmark for trustworthiness.[5][6][7] Key validation characteristics include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[8]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[8]
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[8]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (%RSD).
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5]
This guide will compare three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each protocol described is designed as a self-validating system, grounded in these fundamental principles.
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
RP-HPLC-UV is the workhorse of many analytical laboratories. It offers a balance of speed, robustness, and cost-effectiveness, making it highly suitable for routine quality control, purity assessment, and quantification in non-complex matrices.
Causality Behind Experimental Choices
The selection of a reversed-phase C18 column is based on the non-polar nature of the 3-Br-5-FBA molecule, allowing for effective retention and separation from more polar impurities. The mobile phase, a mixture of acetonitrile and water, is standard for reversed-phase chromatography. Critically, the addition of a small amount of acid (e.g., formic or phosphoric acid) to the aqueous phase is essential. 3-Br-5-FBA is a carboxylic acid with a pKa that necessitates an acidic mobile phase to suppress the ionization of the carboxyl group.[9] Analyzing the compound in its neutral, protonated form is paramount for achieving sharp, symmetrical peaks and reproducible retention times. UV detection is appropriate as the benzene ring in the molecule provides a chromophore that absorbs in the UV spectrum.
Experimental Workflow: RP-HPLC-UV
Caption: Workflow for 3-Br-5-FBA quantification by RP-HPLC-UV.
Detailed Protocol: RP-HPLC-UV
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water (diluent).
-
Create a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
-
For unknown samples, accurately weigh the material and dissolve in the diluent to achieve a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[9][10][11]
-
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A: 0.1% Formic Acid in Water, B: Acetonitrile.
-
Elution: Isocratic elution with 60:40 (A:B) or a suitable gradient for resolving impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: ~230 nm (to be optimized by scanning).
-
Injection Volume: 10 µL.
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring the highest sensitivity and selectivity, such as quantifying low levels of 3-Br-5-FBA in complex biological matrices (e.g., plasma, urine), LC-MS/MS is the gold standard.[12][13] This technique couples the separation power of HPLC with the highly specific and sensitive detection of a tandem mass spectrometer.
Causality Behind Experimental Choices
The sample preparation for biological matrices is more involved, often requiring protein precipitation or solid-phase extraction (SPE) to remove interferences that can cause ion suppression in the mass spectrometer.[12] SPE offers a more thorough cleanup by selectively retaining the analyte on a sorbent while matrix components are washed away.[10][11] The chromatographic principles are similar to HPLC-UV, but the method can be much faster using UHPLC systems. Detection is achieved using electrospray ionization (ESI) in negative mode, which is ideal for deprotonating the acidic carboxylic acid group to form the [M-H]⁻ ion. Tandem MS (MS/MS) provides exquisite specificity by selecting this precursor ion, fragmenting it, and monitoring a specific product ion. This process, known as Selected Reaction Monitoring (SRM), virtually eliminates background noise.
Experimental Workflow: LC-MS/MS
Caption: Workflow for 3-Br-5-FBA quantification by LC-MS/MS.
Detailed Protocol: LC-MS/MS
-
Sample Preparation (from Plasma):
-
To 100 µL of plasma sample, add an internal standard (ideally, a stable isotope-labeled version of 3-Br-5-FBA).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[14]
-
Vortex for 1 minute, then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Chromatographic and MS Conditions:
-
Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A: 0.1% Formic Acid in Water, B: Acetonitrile.
-
Elution: A fast gradient, e.g., 5% B to 95% B in 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode.
-
MS/MS Transition: Monitor the transition from the precursor ion ([M-H]⁻, m/z 217/219) to a stable product ion (e.g., loss of CO₂, m/z 173/175). The bromine isotope pattern (¹⁹Br/⁸¹Br) provides an additional point of confirmation.
-
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, a chemical derivatization step is mandatory to increase volatility and thermal stability.[15][16][17] This method offers excellent chromatographic resolution and is highly sensitive, especially for identifying trace-level impurities.
Causality Behind Experimental Choices
The core of this method is the derivatization step. Carboxylic acids contain active hydrogen atoms that lead to poor peak shape and thermal instability in a hot GC inlet.[16] Esterification is the most common derivatization strategy, converting the polar carboxylic acid into a more volatile and stable ester.[17] Reagents like BF₃ in methanol or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose.[15][18] The resulting methyl or silyl ester is sufficiently volatile for GC analysis. A non-polar capillary column, such as a DB-5MS, is used to separate compounds based on their boiling points. Mass spectrometry detection provides definitive identification based on the compound's fragmentation pattern.
Experimental Workflow: GC-MS
Caption: Workflow for 3-Br-5-FBA quantification by GC-MS.
Detailed Protocol: GC-MS
-
Derivatization to Methyl Ester:
-
Place the dried sample extract or a known amount of standard in a reaction vial.
-
Add 200 µL of a derivatizing agent such as 14% Boron Trifluoride in Methanol (BF₃·MeOH).[19][20]
-
Seal the vial and heat at 60-80 °C for 30 minutes.
-
Cool the vial, add 1 mL of water and 500 µL of hexane.
-
Vortex vigorously to extract the newly formed methyl 3-bromo-5-fluorobenzoate into the hexane layer.
-
Carefully transfer the upper hexane layer to an autosampler vial for analysis.
-
-
GC-MS Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5MS or similar non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C.
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the methyl ester derivative for best sensitivity, or full scan for impurity identification.
-
Quantitative Performance Comparison
The following table summarizes the expected performance characteristics of the three methods, based on data from validated assays for similar fluorobenzoic acids.[19][20][21][22][23] These values serve as a benchmark and must be confirmed during in-lab validation for this compound specifically.
| Parameter | RP-HPLC-UV | LC-MS/MS | GC-MS (after Derivatization) |
| Typical LOQ | ~0.1 - 1 µg/mL | 0.01 - 0.5 ng/mL[22] | 5 - 50 ng/L (in water)[20] |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Typical Matrix | Drug substance, formulations | Biological fluids (plasma, urine) | Environmental samples, reaction mixtures |
| Selectivity | Moderate | Very High | High |
| Throughput | High | High (with UHPLC) | Moderate (due to derivatization) |
| Key Advantage | Robust, accessible, cost-effective | Ultimate sensitivity and selectivity | Excellent for volatile impurities |
| Key Disadvantage | Lower sensitivity, matrix effects | High instrument cost, ion suppression | Requires derivatization step |
Conclusion and Method Selection
The choice of a validated assay for the quantification of this compound is fundamentally driven by the analytical question at hand. There is no single "best" method; rather, there is an optimal method for each specific application.
-
For routine quality control, purity assessment of the drug substance, or analysis of formulated products , the robustness and simplicity of RP-HPLC-UV make it the most logical and efficient choice.
-
For trace-level quantification in complex biological matrices , such as in pharmacokinetic or metabolism studies, the superior sensitivity and selectivity of LC-MS/MS are indispensable.
-
For identifying and quantifying volatile or semi-volatile process impurities or related substances , GC-MS provides an excellent orthogonal technique, though the requirement for derivatization adds a layer of complexity to the sample preparation.
The following decision-making workflow can guide the selection process:
Caption: Logic diagram for selecting the appropriate analytical method.
By understanding the strengths and limitations of each technique and grounding the chosen method in the rigorous principles of validation, researchers can ensure the generation of accurate, reliable, and defensible data throughout the drug development lifecycle.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound [myskinrecipes.com]
- 4. This compound | 176548-70-2 [chemicalbook.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. Complete Guide: Everything You Need to Know About HPLC Sample Prep [hplcvials.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. organomation.com [organomation.com]
- 12. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lutpub.lut.fi [lutpub.lut.fi]
- 14. nacalai.com [nacalai.com]
- 15. researchgate.net [researchgate.net]
- 16. diverdi.colostate.edu [diverdi.colostate.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. s4science.at [s4science.at]
A Senior Application Scientist's Guide to the Synthesis and Characterization of 3-Bromo-5-fluorobenzoic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 3-Bromo-5-fluorobenzoic Acid
In the landscape of modern synthetic chemistry, this compound stands out as a highly versatile and strategically valuable building block.[1][2] Its utility, particularly in the realms of pharmaceutical and agrochemical development, stems from the unique interplay of its three functional components. The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, the fluorine atom can significantly modulate the electronic properties, lipophilicity, and metabolic stability of derivative compounds, and the carboxylic acid group provides a ready site for further derivatization or can act as a key pharmacophoric element.[1][2][3]
This guide provides an in-depth comparison of key reaction pathways originating from this compound, supported by experimental data and detailed protocols. We will explore its performance in cornerstone reactions like Suzuki-Miyaura coupling and Buchwald-Hartwig amination, and compare its reactivity profile against other halogenated analogs to provide a comprehensive framework for rational synthesis design.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing C-C and C-N bonds. The reactivity of the aryl halide is a critical parameter, with the general trend being I > Br > Cl >> F, dictated by the carbon-halogen bond dissociation energy.[4][5] this compound occupies a sweet spot, offering excellent reactivity under relatively mild conditions without the higher cost and potential instability of iodo-analogs.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a premier method for forming C(sp²)-C(sp²) bonds, creating complex biaryl structures that are prevalent in pharmaceuticals.[6][7] The reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from an efficient, environmentally friendly method using water as a solvent.[8][9]
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), palladium catalyst (e.g., [PdCl₂(NH₂CH₂COOH)₂], 0.1 mol%), and potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 eq.).
-
Solvent Addition: Add 5.0 mL of distilled water to the flask.
-
Reaction: Stir the mixture vigorously at room temperature under air for 1.5 to 6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
-
Work-up: Upon completion, a precipitate of the product typically forms. Collect the solid by filtration and wash thoroughly with distilled water to remove inorganic salts.
-
Purification: The crude product can be further purified by recrystallization. For example, dissolving the precipitate in boiling water and filtering while hot can remove homocoupled byproducts.[8]
Data Presentation: Suzuki Coupling Performance
| Coupling Partner (Arylboronic Acid) | Product | Typical Yield (%) | Notes |
| Phenylboronic acid | 3-Fluoro-5-phenylbenzoic acid | 90-95% | Standard, highly efficient coupling. |
| 4-Methoxyphenylboronic acid | 3-Fluoro-5-(4-methoxyphenyl)benzoic acid | 88-94% | Electron-donating groups are well-tolerated. |
| 4-(Trifluoromethyl)phenylboronic acid | 3-Fluoro-5-(4-(trifluoromethyl)phenyl)benzoic acid | 85-90% | Electron-withdrawing groups are also well-tolerated. |
| 3,5-Difluorophenylboronic acid | 3-Fluoro-5-(3,5-difluorophenyl)benzoic acid | 65-75% | Strongly electron-deficient boronic acids may require longer reaction times or slightly increased catalyst loading for optimal yield.[11] |
Yields are representative and based on protocols for similar bromobenzoic acids.[8][11]
Buchwald-Hartwig Amination: Crafting Aryl Amines
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation that is often challenging using classical methods.[12][13] This reaction has broad utility in synthesizing the aryl amine moieties that are ubiquitous in pharmaceuticals. The choice of ligand and base is critical for success and depends on the specific amine and aryl halide partners.[14][15]
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq.).
-
Reagent Addition: Add this compound (1.0 eq.) and the amine coupling partner (1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the mixture with vigorous stirring. Temperatures typically range from 80-110 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove palladium residues. The filtrate is then washed with water and brine.
-
Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Data Presentation: Buchwald-Hartwig Performance
| Amine Coupling Partner | Product | Typical Yield (%) | Notes |
| Morpholine | 3-Fluoro-5-(morpholino)benzoic acid | 85-95% | Cyclic secondary amines are excellent coupling partners. |
| Aniline | 3-Fluoro-5-(phenylamino)benzoic acid | 70-85% | Aryl amines can be coupled effectively, though may require slightly more forcing conditions. |
| Benzylamine | 3-(Benzylamino)-5-fluorobenzoic acid | 80-90% | Primary amines are generally good substrates. |
| Ammonia (equivalent) | 3-Amino-5-fluorobenzoic acid | 60-75% | Requires specialized ammonia equivalents (e.g., LHMDS) or specific catalyst systems.[16] |
Yields are representative and depend heavily on the specific catalyst-ligand system employed.
Part 2: Derivatization of the Carboxylic Acid
Esterification: A Fundamental Transformation
Esterification is a common and crucial step for modifying the carboxylic acid moiety, which can be important for prodrug strategies, modulating solubility, or protecting the acid during subsequent reactions. While classic Fischer esterification works, milder methods can be advantageous for complex substrates.
Experimental Protocol: N-Bromosuccinimide (NBS) Catalyzed Esterification [17]
-
Reaction Setup: In a vial, dissolve this compound (1.0 mmol) in the desired alcohol (e.g., methanol, 0.5 mL).
-
Catalyst Addition: Add a catalytic amount of N-Bromosuccinimide (NBS, 0.07 mmol).
-
Reaction: Seal the vial and heat to 70 °C for 12-20 hours.
-
Work-up: The reaction often proceeds to high conversion, and for volatile alcohols, the excess can be removed under reduced pressure to yield the crude ester, which can be used without further purification or purified by chromatography if necessary.
Data Presentation: Esterification Yields
| Alcohol | Product | Typical Yield (%) |
| Methanol | Methyl 3-bromo-5-fluorobenzoate | >95% |
| Ethanol | Ethyl 3-bromo-5-fluorobenzoate | >95% |
| Isopropanol | Isopropyl 3-bromo-5-fluorobenzoate | 85-95% |
Part 3: Comparative Reactivity and Characterization
Performance vs. Alternative Halides
The choice of halogen on the aryl ring is a critical decision in synthesis design, balancing reactivity against cost and availability.
| Aryl Halide | Relative Reactivity | Typical Suzuki Coupling Temp. | Notes |
| 3-Iodo -5-fluorobenzoic acid | Highest | Room Temp - 60 °C | Most reactive, allowing for very mild conditions, but is more expensive and less stable.[4] |
| 3-Bromo -5-fluorobenzoic acid | High | Room Temp - 100 °C | The "goldilocks" option: highly reactive, stable, and cost-effective.[4][5] |
| 3-Chloro -5-fluorobenzoic acid | Moderate | 100 - 130 °C | Less reactive, requiring more active (and expensive) catalysts, specialized ligands, and higher temperatures. However, chloro-analogs are often cheaper.[5] |
This comparison underscores the practical advantages of this compound as a reliable and efficient substrate for a broad range of cross-coupling reactions.
Guide to Product Characterization
Confirming the structure and purity of the final product is a non-negotiable step in synthesis. A combination of spectroscopic and chromatographic methods provides a self-validating system.
Caption: A standard workflow for the characterization of synthetic products.
-
¹H and ¹³C NMR Spectroscopy: Provides the primary evidence for structural confirmation. For a Suzuki product, one would expect to see the disappearance of the starting material's aromatic signals and the appearance of a new set of signals corresponding to the coupled aromatic ring. For an amination product, new signals for the amine protons and aliphatic carbons (if present) will appear.[18][19][20]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the parent ion.[21]
-
High-Performance Liquid Chromatography (HPLC): This technique is the gold standard for assessing the purity of the final compound, ensuring that it meets the rigorous standards required for drug development and other high-stakes applications.[22]
Conclusion
This compound is a robust and versatile starting material, offering a reliable platform for the synthesis of diverse and complex molecules. Its well-balanced reactivity in key palladium-catalyzed cross-coupling reactions makes it a preferred choice over other halogenated analogs in many applications. By understanding the nuances of its reactivity and employing rigorous characterization methods, researchers can effectively leverage this building block to accelerate the development of novel chemical entities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. mdpi.com [mdpi.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. rsc.org [rsc.org]
- 21. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. vuir.vu.edu.au [vuir.vu.edu.au]
A Senior Application Scientist's Guide to Alternatives for 3-Bromo-5-fluorobenzoic Acid in Pharmaceutical Synthesis
Introduction: The Strategic Role of 3-Bromo-5-fluorobenzoic Acid
In the landscape of modern pharmaceutical synthesis, the strategic placement of halogen atoms on aromatic scaffolds is a cornerstone of molecular design. This compound (CAS 176548-70-2) has emerged as a valuable building block, prized for its dual-handle reactivity.[1][2] The bromine atom serves as a reliable linchpin for palladium-catalyzed cross-coupling reactions, while the fluorine atom, meta to the deactivating carboxylic acid, influences the electronic properties of the ring and can participate in nucleophilic aromatic substitution (SNAr) under certain conditions. This unique arrangement allows for sequential and site-selective functionalization, making it an important intermediate in the synthesis of anti-inflammatory, analgesic, and anti-cancer agents.[1][2]
The carboxylic acid moiety further enhances its utility, providing a convenient point for amide bond formation or other derivatizations.[2] However, reliance on a single building block can introduce constraints related to cost, supply chain stability, or the need for alternative reactivity profiles. This guide provides a comparative analysis of viable alternative reagents, offering researchers and drug development professionals the data and insights needed to make informed decisions in their synthetic campaigns.
Core Reactivity Profiles: Cross-Coupling and SNAr
The choice of an alternative reagent is fundamentally dictated by the intended chemical transformation. For this compound, two primary reaction classes dominate its application:
-
Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination exploit the carbon-bromine (C-Br) bond. The reactivity of the aryl halide in the crucial oxidative addition step of the catalytic cycle is paramount.[3][4]
-
Nucleophilic Aromatic Substitution (SNAr): This reaction involves the displacement of a leaving group (typically a halide) by a nucleophile. For this to occur, the aromatic ring must be "activated" by electron-withdrawing groups (like NO₂ or, to a lesser extent, COOH) positioned ortho or para to the leaving group.[5][6]
Comparative Analysis of Alternative Reagents
Several alternatives to this compound exist, each with a distinct profile of reactivity, cost, and application scope. The ideal choice is context-dependent, hinging on the specific reaction and strategic goals of the synthesis.
| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Melting Point (°C) | Key Features & Considerations |
| This compound | 176548-70-2 | 219.01 | 140 - 146 | Benchmark. Excellent reactivity in Pd-catalyzed cross-couplings. Moderate cost.[1] |
| 3-Chloro-5-fluorobenzoic acid | 25026-64-6 | 174.55 | 145 - 149 | Cost-Effective Alternative. Lower cost and wider availability. C-Cl bond is stronger, requiring more active catalysts (e.g., bulky, electron-rich phosphine ligands) or harsher conditions for cross-coupling.[7] |
| 3-Iodo-5-fluorobenzoic acid | 188815-32-9 (isomer) | 265.99 | 219 - 221 | High Reactivity Alternative. The C-I bond is the most labile, enabling cross-coupling under the mildest conditions. Significantly higher cost and lower stability can be prohibitive for large-scale synthesis.[3] |
| 3,5-Difluorobenzoic acid | 455-40-3 | 158.10 | 122 - 125 | SNAr Specialist. Lacks a reactive handle for cross-coupling at the 3-position. Both fluorine atoms can act as leaving groups in SNAr reactions, activated by the carboxylic acid. Useful for building symmetrical or selectively substituted diaryl ethers.[8] |
Case Study 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forging C-C bonds. Here, we compare the performance of bromo-, chloro-, and iodo-analogs in a typical coupling with phenylboronic acid.
The reactivity trend in the rate-determining oxidative addition step is dictated by the carbon-halogen bond dissociation energy, which follows the order: C-I < C-Br < C-Cl .[3] This has profound implications for catalyst selection and reaction conditions.
Protocol 1A: Suzuki Coupling with this compound (Benchmark)
This protocol uses a standard, widely effective catalyst system.
Methodology:
-
To a dry round-bottom flask under an inert atmosphere (Argon), add this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (3.0 mmol, 3.0 eq).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol%).
-
Add a degassed solvent system, typically a mixture like Toluene/Water (4:1, 10 mL).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and separate the organic layer.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 3-fluoro-5-phenylbenzoic acid. Expected Yield: >90%[2][9]
Protocol 1B: Suzuki Coupling with 3-Chloro-5-fluorobenzoic acid (Cost-Effective Alternative)
The inertness of the C-Cl bond necessitates a more potent catalyst system.
Methodology:
-
Follow steps 1 and 3 from Protocol 1A, using 3-chloro-5-fluorobenzoic acid as the starting material.
-
For the catalyst (Step 2), use a more active system. A common choice is a combination of a palladium precursor like Pd₂(dba)₃ (2 mol%) and a bulky, electron-rich phosphine ligand such as SPhos or XPhos (4-5 mol%).
-
Heat the reaction to a slightly higher temperature, around 110 °C.
-
Monitor the reaction. Note that reaction times may be longer, potentially 12-24 hours, to achieve full conversion.
-
Perform work-up and purification as described in Protocol 1A. Expected Yield: 80-95%, highly dependent on the efficiency of the chosen catalyst system.[7]
Causality and Choice: The decision between the bromo and chloro derivatives is a classic trade-off between reactivity and cost. For discovery chemistry and small-scale synthesis, the higher reactivity of the bromide is often preferred for its reliability. For process development and large-scale manufacturing, the significant cost savings of the chloride justify the initial investment in optimizing a more advanced catalytic system.[1]
Case Study 2: Nucleophilic Aromatic Substitution (SNAr)
When the goal is to form a C-O or C-N bond via SNAr, displacing a fluorine atom is often advantageous. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. This effect often outweighs its high bond strength, making fluoride a surprisingly good leaving group in activated systems.[5][10]
Protocol 2: Diaryl Ether Synthesis using 3,5-Difluorobenzoic acid
This protocol demonstrates the utility of a difluoro-substituted reagent for SNAr.
Methodology:
-
In a reaction vial, combine 3,5-difluorobenzoic acid (1.0 mmol, 1.0 eq), phenol (1.0 mmol, 1.0 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Add a high-boiling polar aprotic solvent, such as DMSO or DMF (3 mL).
-
Seal the vial and heat the mixture to 120-140 °C with stirring.
-
Monitor the reaction by LC-MS. The reaction is typically complete within 6-18 hours.
-
Cool the reaction to room temperature and carefully quench by adding it to ice-cold water.
-
Acidify the mixture with 1M HCl to a pH of ~2-3 to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 3-fluoro-5-phenoxybenzoic acid. Expected Yield: 70-85%[11]
Causality and Choice: For SNAr reactions, 3,5-difluorobenzoic acid is superior to its bromo- and chloro-analogs. The second fluorine atom provides an additional electron-withdrawing effect, further activating the ring toward nucleophilic attack. Furthermore, fluoride is a better leaving group than bromide or chloride in this specific mechanism because the rate-determining step is the initial nucleophilic attack, which is accelerated by the highly electronegative fluorine.[10] This makes 3,5-difluorobenzoic acid the reagent of choice for building molecules where a diaryl ether or similar linkage is desired.
Conclusion and Future Outlook
While this compound remains a versatile and reliable building block, a nuanced understanding of its alternatives empowers chemists to optimize synthetic routes for cost, efficiency, and specific strategic outcomes.
-
For reliable, mild cross-couplings , iodo-analogs are the most reactive but come at a high cost, making bromo-analogs the balanced choice for most applications.
-
For cost-driven, large-scale synthesis , chloro-analogs are increasingly viable, provided that investment is made in developing robust, modern catalyst systems.
-
For SNAr-based strategies , particularly for diaryl ether synthesis, difluoro-analogs offer superior reactivity due to electronic activation and the unique role of fluorine as a leaving group.
The continuous evolution of catalyst technology will likely further narrow the reactivity gap between aryl bromides and chlorides, making the latter even more attractive. As synthetic chemists, the ability to select the right tool for the job—choosing not just a reagent but a complete synthetic strategy—is paramount to accelerating the discovery and development of new medicines.
References
- 1. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 11. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
A Senior Application Scientist's Guide to Reactivity: Bromo vs. Iodo Substituted Fluorobenzoic Acids
For researchers and professionals in drug development and materials science, the selection of building blocks is a critical decision that dictates synthetic strategy, efficiency, and cost. Halogenated fluorobenzoic acids are privileged scaffolds, offering multiple points for diversification. However, not all halogens are created equal. Understanding the nuanced reactivity differences between bromo- and iodo-substituted analogs is paramount for predictable and successful outcomes. This guide provides an in-depth, data-supported comparison to inform your experimental design.
The Decisive Factor: The Carbon-Halogen Bond
The fundamental difference in reactivity between iodo- and bromo-substituted fluorobenzoic acids in many common transformations, particularly palladium-catalyzed cross-coupling reactions, is rooted in the carbon-halogen (C-X) bond dissociation energy (BDE). The carbon-iodine bond is inherently longer and weaker than the carbon-bromine bond.
This seemingly simple fact has profound implications for the kinetics of a reaction. The weaker C-I bond requires less energy to break, facilitating the initial, and often rate-determining, step of many catalytic cycles: oxidative addition.[1][2]
| Bond | Representative Bond Dissociation Energy (kcal/mol) |
| C-Br (in Bromobenzene) | ~81 |
| C-I (in Iodobenzene) | ~65 |
| Data compiled from various sources, including[3]. |
This energy difference dictates that iodo-substituted aromatics are generally more reactive than their bromo-counterparts in reactions proceeding via an oxidative addition mechanism.[1][4]
I. Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The superior reactivity of aryl iodides is a consistent theme across the most common palladium-catalyzed cross-coupling reactions. This allows for milder reaction conditions, lower catalyst loadings, and often faster reaction times compared to aryl bromides.[2]
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, a robust method for forming C-C bonds, clearly illustrates the reactivity trend. Aryl iodides frequently undergo coupling at or near room temperature, whereas aryl bromides often necessitate elevated temperatures to achieve comparable conversion rates.[4][5] This differential reactivity can be exploited for sequential, chemoselective functionalization of polyhalogenated substrates.[6]
Comparative Experimental Data: Suzuki-Miyaura Coupling
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) | Source |
| 4-Iodobenzoic Acid | Na₂PdCl₄ (0.01 mol%) | Na₂CO₃ | H₂O | 25 | 0.5 | 100 | [5] |
| 4-Bromobenzoic Acid | Na₂PdCl₄ (0.01 mol%) | Na₂CO₃ | H₂O | 25 | 0.5 | <10 | [5] |
| 4-Bromobenzoic Acid | Na₂PdCl₄ (0.01 mol%) | Na₂CO₃ | H₂O | 70 | 2 | 100 | [4] |
The data unequivocally shows that the iodo-substituted acid achieves complete conversion under ambient conditions where the bromo-analog is largely unreactive.[4][5]
Caption: Suzuki-Miyaura Catalytic Cycle.
Representative Protocol: Suzuki-Miyaura Coupling of a 2-Bromo-5-fluorobenzoic Acid
-
Inert Atmosphere: To a dry Schlenk flask, add 2-bromo-5-fluorobenzoic acid (1.0 eq.), the desired arylboronic acid (1.3 eq.), and K₃PO₄ (3.0 eq.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Evacuate and backfill the flask with argon (3x). Add degassed 1,4-dioxane and water (e.g., 10:1 v/v) via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. For an analogous iodo-substrate, the reaction may proceed efficiently at a lower temperature (e.g., 40-60 °C).
-
Monitoring & Workup: Monitor progress by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and acidify the aqueous layer with 1M HCl to protonate the product.
-
Purification: Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.[7]
B. Buchwald-Hartwig Amination
This essential C-N bond-forming reaction follows the same reactivity principle. Aryl iodides are more readily converted to the desired arylamines than aryl bromides.[8] The development of sterically hindered, electron-rich phosphine ligands has been critical for enabling the efficient coupling of less reactive aryl bromides and chlorides.[9]
Comparative Reactivity Insights
While a direct quantitative comparison for fluorobenzoic acids is sparse in the literature, general studies confirm the trend. For instance, in developing syntheses for organic semiconductors, it was noted that aryl iodides achieved the same product yield as bromides but with a significantly reduced catalyst loading.[8]
Caption: Buchwald-Hartwig Amination Catalytic Cycle.
Representative Protocol: Buchwald-Hartwig Amination
-
Setup: In a glovebox, charge an oven-dried vial with the iodo- or bromo-fluorobenzoic acid (1.0 eq.), the desired amine (1.2 eq.), a strong base (e.g., NaOt-Bu, 1.4 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Solvent: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the vial and heat to 80-110 °C with stirring. Reactions with aryl iodides may proceed to completion more rapidly or at lower temperatures than those with aryl bromides.
-
Workup: After cooling, quench the reaction with a saturated aqueous NH₄Cl solution. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers, dry, concentrate, and purify by flash chromatography.
C. Sonogashira Coupling
For the formation of C(sp²)-C(sp) bonds, the Sonogashira coupling provides another clear example of the I > Br reactivity trend.[10] The coupling of aryl iodides often proceeds smoothly at room temperature, while aryl bromides typically require heating to achieve efficient conversion.[10] This allows for selective alkynylation of an aryl iodide in the presence of an aryl bromide by simply controlling the reaction temperature.[10]
Comparative Experimental Data: Sonogashira Coupling
| Aryl Halide | Alkyne | Catalyst System | Temp (°C) | Yield (%) | Source |
| Various Aryl Iodides | Phenylacetylene | Pd-NHC-MIL-101(Cr) | 110 | 90-98 | [11] |
| Various Aryl Bromides | Phenylacetylene | Pd-NHC-MIL-101(Cr) | 110 | 85-95 | [11] |
| Aryl Iodides | 2-methyl-3-butyn-2-ol | NS-MCM-41-Pd | 90 | 85-95 (Good to Excellent) | [12] |
| Deactivated Aryl Bromides | 2-methyl-3-butyn-2-ol | NS-MCM-41-Pd | 90 | Lower Yields | [12] |
While modern catalysts can effectively couple aryl bromides at high temperatures, studies consistently show that aryl iodides react more readily, especially with less activated substrates.[11][12]
Caption: Sonogashira Catalytic Cycle.
Representative Protocol: Copper-Free Sonogashira Coupling
-
Setup: To a Schlenk tube, add the iodo- or bromo-fluorobenzoic acid (1.0 eq.), terminal alkyne (1.5 eq.), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a base (e.g., pyrrolidine, 2.0 eq.).
-
Solvent: Add a suitable solvent like N-methylpyrrolidinone (NMP).
-
Inert Atmosphere: Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Reaction: Stir the reaction at room temperature for aryl iodides. For aryl bromides, heating to 60-100 °C is typically required.[10]
-
Workup and Purification: Monitor by TLC. Upon completion, perform an appropriate aqueous workup, extract the product, dry the organic phase, and purify by chromatography.
II. Reactivity in Nucleophilic Aromatic Substitution (SNAr)
In stark contrast to metal-catalyzed cross-coupling, the reactivity order for nucleophilic aromatic substitution (SNAr) is often inverted: F > Cl > Br > I .[13] This counter-intuitive trend is a direct consequence of the reaction mechanism.
The SNAr reaction does not involve oxidative addition. Instead, the rate-determining step is the nucleophilic attack on the electron-deficient aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[14][15]
The reaction is accelerated by powerful electron-withdrawing groups (like NO₂ or the F atom itself) ortho or para to the leaving group, as they stabilize the negative charge in the intermediate.[15][16]
-
Why Fluorine is More "Reactive": Fluorine is the most electronegative halogen. Its powerful negative inductive effect withdraws electron density from the ring, stabilizing the anionic Meisenheimer complex and lowering the activation energy of the slow, rate-determining addition step.[14][15]
-
Leaving Group Ability is Not Rate-Determining: The second step, the elimination of the halide leaving group to restore aromaticity, is fast.[13][14] Therefore, the relatively poor leaving group ability of fluoride (due to the strong C-F bond) does not impede the overall reaction rate.[14]
Caption: SNAr Mechanism Highlighting the Rate-Determining Step.
For a fluorobenzoic acid bearing an additional bromo or iodo substituent, an SNAr reaction would likely favor displacement of the fluorine atom, provided the ring is sufficiently activated and the nucleophile is strong enough. The bromo and iodo substituents are less effective at activating the ring for nucleophilic attack compared to fluorine.
Summary and Practical Considerations
| Feature | Iodo-Substituted Fluorobenzoic Acids | Bromo-Substituted Fluorobenzoic Acids |
| Cross-Coupling Reactivity | Higher. Faster rates, milder conditions (often RT), lower catalyst loading. | Lower. Slower rates, often requires heating, higher catalyst loading. |
| SNAr Reactivity | Lower. Less effective at stabilizing the Meisenheimer complex. | Lower. Less effective at stabilizing the Meisenheimer complex. (Fluorine itself is the most activating halogen for this mechanism). |
| Chemoselectivity | Enables selective reaction at the C-I bond in the presence of a C-Br bond.[6][10] | Can be left intact while a C-I bond is selectively functionalized. |
| Cost & Stability | Generally more expensive and can be less stable.[2][4] | More cost-effective and typically more stable.[4] |
-
For Cross-Coupling (Suzuki, Buchwald-Hartwig, Sonogashira, etc.): Choose iodo-substituted fluorobenzoic acids for maximum reactivity, especially when dealing with sensitive substrates that demand mild conditions or when seeking to perform selective reactions on polyhalogenated systems.
-
For Economy and Robustness: Bromo-substituted fluorobenzoic acids are the workhorses. They are less expensive and more stable, and with modern, highly active catalyst systems, they can deliver excellent results, albeit often with more forcing conditions.
-
For SNAr: Neither iodo nor bromo substituents are as activating as the fluoro group itself. The reactivity in this class of reaction is dictated by the stabilization of the Meisenheimer complex, where fluorine's inductive effect is dominant.
By understanding these fundamental principles and leveraging the comparative data, researchers can make informed decisions, optimizing their synthetic routes for efficiency, selectivity, and overall success.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 6. uwindsor.ca [uwindsor.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 12. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Spectroscopic comparison of 3-Bromo-5-fluorobenzoic acid and its precursors
Introduction
3-Bromo-5-fluorobenzoic acid is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1] Its utility stems from the presence of three distinct functional groups on the aromatic ring: a carboxylic acid, a bromine atom, and a fluorine atom, each offering opportunities for diverse chemical modifications. Understanding the spectroscopic characteristics of this molecule and its precursors is paramount for researchers in synthetic chemistry and drug development to ensure the identity, purity, and structural integrity of their compounds. This guide provides a comprehensive spectroscopic comparison of this compound with two of its common precursors: 3,5-difluorobenzoic acid and 3-bromobenzoic acid. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to elucidate the structural transformations that occur during its synthesis.
Synthetic Pathways and Precursor Selection
The synthesis of this compound can be approached from several routes. For the purpose of this comparative guide, we will focus on two common synthetic strategies, each starting from a different commercially available precursor. This allows us to explore the spectroscopic signatures that arise from the introduction of either a bromine or a fluorine atom onto the benzoic acid backbone.
The chosen precursors for this guide are:
-
3,5-Difluorobenzoic Acid: A precursor that undergoes electrophilic bromination to yield the target molecule.
-
3-Bromobenzoic Acid: A precursor that would undergo electrophilic fluorination (a less common but illustrative transformation) to arrive at the final product.
The following diagram illustrates the synthetic relationships:
Caption: Synthetic routes to this compound.
Comparative Spectroscopic Analysis
The following sections provide a detailed comparison of the spectroscopic data for this compound and its precursors. The data presented is a compilation from various spectral databases and literature sources.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms in a molecule. For the compounds in this guide, ¹H, ¹³C, and ¹⁹F NMR provide complementary information to confirm their structures.
¹H NMR Spectroscopy
The ¹H NMR spectra of these aromatic carboxylic acids are characterized by signals in the aromatic region (typically 7.0-8.5 ppm) and a broad singlet for the carboxylic acid proton (often >10 ppm). The substitution pattern on the benzene ring dictates the chemical shifts and coupling patterns of the aromatic protons.
| Compound | Aromatic Protons (ppm) and Coupling | Carboxylic Acid Proton (ppm) |
| 3,5-Difluorobenzoic Acid | ~7.6 (m, 2H), ~7.2 (m, 1H) | >10 (br s, 1H) |
| 3-Bromobenzoic Acid | ~8.1 (t, 1H), ~7.9 (d, 1H), ~7.7 (d, 1H), ~7.3 (t, 1H) | >10 (br s, 1H) |
| This compound | ~7.8 (m, 1H), ~7.6 (m, 1H), ~7.4 (m, 1H) | >10 (br s, 1H) |
Causality in ¹H NMR: The introduction of a bromine atom in place of a fluorine atom (comparing 3,5-difluorobenzoic acid to this compound) leads to a general downfield shift of the adjacent aromatic protons due to the deshielding effect of bromine. The symmetry in 3,5-difluorobenzoic acid results in a simpler spectrum compared to the other two less symmetrical molecules.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides insights into the carbon framework of the molecules. The chemical shifts of the aromatic carbons are influenced by the electronegativity of the substituents.
| Compound | Carboxylic Acid Carbon (ppm) | Aromatic Carbons (ppm) |
| 3,5-Difluorobenzoic Acid | ~164 | ~163 (d), ~134 (t), ~116 (d), ~112 (t) |
| 3-Bromobenzoic Acid | ~166 | ~137, ~133, ~130, ~129, ~123 |
| This compound | ~164 | ~162 (d), ~136 (d), ~128 (d), ~125 (d), ~122 (d), ~117 (d) |
Causality in ¹³C NMR: The carbon attached to the highly electronegative fluorine atom in both fluorine-containing compounds experiences significant deshielding and exhibits coupling (a doublet in the case of a direct C-F bond). The introduction of bromine also deshields the directly attached carbon. The symmetry of 3,5-difluorobenzoic acid is evident in its ¹³C NMR spectrum, which shows fewer signals than the other two compounds.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a sensitive technique for characterizing fluorine-containing compounds. The chemical shifts are highly dependent on the electronic environment of the fluorine atom.
| Compound | ¹⁹F Chemical Shift (ppm) |
| 3,5-Difluorobenzoic Acid | ~ -108 |
| This compound | ~ -110 |
Causality in ¹⁹F NMR: The chemical shift of the fluorine atom is influenced by the other substituents on the ring. The presence of the bromine atom in this compound causes a slight upfield shift compared to 3,5-difluorobenzoic acid.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key absorptions for these benzoic acid derivatives are the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C-X (halogen) stretches.
| Compound | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) |
| 3,5-Difluorobenzoic Acid | 3300-2500 (broad) | ~1700 | ~1250 | - |
| 3-Bromobenzoic Acid | 3300-2500 (broad) | ~1700 | - | ~700 |
| This compound | 3300-2500 (broad) | ~1700 | ~1250 | ~700 |
Causality in IR Spectroscopy: All three compounds exhibit the characteristic broad O-H stretch of a carboxylic acid dimer and a strong C=O stretch around 1700 cm⁻¹. The presence of fluorine is confirmed by a strong C-F stretching vibration, while the C-Br stretch appears at a lower wavenumber. This compound will uniquely show characteristic bands for both C-F and C-Br bonds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The presence of bromine is readily identified by its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| 3,5-Difluorobenzoic Acid | C₇H₄F₂O₂ | 158.10 | 158 (M+), 141, 113 |
| 3-Bromobenzoic Acid | C₇H₅BrO₂ | 200.02 | 200/202 (M+), 183/185, 155, 76 |
| This compound | C₇H₄BrFO₂ | 219.01 | 218/220 (M+), 201/203, 173, 94 |
Causality in Mass Spectrometry: The molecular ion peak (M+) in the mass spectrum confirms the molecular weight of each compound. The isotopic pattern of bromine (M+ and M+2 peaks of similar intensity) is a clear indicator for the presence of a single bromine atom in 3-bromobenzoic acid and this compound. Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data. Specific instrument parameters may vary.
NMR Spectroscopy
A standard protocol for acquiring NMR spectra is as follows:
Caption: General workflow for NMR analysis.
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H, ¹³C, and ¹⁹F NMR spectra. Standard pulse programs are typically used.
-
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS).
IR Spectroscopy (FTIR-ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
Caption: Workflow for FTIR-ATR analysis.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Use the pressure arm to ensure firm contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the IR spectrum. The instrument software will automatically ratio the sample spectrum to the background.
Mass Spectrometry (Electron Ionization - EI)
A general procedure for obtaining an EI mass spectrum is outlined below.
Caption: General workflow for EI-MS analysis.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Conclusion
The spectroscopic comparison of this compound with its precursors, 3,5-difluorobenzoic acid and 3-bromobenzoic acid, provides a clear illustration of how the introduction of different halogen substituents systematically alters their spectral properties. By carefully analyzing the changes in NMR chemical shifts and coupling patterns, the appearance and disappearance of characteristic IR absorption bands, and the distinct molecular ion and isotopic patterns in mass spectrometry, researchers can confidently track the progress of their synthetic transformations and verify the structure of their final product. This guide serves as a valuable resource for scientists and professionals in the fields of chemical synthesis and drug development, enabling them to make informed decisions based on robust analytical data.
References
A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available 3-Bromo-5-fluorobenzoic Acid
For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which reliable and reproducible results are built. 3-Bromo-5-fluorobenzoic acid is a key building block in the synthesis of a wide array of pharmaceuticals and agrochemicals, where its specific substitution pattern is crucial for biological activity and patentability.[1] Impurities, even in trace amounts, can lead to unwanted side reactions, decreased yields, and potentially toxic byproducts in the final active pharmaceutical ingredient (API).
This guide provides an in-depth, technically-grounded comparison of methodologies for the purity analysis of commercially available this compound. It is designed to empower researchers to independently verify the quality of their reagents, understand potential pitfalls, and select the most appropriate analytical techniques for their specific needs. We will move beyond simple pass/fail criteria and delve into the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
Understanding the Impurity Landscape: What to Look For and Why
The purity of this compound is intrinsically linked to its synthetic route. A common industrial synthesis involves the hydrolysis of 3-bromo-5-fluorobenzonitrile.[2] This pathway, while efficient, can introduce several predictable impurities.
Key Potential Impurities:
-
Starting Material Carryover: Incomplete hydrolysis can lead to the presence of residual 3-bromo-5-fluorobenzonitrile .
-
Hydrolysis Intermediate: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. Therefore, 3-bromo-5-fluorobenzamide is a likely process-related impurity.
-
Regioisomeric Impurities: The synthesis of the precursors to 3-bromo-5-fluorobenzonitrile can sometimes yield a mixture of isomers. For instance, the bromination of 3-fluorobenzoic acid or related precursors may not be perfectly regioselective, leading to the formation of other bromo-fluoro-benzoic acid isomers . The presence of these isomers can be particularly problematic as they may have similar physical properties, making them difficult to separate from the desired product.
-
Residual Solvents and Reagents: As with any chemical synthesis, residual solvents and inorganic salts from the workup may also be present.
The following diagram illustrates the primary synthesis route and the potential for impurity formation.
Caption: Synthesis pathway and potential impurity formation.
A Multi-Pronged Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A robust analysis relies on the orthogonal application of several methods, each providing a unique piece of the puzzle. For this compound, a combination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.
The following workflow outlines a logical approach to the comprehensive purity analysis of this compound.
Caption: Recommended analytical workflow for purity assessment.
Experimental Protocols
The following protocols are designed to be robust and reproducible. The rationale behind key parameter choices is explained to allow for adaptation to available instrumentation.
High-Performance Liquid Chromatography (HPLC-UV) for Quantitative Purity
HPLC is the gold standard for determining the purity of non-volatile organic compounds.[3] By separating the main component from its impurities, we can accurately quantify the purity by peak area percentage.
Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for the separation of aromatic carboxylic acids.[4]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
Rationale: The acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention on the reversed-phase column.[4]
-
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
Rationale: A gradient elution is necessary to separate compounds with a range of polarities, from the polar benzoic acid to the less polar nitrile and amide impurities.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase starting condition (30:70 Acetonitrile:Water) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Confirmatory Identification
GC-MS is highly sensitive for the detection of volatile and semi-volatile impurities. For carboxylic acids, derivatization is often required to increase their volatility.[5]
Protocol:
-
Derivatization (Esterification):
-
To ~1 mg of the sample, add 500 µL of Methanol and 2-3 drops of concentrated Sulfuric Acid.
-
Heat the mixture at 60 °C for 30 minutes.
-
After cooling, add 1 mL of water and extract with 1 mL of ethyl acetate.
-
The ethyl acetate layer containing the methyl ester derivative is used for GC-MS analysis.
-
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-400.
¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification
NMR spectroscopy provides invaluable structural information and can be used for quantitative analysis (qNMR).[6] ¹H NMR confirms the overall structure, while ¹⁹F NMR is particularly sensitive to the electronic environment of the fluorine atom and can reveal subtle impurities.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of a quantitative internal standard (e.g., maleic acid for ¹H NMR) if qNMR is desired.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical chemical shifts for this compound in CDCl₃ are expected around δ 7.5-8.0 ppm.
-
-
¹⁹F NMR Acquisition:
-
Acquire a standard fluorine spectrum.
-
The wide chemical shift range of ¹⁹F NMR provides excellent resolution for distinguishing between different fluorinated species.[7]
-
Comparative Data Analysis: Interpreting the Results
To illustrate the application of these methods, we present hypothetical data for three different commercial sources of this compound.
Table 1: Comparative Purity Analysis of Commercial this compound
| Parameter | Source A | Source B | Source C |
| Stated Purity | >99% | >98% | >98% |
| HPLC Purity (Area %) | 99.85% | 98.50% | 99.20% |
| Major Impurity (HPLC) | None Detected (>0.05%) | 1.2% (retention time consistent with 3-bromo-5-fluorobenzonitrile) | 0.6% (unidentified peak) |
| GC-MS Analysis | No significant impurities detected after derivatization. | Confirmed presence of methyl 3-bromo-5-fluorobenzonitrile. | Detected a regioisomer of methyl bromo-fluoro-benzoate. |
| ¹H NMR | Consistent with structure. | Consistent with structure, minor peaks consistent with nitrile impurity. | Consistent with structure, additional aromatic signals suggesting an isomeric impurity. |
| ¹⁹F NMR | Single sharp resonance. | Single sharp resonance. | Two distinct resonances, indicating different fluorine environments. |
| Overall Assessment | High Purity, suitable for all applications. | Contains starting material impurity, may require purification for sensitive applications. | Contains an isomeric impurity, not recommended for applications where regiochemistry is critical. |
Illustrative Chromatograms and Spectra:
The following are representative data that would be obtained from the analysis of the different sources.
-
Source A (High Purity): The HPLC chromatogram would show a single major peak with a flat baseline. The ¹H and ¹⁹F NMR spectra would be clean, with all signals attributable to the main compound.
-
Source B (Contains Starting Material): The HPLC chromatogram would show a major peak for the product and a smaller, earlier eluting peak corresponding to the less polar 3-bromo-5-fluorobenzonitrile. The GC-MS analysis would confirm the identity of this impurity.
-
Source C (Contains Regioisomer): The HPLC may or may not fully resolve the regioisomer from the main peak, depending on the specific isomer and chromatographic conditions. However, ¹⁹F NMR is a powerful tool for detecting such impurities, as the chemical shift of the fluorine atom is highly sensitive to its position on the aromatic ring. The presence of two signals in the ¹⁹F NMR spectrum would be a clear indication of an isomeric mixture.
Conclusion: The Imperative of Independent Verification
This guide underscores the critical importance of a multi-technique approach to the purity analysis of this compound. While a supplier's Certificate of Analysis provides a valuable starting point, independent verification is essential for ensuring the quality and integrity of research and development activities. By understanding the potential impurities and employing the appropriate analytical methodologies, researchers can proceed with confidence, knowing that their starting materials meet the stringent requirements of their work. The protocols and insights provided herein serve as a robust framework for establishing a self-validating system of quality control, ultimately contributing to more reliable and reproducible scientific outcomes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 176548-70-2 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968 - PubChem [pubchem.ncbi.nlm.nih.gov]
Benchmarking synthesis routes for 3-Bromo-5-fluorobenzoic acid
An Objective Comparison of Synthesis Routes for 3-Bromo-5-fluorobenzoic Acid
A Senior Application Scientist's Guide to Synthetic Strategy
Abstract
This compound is a critical building block in the synthesis of a wide array of high-value compounds, particularly in the pharmaceutical and agrochemical sectors.[1][2][3] Its halogenated aromatic structure allows for precise molecular scaffolding through techniques like cross-coupling reactions, making it indispensable for developing novel active pharmaceutical ingredients (APIs) and potent agrochemicals.[2][3] The strategic selection of a synthetic route is therefore paramount, directly impacting yield, purity, scalability, and overall cost-effectiveness. This guide provides a comparative benchmark of the primary synthetic pathways to this compound, offering field-proven insights and detailed experimental protocols to inform laboratory and industrial-scale production decisions.
Comparative Analysis of Primary Synthetic Routes
The synthesis of this compound can be approached from several distinct precursors. We will critically evaluate three common methodologies: the Sandmeyer reaction starting from an amino precursor, the hydrolysis of a nitrile, and the direct electrophilic bromination of a fluorinated benzoic acid.
Route A: Sandmeyer Reaction from 3-Amino-5-fluorobenzoic Acid
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine into an aryl halide via a diazonium salt intermediate.[4][5] This transformation is a two-step process, beginning with the diazotization of the primary amine, followed by a copper(I)-catalyzed displacement of the diazonium group with a bromide.[6]
Causality of Experimental Design: The initial diazotization must be conducted at low temperatures (0–5 °C) to ensure the stability of the aryl diazonium salt, which can be explosive if isolated in a dry state.[7] The use of sodium nitrite in a strong acidic medium like hydrobromic acid (HBr) generates the necessary nitrous acid in situ. The subsequent displacement step utilizes copper(I) bromide (CuBr) as a catalyst. The mechanism involves a single electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical and nitrogen gas, which then reacts with a bromide from the copper(II) bromide species to form the final product and regenerate the copper(I) catalyst.[6]
Logical Workflow for Route A: Sandmeyer Reaction
Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.
Advantages:
-
Reliability: A well-established and predictable reaction for aryl halide synthesis.[4]
-
Starting Material Accessibility: Amino-substituted benzoic acids are often commercially available or readily synthesized.
Disadvantages:
-
Safety: Aryl diazonium salts are thermally unstable and potentially explosive when dry.[7] Strict temperature control is critical.
-
Side Reactions: Susceptible to side reactions such as hydroxylation, which can reduce yield and complicate purification.[7][8]
-
Waste Stream: The use of copper salts results in a heavy metal waste stream that requires appropriate disposal.
Route B: Hydrolysis of 3-Bromo-5-fluorobenzonitrile
This route offers a more direct conversion if the corresponding benzonitrile is available. The nitrile group is hydrolyzed to a carboxylic acid under basic conditions, followed by acidification to precipitate the final product.
Causality of Experimental Design: The hydrolysis of a nitrile to a carboxylate is a robust and high-yielding reaction. It proceeds via nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile, forming an intermediate that, after protonation and tautomerization, leads to an amide. The amide is then further hydrolyzed under the reaction conditions to the carboxylate salt. The use of a strong base like sodium hydroxide and elevated temperatures (reflux) is necessary to drive both hydrolysis steps to completion.[1] Subsequent acidification with a strong acid like HCl protonates the carboxylate, causing the less soluble carboxylic acid to precipitate out of the aqueous solution.[1]
Logical Workflow for Route B: Hydrolysis
Caption: Workflow for the synthesis of this compound via nitrile hydrolysis.
Advantages:
-
High Yield: A reported yield of 94% makes this route highly efficient.[1]
-
Simplicity: The procedure is straightforward, involving a single primary reaction step followed by a simple workup.
-
Purity: The product often precipitates with high purity, minimizing the need for extensive purification.
Disadvantages:
-
Precursor Availability: The primary drawback is the commercial availability and cost of the starting material, 3-Bromo-5-fluorobenzonitrile. If not available, its synthesis adds extra steps to the overall process.
Route C: Electrophilic Bromination of 3-Fluorobenzoic Acid
Direct bromination of the aromatic ring is an attractive route due to its atom economy. This approach relies on the directing effects of the existing substituents to achieve the desired regioselectivity.
Causality of Experimental Design: In 3-fluorobenzoic acid, the fluorine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director.
-
Fluorine (ortho-, para-director): Activates positions 2, 4, and 6.
-
Carboxylic Acid (meta-director): Deactivates the ring but directs incoming electrophiles to position 5.
The directing effects are synergistic, strongly favoring the substitution of bromine at the C5 position. A common brominating agent for deactivated rings is N-Bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid, which acts as a catalyst.[9]
Logical Workflow for Route C: Electrophilic Bromination
References
- 1. This compound | 176548-70-2 [chemicalbook.com]
- 2. This compound [myskinrecipes.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scirp.org [scirp.org]
- 9. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
Proper Disposal of 3-Bromo-5-fluorobenzoic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-Bromo-5-fluorobenzoic acid, a halogenated aromatic carboxylic acid frequently used as a building block in pharmaceutical and agrochemical synthesis.[1] Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of responsible scientific practice, ensuring the safety of personnel and the protection of our environment.
This document moves beyond a simple recitation of safety data sheet (SDS) recommendations, delving into the chemical principles that inform these procedures. By understanding the "why" behind each step, laboratory personnel can make informed decisions, fostering a robust culture of safety.
Foundational Safety and Hazard Assessment
Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is paramount.
Intrinsic Hazards
This compound is a solid organic compound that presents the following primary hazards:
-
Skin Irritation: Causes skin irritation.[2]
-
Serious Eye Irritation: Can lead to serious damage if it comes into contact with the eyes.[2]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2]
While not classified as acutely toxic, its corrosive properties as an acid and its halogenated nature necessitate careful handling and segregation from other waste streams.
Personal Protective Equipment (PPE)
A steadfast commitment to appropriate PPE is the first line of defense. The following must be worn when handling this compound in any form (solid, in solution, or as waste):
| PPE Category | Specification | Rationale |
| Eye/Face Protection | ANSI-approved chemical splash goggles. A face shield should be worn in addition if there is a significant splash risk. | Protects against accidental contact with the eyes, which can cause serious irritation. |
| Skin Protection | Nitrile gloves and a fully buttoned laboratory coat. | Nitrile gloves offer good resistance to a range of chemicals. The lab coat protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | Not typically required for small quantities handled in a well-ventilated area or chemical fume hood. If dust is generated, use a NIOSH-approved respirator with an appropriate particulate filter. | Prevents inhalation of airborne particles that can cause respiratory irritation. |
The "Cradle-to-Grave" Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must follow the "cradle-to-grave" principle of hazardous waste management established by the Resource Conservation and Recovery Act (RCRA).[3][4][5][6][7] This means the waste is tracked from its point of generation to its final, environmentally sound disposal.
Waste Identification and Classification
The first crucial step is to correctly identify and classify the waste.
-
Is it a Listed Waste? this compound is not explicitly found on the EPA's F, K, P, or U lists of hazardous wastes.[8][9]
-
Is it a Characteristic Waste? A waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[8] As a carboxylic acid , this compound waste, particularly in concentrated form or in acidic solutions, will exhibit the characteristic of corrosivity .
Therefore, waste containing this compound should be classified as hazardous waste. The likely EPA Hazardous Waste Code is D002 (Corrosivity) .[10] Always confirm this classification with your institution's Environmental Health and Safety (EHS) department.
In-Lab Waste Segregation and Collection
Proper segregation is the cornerstone of safe and cost-effective waste disposal. Halogenated and non-halogenated waste streams are incinerated under different conditions and at different costs.
Protocol for Waste Collection:
-
Select the Correct Waste Container: Obtain a dedicated, properly labeled hazardous waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," as appropriate. The container must be made of a material compatible with the waste (e.g., polyethylene for acidic waste) and have a secure, tight-fitting lid.
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound." If it is a mixture, all components must be listed with their approximate percentages.
-
Accumulation: Collect the waste in the designated container. This includes the pure compound, reaction mixtures containing it, and any contaminated materials such as gloves, weigh boats, or paper towels.
-
Container Management:
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure the container is in secondary containment to prevent the spread of material in case of a leak.
-
Disposal of Contaminated Materials
Any materials that come into direct contact with this compound must be disposed of as hazardous waste. This includes:
-
Personal Protective Equipment: Gloves, disposable lab coats.
-
Labware: Weigh paper, pipette tips, chromatography columns.
-
Spill Cleanup Materials: Absorbent pads, contaminated wipes.
These solid items should be placed in the designated "Halogenated Organic Solids" waste container.
The Rationale Behind Disposal Methodologies
Understanding the chemical reasoning for the prescribed disposal methods reinforces their importance and ensures they are followed correctly.
Why Incineration?
Landfill disposal of halogenated organic compounds is restricted due to their potential to leach into the environment and persist.[7] The recommended disposal method for this compound is incineration at a licensed hazardous waste treatment facility.
The high temperatures of incineration are necessary to break the strong carbon-bromine and carbon-fluorine bonds. However, the combustion of halogenated compounds can produce hazardous byproducts. The incineration of brominated materials, for instance, leads to the formation of hydrogen bromide (HBr) , a corrosive gas.[4] There is also the potential for the formation of polybrominated dibenzodioxins and dibenzofurans (PBDD/PBDFs) under incomplete combustion conditions.[4]
For this reason, the incineration must be carried out in a specialized facility equipped with flue gas scrubbing technology .[4] These scrubbers neutralize acidic gases like HBr, preventing their release into the atmosphere.
Why Segregation is Critical
Mixing halogenated waste with non-halogenated waste unnecessarily complicates the disposal process. Non-halogenated organic waste can often be incinerated under less stringent conditions or used as fuel in cement kilns. Contaminating this stream with halogenated compounds necessitates the more specialized and costly incineration process with flue gas scrubbing.
Spill Management and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
Spill Cleanup Protocol:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate if Necessary: For a large spill, or if you are unsure of the hazard, evacuate the area and contact your institution's EHS.
-
Don Appropriate PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical splash goggles.
-
Contain the Spill: Use a spill kit with an inert absorbent material (e.g., vermiculite, sand) to dike the spill and prevent it from spreading.
-
Clean the Spill: Carefully sweep up the absorbed material and the solid this compound. Avoid creating dust. Place all contaminated materials into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Documentation: Report the spill to your laboratory supervisor and EHS department as per your institution's policy.
The Role of the Environmental Health and Safety (EHS) Department
Your institution's EHS department is your primary resource for all matters related to chemical safety and waste disposal. They are responsible for:
-
Providing training on hazardous waste management.
-
Supplying proper waste containers and labels.
-
Arranging for the pickup and disposal of hazardous waste.
-
Providing guidance on specific disposal questions and regulatory requirements.
Always consult your EHS department to ensure your laboratory's procedures are in full compliance with federal, state, and local regulations.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: A flowchart outlining the key decision points for the safe disposal of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. Resource Conservation and Recovery Act - Wikipedia [en.wikipedia.org]
- 5. dtsc.ca.gov [dtsc.ca.gov]
- 6. Resource Conservation and Recovery Act (RCRA) | Wex | US Law | LII / Legal Information Institute [law.cornell.edu]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. actenviro.com [actenviro.com]
- 10. my.alfred.edu [my.alfred.edu]
Navigating the Safe Handling of 3-Bromo-5-fluorobenzoic Acid: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development and organic synthesis, our work with novel chemical intermediates like 3-Bromo-5-fluorobenzoic acid is foundational to innovation. This halogenated aromatic carboxylic acid is a important building block in the creation of anti-inflammatory and anti-cancer agents, as well as in the agrochemical industry.[1][2] However, its utility in synthesis is matched by its potential hazards, necessitating a robust and well-understood safety protocol. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, grounded in established safety principles and field-proven insights.
Understanding the Hazard Profile of this compound
This compound is a solid compound that, while not classified as acutely toxic, presents significant corrosive hazards upon contact.[3] The primary risks associated with this chemical are:
-
Skin Irritation: Causes skin irritation upon contact.[3][4][5]
-
Serious Eye Irritation: Poses a risk of serious damage to the eyes.[3][4][5]
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[3][4][5][6]
Corrosive solids like this one can react with moisture on the skin or in the respiratory tract, leading to an exposure event.[7] It is crucial to handle this compound with the understanding that even small amounts of dust can be hazardous.
| Hazard Classification | Description | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Corrosion/Irritation | Category 2 | ❗ | Warning | H315: Causes skin irritation[3][4][5] |
| Serious Eye Damage/Irritation | Category 2 | ❗ | Warning | H319: Causes serious eye irritation[3][4][5] |
| Specific target organ toxicity — Single exposure | Category 3 (Respiratory system) | ❗ | Warning | H335: May cause respiratory irritation[3][4][5][6] |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following provides a detailed breakdown of the required PPE, moving from the foundational layers to the more specialized equipment.
Core PPE Ensemble:
-
Eye and Face Protection: At a minimum, tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required.[3] Given the risk of serious eye irritation, and the potential for splashing if the solid is dissolved, a face shield worn in conjunction with splash goggles offers a higher level of protection.[7][8] A face shield alone does not provide adequate protection.[7]
-
Body Protection: A flame-resistant lab coat is a standard requirement.[9] For tasks with a higher risk of spills or significant dust generation, a chemical-resistant apron or coveralls should be worn over the lab coat.[8][10][11]
-
Footwear: Closed-toe shoes are a baseline requirement in any laboratory setting. When handling larger quantities of corrosive materials, consider the use of chemical-resistant shoe covers or boots.
Respiratory Protection:
Respiratory protection is necessary when engineering controls, such as a fume hood, are not sufficient to control exposure, or when there is a risk of exceeding exposure limits.[3][8] If irritation or other symptoms are experienced, a full-face respirator with an appropriate cartridge should be used.[3]
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational workflow is paramount to ensuring safety. The following protocol outlines the key steps for safely handling this compound in a laboratory setting.
Detailed Steps:
-
Preparation:
-
Designate a Handling Area: All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation of dust and vapors.[7]
-
Personal Protective Equipment (PPE): Before handling the chemical, don the appropriate PPE as outlined in the section above.
-
Spill Kit: Ensure a spill kit containing a neutralizer for acids (such as sodium bicarbonate or calcium carbonate) and appropriate absorbent materials is readily accessible.[7]
-
-
Handling:
-
Weighing and Transfer: When weighing the solid, do so carefully to avoid generating dust. Use a spatula for transfers and avoid pouring the solid directly.
-
Dissolving: If dissolving the solid, always add the acid to the solvent slowly to prevent splashing.[12] Be aware that dissolving some corrosive solids in water can be an exothermic reaction, generating heat.[12]
-
-
Post-Handling:
-
Decontamination: Thoroughly clean the work area and any equipment used with an appropriate decontaminating solution.
-
Waste Disposal: Segregate and dispose of all waste as outlined in the disposal plan below.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[6]
-
Emergency Procedures: Immediate Actions for Exposure and Spills
In the event of an emergency, a swift and correct response is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[4][7] Seek immediate medical attention.
-
Skin Contact: Remove any contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[7] Seek medical attention if irritation persists.[4]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][9]
-
Spills: For small spills, carefully scoop up the solid material, trying to minimize dust generation. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan: Managing Halogenated Waste
Proper disposal of this compound and any contaminated materials is essential to protect both personnel and the environment. As a halogenated organic compound, it requires specific disposal protocols.
Disposal Steps:
-
Waste Segregation:
-
Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.[12][14]
-
This includes excess solid, solutions containing the compound, and any contaminated materials such as gloves, weigh boats, and paper towels.
-
Crucially, this waste must be segregated as halogenated organic waste .[15] Do not mix it with non-halogenated organic waste, as this can significantly increase disposal costs and complexity.[14]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[12]
-
-
Storage:
-
Disposal:
-
Dispose of the waste through your institution's Environmental Health and Safety (EHS) department.[4][13][16] Halogenated organic wastes are typically incinerated at high temperatures in regulated hazardous waste incinerators to ensure their complete destruction and prevent the formation of toxic byproducts.[15][17]
-
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, mitigating its inherent risks while harnessing its significant potential in scientific discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 8. oshatrainingschool.com [oshatrainingschool.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 11. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 12. actenviro.com [actenviro.com]
- 13. echemi.com [echemi.com]
- 14. campusoperations.temple.edu [campusoperations.temple.edu]
- 15. bucknell.edu [bucknell.edu]
- 16. fishersci.com [fishersci.com]
- 17. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
